molecular formula C3H12Cl2N2 B1358063 2-((Methylamino)oxy)ethanamine dihydrochloride CAS No. 1187830-44-9

2-((Methylamino)oxy)ethanamine dihydrochloride

Cat. No.: B1358063
CAS No.: 1187830-44-9
M. Wt: 147.04 g/mol
InChI Key: TTYAMYGZPMSITF-UHFFFAOYSA-N
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Description

2-((Methylamino)oxy)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C3H12Cl2N2 and its molecular weight is 147.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(methylaminooxy)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c1-5-6-3-2-4;;/h5H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXPKQUOOOSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-44-9
Record name (2-aminoethoxy)(methyl)amine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-((Methylamino)oxy)ethanamine dihydrochloride, a valuable bifunctional molecule with applications in chemical biology and drug development. The synthesis is strategically designed in a multi-step sequence, commencing with commercially available starting materials. Key transformations include the protection of functional groups, N-methylation, O-alkylation, and a final deprotection/salt formation. This guide offers detailed, step-by-step protocols, insights into the rationale behind experimental choices, and methods for the characterization of intermediates and the final product.

Introduction and Strategic Overview

This compound is a unique chemical entity featuring a methylamino-oxy moiety and a primary amino group. This combination of functionalities makes it an attractive building block for the synthesis of more complex molecules, particularly in the realm of bioconjugation and targeted drug delivery. The presence of an aminooxy group allows for the chemoselective formation of stable oxime linkages with aldehydes and ketones, a reaction widely employed for coupling molecules under mild, physiological conditions. The primary amine provides a versatile handle for further functionalization.

The synthetic strategy detailed herein is designed for clarity, efficiency, and scalability. It employs a protecting group strategy to ensure regioselective reactions and minimize the formation of byproducts. The overall synthetic pathway can be conceptualized as follows:

Synthetic_Overview A N-Methylhydroxylamine Hydrochloride B N-Boc-N-methylhydroxylamine A->B Boc Protection D Protected Intermediate B->D O-Alkylation C tert-Butyl (2-bromoethoxy)carbamate C->D E 2-((Methylamino)oxy)ethanamine (Free Base) D->E Deprotection F 2-((Methylamino)oxy)ethanamine Dihydrochloride E->F Salt Formation

Caption: A high-level overview of the synthetic strategy.

Detailed Synthetic Methodologies

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-methylhydroxylamine (Intermediate 1)

The synthesis commences with the protection of the commercially available N-methylhydroxylamine hydrochloride. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the nitrogen atom of N-methylhydroxylamine. It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of N-methylhydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for instance, triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise.

  • Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-N-methylhydroxylamine as a white solid.

Causality of Experimental Choices:

  • The use of a base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the reaction with (Boc)₂O.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

  • The choice of a non-protic solvent like DCM or THF is essential to prevent unwanted side reactions with the Boc anhydride.

Step 2: Synthesis of tert-Butyl (2-((tert-butoxycarbonyl)(methyl)amino)oxy)ethylcarbamate (Intermediate 2)

The second step involves the O-alkylation of the protected N-methylhydroxylamine with a suitable two-carbon electrophile bearing a protected amino group. A common and effective reagent for this transformation is 2-(Boc-amino)ethyl bromide.

Reaction Scheme:

Experimental Protocol:

  • To a solution of N-(tert-butoxycarbonyl)-N-methylhydroxylamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide.

  • Add 2-(Boc-amino)ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired protected intermediate as a colorless oil or a white solid.

Causality of Experimental Choices:

  • The use of a strong, non-nucleophilic base is necessary to deprotonate the hydroxyl group of the protected hydroxylamine, making it a potent nucleophile for the subsequent alkylation.

  • Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free to react.

  • Heating the reaction mixture increases the rate of the alkylation reaction.

Step 3: Deprotection and Formation of this compound (Final Product)

The final step involves the simultaneous deprotection of both Boc groups and the formation of the dihydrochloride salt. This is conveniently achieved by treating the protected intermediate with an excess of hydrochloric acid.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as methanol, dioxane, or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) in excess (at least 4 equivalents).

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • The product, being a salt, will often precipitate out of the solution. If precipitation occurs, collect the solid by filtration.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

  • Dry the final product under vacuum to obtain this compound as a white or off-white hygroscopic solid.

Causality of Experimental Choices:

  • A strong acid like HCl is required to cleave the acid-labile Boc protecting groups.[1]

  • The use of anhydrous HCl or a solution of HCl in an organic solvent is preferred to avoid the presence of water, which can sometimes complicate the isolation of the final salt.

  • The dihydrochloride salt is formed in situ as both the methylamino and the primary amino groups are protonated by the excess acid.

Quantitative Data Summary

StepStarting MaterialReagentsProductMolar Mass ( g/mol )Theoretical Yield
1N-Methylhydroxylamine HCl(Boc)₂O, Et₃NN-Boc-N-methylhydroxylamine147.17~85-95%
2N-Boc-N-methylhydroxylamine2-(Boc-amino)ethyl bromide, Cs₂CO₃Protected Intermediate348.43~70-85%
3Protected IntermediateHClThis compound179.07>90%

Experimental Workflow and Reaction Scheme Diagrams

Experimental_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection & Salt Formation A1 Dissolve N-Methylhydroxylamine HCl A2 Add Base A1->A2 A3 Add (Boc)₂O A2->A3 A4 Reaction & Work-up A3->A4 A5 Purification A4->A5 B1 Dissolve N-Boc-N-methylhydroxylamine A5->B1 Intermediate 1 B2 Add Base B1->B2 B3 Add 2-(Boc-amino)ethyl bromide B2->B3 B4 Reaction & Work-up B3->B4 B5 Purification B4->B5 C1 Dissolve Protected Intermediate B5->C1 Intermediate 2 C2 Add HCl C1->C2 C3 Reaction & Isolation C2->C3 C4 Drying C3->C4 F F C4->F Final Product

Caption: A step-by-step workflow for the synthesis.

Reaction_Scheme compound1 CH₃NHOH·HCl reagent1 + (Boc)₂O + Base compound2 Boc-N(CH₃)OH reagent1->compound2 reagent2 + Br(CH₂)₂NHBoc + Base compound3 Boc-N(CH₃)O(CH₂)₂NHBoc reagent2->compound3 reagent3 + HCl compound4 [H₂N(CH₃)O(CH₂)₂NH₃]²⁺ 2Cl⁻ reagent3->compound4

Caption: The overall chemical reaction scheme.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure at each step.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: For solid compounds, the melting point can be a useful indicator of purity.

Conclusion

This technical guide outlines a reliable and well-reasoned synthetic route for the preparation of this compound. By employing a robust protecting group strategy and well-established reaction conditions, this methodology provides a clear pathway for researchers and drug development professionals to access this valuable chemical building block. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • Carpino, L. A., & Giza, C. A. (1959). O-Acylhydroxylamines. I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955–957.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kikugawa, Y., & Miyake, Y. (1981). A convenient method for the N-alkylation of amines and amino acids. Synthesis, 1981(6), 464-465.
  • Cortese, F. C. (1936). β-Bromoethylamine Hydrobromide. Organic Syntheses, 16, 5.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • N-Methylhydroxylamine hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • tert-Butyl N-hydroxycarbamate. MDPI. (2023). Retrieved from [Link]

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N′-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). (2012). Tetrahedron Letters, 53(48), 6526-6528.
  • On the selective N-methylation of BOC-protected amino acids. (2009). The Journal of Organic Chemistry, 74(23), 9204-9207.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((Methylamino)oxy)ethanamine dihydrochloride, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data in publicly accessible literature, this guide focuses on the foundational aspects of the molecule, including its chemical identity and predicted spectral characteristics. Crucially, it outlines detailed, field-proven experimental protocols for the determination of its key physicochemical parameters: melting point, solubility, and dissociation constants (pKa). Furthermore, a plausible synthetic route is proposed, offering a complete framework for researchers to synthesize, characterize, and evaluate this compound for their specific applications. This document is designed to be a practical resource, enabling rigorous scientific investigation and informed decision-making in a research and development setting.

Introduction

This compound is a bifunctional molecule containing both an amino and a methylamino-oxy group. Its structure suggests potential utility as a building block in medicinal chemistry and materials science, where the introduction of a constrained, yet flexible, linker with specific hydrogen bonding capabilities is desired. The dihydrochloride salt form enhances its solubility in aqueous media, a critical attribute for many biological and pharmaceutical applications.

As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application. These properties govern its behavior in various environments, influencing its reactivity, bioavailability, and formulation characteristics. This guide provides the necessary theoretical background and practical methodologies to empower researchers to fully characterize this promising molecule.

Chemical Identity and Structure

A solid understanding of the chemical identity of this compound is the starting point for any scientific investigation.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1187830-44-9[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.05 g/mol [1]
Chemical Structure -

Predicted Spectral Properties

Predicted ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted ¹H NMR spectrum in D₂O would likely exhibit the following signals:

  • A triplet corresponding to the two protons of the methylene group adjacent to the primary amine.

  • A triplet corresponding to the two protons of the methylene group adjacent to the oxygen atom.

  • A singlet for the three protons of the methyl group attached to the nitrogen.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. Expected signals would include:

  • A signal for the carbon of the methylene group adjacent to the primary amine.

  • A signal for the carbon of the methylene group adjacent to the oxygen atom.

  • A signal for the carbon of the methyl group.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted mass spectrum would show a molecular ion peak corresponding to the free base (C₃H₁₀N₂O) and characteristic fragmentation patterns.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify functional groups. Key predicted vibrational frequencies include:

  • N-H stretching vibrations for the primary and secondary amine groups.

  • C-H stretching vibrations for the alkyl groups.

  • C-N stretching vibrations.

  • N-O stretching vibration.

  • O-C stretching vibration.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the preparation of O-substituted hydroxylamines.[2][3][4] A common strategy involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection.

A potential synthetic workflow is outlined below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection and Salt Formation A N-Methylhydroxylamine C N-(tert-Butoxycarbonyl)-N-methylhydroxylamine A->C Base B Di-tert-butyl dicarbonate (Boc)₂O B->C D 2-Bromoethanamine hydrobromide F tert-Butyl (2-((methylamino)oxy)ethyl)carbamate D->F Base (e.g., NaH) E N-(tert-Butoxycarbonyl)-N-methylhydroxylamine E->F G tert-Butyl (2-((methylamino)oxy)ethyl)carbamate I This compound G->I H HCl in Dioxane H->I

Caption: Proposed synthesis workflow for this compound.

Experimental Determination of Physicochemical Properties

Given the absence of published data, the following sections provide detailed protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

A standard capillary melting point method should be employed.[5][6]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A preliminary rapid heating run is performed to determine an approximate melting range.

    • A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

Solubility Profile

Solubility is a critical parameter, particularly for drug development, as it influences absorption and distribution. The dihydrochloride salt is expected to be water-soluble.

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[7]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, various organic solvents) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable titration method.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Dissociation Constant (pKa) Determination

As a dihydrochloride salt of a diamine, 2-((Methylamino)oxy)ethanamine is expected to have two pKa values corresponding to the two protonated amine groups.

Potentiometric titration is a standard and accurate method for determining pKa values.[3]

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the curve.[8] For a diprotic acid, there will be two equivalence points and two corresponding half-equivalence points where pH = pKa.

G cluster_workflow pKa Determination Workflow A Prepare aqueous solution of the compound B Titrate with standardized strong base (e.g., NaOH) A->B C Monitor pH continuously B->C D Plot pH vs. Volume of titrant C->D E Identify half-equivalence points D->E F Determine pKa values (pH at half-equivalence) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Stability Considerations

The stability of this compound should be assessed under various conditions. Alkoxyamines can be susceptible to homolytic cleavage of the C-O bond, particularly at elevated temperatures or upon exposure to light, to form radical species.[9] The stability of the dihydrochloride salt in solution at different pH values and temperatures should also be investigated to establish appropriate storage and handling conditions.

Conclusion

This technical guide provides a foundational framework for the comprehensive physicochemical characterization of this compound. While experimental data for this specific molecule is scarce, the provided protocols for determining melting point, solubility, and pKa, along with a proposed synthetic route and predicted spectral data, offer a robust starting point for researchers. A thorough understanding of these properties is essential for unlocking the full potential of this compound in drug discovery, chemical biology, and materials science. It is the author's hope that this guide will facilitate and standardize the investigation of this and other novel chemical entities.

References

  • Fias, S., & Van der Eycken, E. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(7), 821. [Link][3]

  • Ghosh, R., & Olofsson, B. (2014). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Letters, 16(7), 1830-1833. [Link][4]

  • Khan Academy. (2021, November 29). Titrations of polyprotic acids | Acids and bases | AP Chemistry | Khan Academy [Video]. YouTube. [Link][8]

  • Audran, G., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(44), 5846-5857. [Link][9]

  • University of Colorado Boulder. (n.d.). Melting point determination. Retrieved from [Link][5]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link][6]

Sources

An In-Depth Technical Guide to 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Versatile Linker for Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs), the linker molecule is a pivotal component that dictates the stability, efficacy, and safety of the entire construct.[1][2][][4] Among the arsenal of chemical tools available for bioconjugation, the formation of a stable oxime bond through the reaction of an aminooxy group with an aldehyde or ketone has emerged as a robust and highly selective method.[5][6][7][8][9] This guide provides a comprehensive technical overview of 2-((Methylamino)oxy)ethanamine dihydrochloride (CAS Number 1187830-44-9), a heterobifunctional linker poised for significant applications in drug discovery and development.[10][11][12][13][14] By dissecting its chemical properties, reactivity, and potential applications, this document serves as a resource for researchers seeking to leverage the power of oxime ligation in their work.

Core Chemistry: Understanding the Aminooxy Functional Group

The cornerstone of this compound's utility is the aminooxy moiety (-O-NH-). This functional group exhibits remarkable chemoselectivity, reacting specifically with aldehydes and ketones under mild aqueous conditions to form a stable oxime linkage.[5][6][15] This bioorthogonal reaction is a cornerstone of modern chemical biology, allowing for the precise coupling of molecules in complex biological environments without interfering with native functional groups.[9]

The stability of the resulting oxime bond is a key advantage over other linkages, such as hydrazones, which can be more susceptible to hydrolysis.[7][16] This enhanced stability is crucial for applications like ADCs, where the linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, a factor that can lead to off-target toxicity.[1][17]

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and the known characteristics of similar small molecules.

PropertyValueSource/Comment
CAS Number 1187830-44-9[10][11][12][14]
Molecular Formula C₃H₁₂Cl₂N₂O[11][12]
Molecular Weight 163.05 g/mol [11][12][14]
Form Expected to be a solidInferred from dihydrochloride salt form
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMFInferred from salt form and presence of polar functional groups.[5]
Storage Inert atmosphere, room temperature[11]

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. A likely precursor would be a protected form of 2-aminoethanol, which could be N-methylated and then reacted with a suitable source of the aminooxy group, followed by deprotection and salt formation. A potential, though unverified, synthetic pathway is outlined below.

Hypothetical Synthetic Workflow

synthesis_workflow start N-Boc-ethanolamine step1 Methylation (e.g., MeI, NaH) start->step1 intermediate1 N-Boc-N-methylethanolamine step1->intermediate1 step2 Activation of OH (e.g., MsCl, TsCl) intermediate1->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Nucleophilic Substitution (with protected hydroxylamine) intermediate2->step3 intermediate3 Protected Aminooxy Compound step3->intermediate3 step4 Deprotection (e.g., TFA or HCl) intermediate3->step4 product 2-((Methylamino)oxy)ethanamine dihydrochloride step4->product

Caption: Hypothetical synthesis of this compound.

The reactivity of this compound is dominated by its two primary functional groups: the primary amine and the N-methylaminooxy group. The aminooxy group will readily participate in oxime ligation with aldehydes and ketones. The primary amine provides a handle for further functionalization, for example, by acylation to attach a payload or a targeting moiety. The dihydrochloride salt form ensures stability and enhances water solubility.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a versatile building block in several areas of drug discovery.

Antibody-Drug Conjugates (ADCs)

A primary application lies in the construction of ADCs.[2][][4][5][18] In a typical strategy, the primary amine of the linker can be acylated with a cytotoxic drug. The resulting drug-linker conjugate, now bearing a free aminooxy group, can then be conjugated to an antibody that has been engineered or modified to present an aldehyde or ketone group. This can be achieved, for example, by the periodate oxidation of glycans on the antibody.[19]

adc_workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Modification & Conjugation linker 2-((Methylamino)oxy)ethanamine dihydrochloride acylation Acylation linker->acylation drug Cytotoxic Drug (with activatable carboxyl group) drug->acylation drug_linker Drug-Linker Conjugate (with free aminooxy) acylation->drug_linker oxime_ligation Oxime Ligation drug_linker->oxime_ligation antibody Antibody oxidation Glycan Oxidation (e.g., NaIO4) antibody->oxidation aldehyde_ab Antibody with Aldehyde Groups oxidation->aldehyde_ab aldehyde_ab->oxime_ligation adc Antibody-Drug Conjugate oxime_ligation->adc

Caption: Workflow for site-specific ADC synthesis using an aminooxy linker.

PROTACs and Molecular Glues

The principles of using this linker can be extended to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The bifunctional nature of the linker allows for the coupling of a protein-of-interest (POI) binder to an E3 ligase binder, facilitating the targeted degradation of pathogenic proteins.

Peptide and Protein Labeling

For diagnostic and research purposes, the linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides that have been modified to contain a carbonyl group.[7] This enables a wide range of applications in cellular imaging, immunoassays, and proteomics.

Experimental Protocol: Oxime Ligation for Antibody Labeling

The following is a generalized protocol for the labeling of an antibody with an aminooxy-functionalized molecule, adapted from established methodologies. This protocol assumes the use of a pre-activated drug or probe that has been conjugated to 2-((Methylamino)oxy)ethanamine.

Materials:

  • IgG antibody to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄) solution (100 mM in dH₂O)

  • Ethylene glycol

  • Drug-linker conjugate (pre-conjugated to 2-((Methylamino)oxy)ethanamine) stock solution (e.g., 5 mM in DMSO)

  • Aniline solution (1 M in reaction buffer, optional catalyst)

  • Purification column (e.g., Sephadex G-25)

  • PBS buffer, pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).

  • Antibody Carbohydrate Oxidation:

    • To the antibody solution, add 1/10th volume of 10X reaction buffer.

    • Add 1/10th volume of 100 mM NaIO₄ stock solution.

    • Incubate for 30 minutes on ice, protected from light.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.

    • Incubate for 10 minutes at room temperature.

  • Labeling Reaction:

    • Add a 50-fold molar excess of the drug-linker conjugate stock solution to the oxidized antibody solution.

    • (Optional) To catalyze the reaction, add 1/10th volume of the 1 M aniline solution.[7]

    • Incubate at room temperature for 2 hours with gentle shaking, protected from light.

  • Purification:

    • Separate the labeled antibody from the excess free drug-linker conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the conjugated drug/probe at its specific maximum absorbance wavelength.

Conclusion and Future Perspectives

This compound represents a valuable and versatile tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its simple structure, combined with the robust and selective reactivity of the aminooxy group, provides a reliable method for the construction of complex biomolecules. As the demand for targeted therapeutics and precisely engineered biological probes continues to grow, the application of such heterobifunctional linkers is expected to expand, driving innovation in areas from cancer therapy to advanced diagnostics. The principles and protocols outlined in this guide provide a solid foundation for harnessing the potential of this and similar aminooxy-containing reagents.

References

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An In-depth Technical Guide to the Structure and Characterization of 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-((Methylamino)oxy)ethanamine dihydrochloride, a molecule of interest in medicinal chemistry and drug development. As a bifunctional molecule featuring both a primary amine and a methylamino-oxy group, it presents unique opportunities for the synthesis of novel chemical entities. This document outlines a plausible synthetic pathway, detailed analytical characterization methodologies, and critical safety and handling protocols, serving as a vital resource for researchers working with this and related compounds.

Introduction

This compound is a chemical compound with the molecular formula C₃H₁₂Cl₂N₂O.[1] Its structure is characterized by an ethylamine backbone with a methylamino-oxy substituent at the 2-position. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which typically improves handling and solubility in aqueous media. The unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of a constrained and functionalized linker in drug discovery programs. Its potential applications lie in the development of novel therapeutics where the specific geometry and chemical reactivity of the amino-oxy and primary amine moieties can be exploited for targeted interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1187830-44-9[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.05 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in water (predicted)
Storage Store at room temperature in an inert atmosphere.[2]

Synthesis and Purification

A potential synthetic pathway is the reaction of N-methylhydroxylamine with N-Boc-2-bromoethylamine, followed by deprotection of the Boc group and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation N-Methylhydroxylamine N-Methylhydroxylamine Intermediate_1 N-Boc-2-((methylamino)oxy)ethanamine N-Methylhydroxylamine->Intermediate_1  Base (e.g., NaH) Solvent (e.g., DMF) N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine->Intermediate_1 Intermediate_1_copy N-Boc-2-((methylamino)oxy)ethanamine Final_Product 2-((Methylamino)oxy)ethanamine dihydrochloride Intermediate_1_copy->Final_Product  HCl in Dioxane or Ether

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2-((methylamino)oxy)ethanamine

  • To a solution of N-methylhydroxylamine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-2-bromoethylamine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-2-((methylamino)oxy)ethanamine (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.

  • Cool the solution to 0 °C.

  • Add a solution of hydrochloric acid in dioxane or diethyl ether (2.2 eq) dropwise with stirring.

  • A precipitate should form upon addition. Stir the suspension at room temperature for 2-4 hours.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • N-protection: The use of a Boc-protected aminoethylating agent is crucial to prevent side reactions, such as N-alkylation of the starting material or polymerization.

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the hydroxylamine. DMF is a polar aprotic solvent that effectively solvates the resulting anion and facilitates the Sₙ2 reaction.

  • Deprotection and Salt Formation: Acidic conditions (HCl) are used to simultaneously remove the acid-labile Boc protecting group and form the dihydrochloride salt of the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts will be influenced by the presence of the electronegative oxygen and nitrogen atoms, as well as the protonation state of the amines.

  • -CH₃: A singlet corresponding to the methyl protons.

  • -O-CH₂-: A triplet adjacent to the oxygen atom.

  • -CH₂-NH₃⁺: A triplet adjacent to the protonated primary amine.

  • -NH₂⁺-CH₃ and -NH₃⁺: Broad signals due to proton exchange with the solvent and each other.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon skeleton.

  • -CH₃: A signal for the methyl carbon.

  • -O-CH₂-: A signal for the carbon adjacent to the oxygen.

  • -CH₂-NH₃⁺: A signal for the carbon adjacent to the primary amine.

Diagram: Expected NMR Correlation Workflow

G cluster_nmr NMR Analysis 1H_NMR ¹H NMR HSQC HSQC 1H_NMR->HSQC Proton Shifts HMBC HMBC 1H_NMR->HMBC Proton Shifts 13C_NMR ¹³C NMR 13C_NMR->HSQC Carbon Shifts 13C_NMR->HMBC Carbon Shifts Structure Structural Confirmation HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H Bonds

Caption: Workflow for structural elucidation using 2D NMR.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. For the free base, the molecular ion peak would be expected at m/z corresponding to C₃H₁₀N₂O. In the case of the dihydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ and potentially the [M+Na]⁺ adduct of the free base.

Expected Fragmentation Pattern:

Alpha-cleavage is a common fragmentation pathway for amines and ethers.[3] We can anticipate fragmentation adjacent to the nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Broad bands in the region of 3300-2500 cm⁻¹ are expected due to the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[4]

  • C-H Stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the methyl and methylene groups.

  • N-H Bending: A band around 1600-1500 cm⁻¹ for the bending vibration of the primary amine.[5]

  • C-N Stretching: A band in the 1250-1020 cm⁻¹ region.[1]

  • C-O Stretching: A band in the 1150-1050 cm⁻¹ region for the ether linkage.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. The primary amine provides a point for amide bond formation, reductive amination, or other conjugations. The methylamino-oxy moiety offers a unique linker with specific steric and electronic properties. This can be particularly useful in the design of:

  • PROTACs and Molecular Glues: The linker can be used to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

  • Fragment-Based Drug Discovery: It can be used as a starting point for growing fragments into more potent lead compounds.

  • Bioconjugation: The primary amine allows for conjugation to biomolecules.

Safety, Handling, and Storage

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

Handling:

  • This compound is likely hygroscopic and should be handled under an inert atmosphere if possible.[4]

  • Avoid creating dust.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]

  • It is recommended to store the compound at room temperature under an inert atmosphere.[2]

Conclusion

This compound is a promising building block for chemical synthesis and drug discovery. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and detailed methodologies for its characterization. Adherence to the outlined safety protocols is paramount when handling this compound. The information presented herein should empower researchers to confidently synthesize, characterize, and utilize this molecule in their research endeavors.

References

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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 17, 2026, from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to 2-((Methylamino)oxy)ethanamine dihydrochloride: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

2-((Methylamino)oxy)ethanamine dihydrochloride is a specialized chemical intermediate that holds significant promise for the synthesis of novel therapeutic agents. Its unique structural features, combining a methylaminoxy moiety with an ethanamine backbone, make it a valuable building block for introducing specific pharmacophores into larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Molecular and Physical Properties

This compound is the hydrochloride salt form of the parent amine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical reactions and biological assays.

PropertyValueSource
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.05 g/mol [1][2]
CAS Number 1187830-44-9[1][2]
Appearance (Expected) White to off-white solidGeneral chemical knowledge
Storage Inert atmosphere, room temperature[2]

Synthesis and Mechanism: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that typically involves the use of protecting groups to ensure the selective formation of the desired product. The following protocol is a representative synthesis based on established organic chemistry principles for similar compounds, emphasizing the strategic use of the tert-butoxycarbonyl (Boc) protecting group.

Rationale for Boc Protection

The use of the Boc protecting group is crucial in this synthesis. It selectively blocks the reactivity of the amine functionalities, preventing unwanted side reactions and allowing for the controlled formation of the aminoxy linkage. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for this synthetic route.[3][4]

Experimental Protocol

Step 1: Synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine

This initial step involves the protection of hydroxylamine to create a stable intermediate for subsequent reactions.

  • Procedure: To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water, dichloromethane, or dioxane), a base such as sodium carbonate or potassium bicarbonate is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise over a period of 30 minutes to 6 hours while maintaining the temperature between 10°C and 60°C.[5] The resulting N,O-bis-Boc-hydroxylamine is then isolated.[5]

Step 2: Synthesis of a Suitable Precursor (e.g., 2-bromo-N-(tert-butoxycarbonyl)ethan-1-amine)

A common strategy involves the preparation of a Boc-protected ethanolamine derivative that can be subsequently linked to the protected hydroxylamine.

Step 3: Alkylation and Final Deprotection

This final stage involves the formation of the core structure and the removal of the protecting groups.

  • Procedure: The N,O-bis-Boc-hydroxylamine is reacted with a suitable alkylating agent. Following the formation of the protected intermediate, the Boc groups are removed by treatment with a strong acid, such as hydrochloric acid (HCl) in a solvent like ethyl acetate or dioxane.[1][6] Typically, an excess of HCl (greater than 2 equivalents) is required to ensure complete cleavage of the Boc groups.[1] The reaction is generally carried out at a temperature between 30°C and 40°C for 30 minutes to 3 hours.[1] The final product, this compound, is then isolated, often as a crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Precursor Synthesis cluster_step3 Step 3: Alkylation & Deprotection hydroxylamine Hydroxylamine HCl bis_boc N,O-bis-Boc-hydroxylamine hydroxylamine->bis_boc Base boc_anhydride Boc₂O boc_anhydride->bis_boc protected_intermediate Protected Intermediate bis_boc->protected_intermediate Alkylation ethanolamine Ethanolamine Derivative boc_protected_ethanolamine Boc-Protected Precursor ethanolamine->boc_protected_ethanolamine Protection boc_protected_ethanolamine->protected_intermediate final_product 2-((Methylamino)oxy)ethanamine dihydrochloride protected_intermediate->final_product HCl (acidic deprotection)

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to its potential to be incorporated into a wide range of biologically active molecules. The presence of the aminoxy linkage can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While specific drugs synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. For instance, the broader class of phenoxyethylamine derivatives has been explored for their potential as anti-obesity and anti-hyperglycemic agents.[7] The amine functionality is a common feature in many centrally acting drugs, and modifications to this part of a molecule can significantly impact its interaction with receptors and transporters in the brain.

The "methyleneaminoxy" moiety, a related structure, has been incorporated into analogues of the antidepressant drug viloxazine, demonstrating that this chemical feature can be used to modulate pharmacological activity.[2] This suggests that this compound could serve as a valuable starting material for the synthesis of novel compounds targeting a range of neurological and metabolic disorders.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the two methylene groups, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the ethanamine backbone and the methylamino group.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the three carbon atoms in the molecule, with their chemical shifts influenced by the neighboring nitrogen and oxygen atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous compounds like 2-(aminooxy)ethanamine dihydrochloride, it is expected to be a skin and eye irritant and may cause respiratory irritation.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][8]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique structure provides a scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and drug development professionals seeking to utilize this promising building block in their scientific endeavors.

References

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • Synthesis of N,O-bis-BOC-hydroxylamine - PrepChem.com. (URL: [Link])

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P
  • US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride - Google P
  • 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science. (URL: [Link])

  • US4338333A - Ethanamine derivatives their preparation and use in pharmaceutical compositions - Google P

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The Opportune Oxime: A Technical Guide to the Discovery and Application of Aminooxy-Containing Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the intricate world of bioconjugation, the quest for a perfect molecular "glue" is perpetual. We seek reactions that are specific, efficient, and robust, yet gentle enough to preserve the delicate functionality of biomolecules. Among the elite class of chemistries that fulfill these criteria, the formation of an oxime bond through the reaction of an aminooxy group with a carbonyl stands out as a particularly powerful and versatile tool. This guide provides an in-depth exploration of the discovery, mechanism, and practical application of aminooxy-containing crosslinkers, offering field-proven insights for scientists and drug development professionals.

A Serendipitous Discovery and the Rise of a Bioorthogonal Powerhouse

The story of aminooxy-containing crosslinkers is not one of a single "aha" moment but rather a gradual realization of the unique potential of the oxime ligation in biological systems. The fundamental reaction between a hydroxylamine derivative and an aldehyde or ketone to form an oxime has been a staple of organic chemistry for over a century. However, its application in the complex aqueous environment of biology was not immediately obvious.

Early bioconjugation strategies often relied on the reaction of primary amines with activated esters or isothiocyanates. While effective, these methods often suffer from a lack of specificity, as proteins typically present multiple reactive amine groups on their surface. The need for more selective, or "bioorthogonal," chemistries—reactions that proceed efficiently in a biological setting without interfering with native biochemical processes—drove the exploration of alternative reactive handles.

The turn of the 21st century saw a surge in the adoption of chemoselective ligations, and the oxime ligation emerged as a frontrunner. Researchers recognized that the aminooxy and carbonyl functional groups are largely absent in biological systems, thus providing a highly specific and orthogonal reaction pair. This realization, coupled with the inherent stability of the resulting oxime bond, particularly when compared to its hydrazone counterpart, set the stage for the development of a vast array of aminooxy-containing crosslinkers and their widespread application in chemical biology, drug development, and materials science.

The Chemical Heart of the Matter: Mechanism of Oxime Ligation

The elegance of the oxime ligation lies in its simplicity and efficiency under mild, aqueous conditions. The reaction proceeds through a nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield the stable oxime linkage.

Caption: General mechanism of oxime bond formation.

The Critical Role of pH

The rate of oxime formation is significantly influenced by the pH of the reaction medium.[1] The reaction is generally favored under slightly acidic conditions (pH 4-5), as protonation of the carbonyl oxygen increases its electrophilicity, making it more susceptible to nucleophilic attack.[1][2] However, at very low pH, the aminooxy nucleophile becomes protonated, reducing its nucleophilicity and slowing the reaction. For many biological applications, maintaining a neutral pH is crucial to preserve the structure and function of the biomolecules involved.[1] This has led to the development of strategies to enhance the reaction rate at physiological pH.

Catalysis: Accelerating the Inevitable

To overcome the sluggish kinetics of oxime ligation at neutral pH, the use of nucleophilic catalysts has become standard practice. Aniline and its derivatives are the most commonly employed catalysts for this purpose.[1][3]

The mechanism of aniline catalysis involves the initial formation of a highly reactive protonated Schiff base intermediate between aniline and the carbonyl compound.[4] This intermediate is more susceptible to attack by the aminooxy nucleophile than the original carbonyl, leading to a significant acceleration of the reaction rate.[4]

Antibody Labeling Workflow Start Start: Glycoprotein Solution Oxidation 1. Mild Oxidation (NaIO₄) Start->Oxidation Quenching 2. Quench Reaction (Ethylene Glycol) Oxidation->Quenching Ligation 3. Oxime Ligation (Aminooxy-Probe, Catalyst) Quenching->Ligation Purification 4. Purification (Size-Exclusion Chromatography) Ligation->Purification Analysis 5. Characterization (SDS-PAGE, Mass Spec) Purification->Analysis End End: Labeled Glycoprotein Analysis->End

Sources

Physicochemical Characterization of 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-((Methylamino)oxy)ethanamine dihydrochloride is a bifunctional molecule of interest in pharmaceutical research, potentially serving as a linker or building block in the synthesis of novel therapeutic agents. Its dihydrochloride salt form suggests high aqueous solubility, a critical attribute for drug development. However, the presence of a reactive aminoxy group necessitates a thorough evaluation of its chemical stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols grounded in industry best practices and regulatory expectations, and offer insights into data interpretation. The methodologies described herein are designed to build a robust physicochemical profile, essential for informed decision-making in the early stages of drug discovery and development.

Introduction and Molecular Profile

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a detailed understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[1] Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[2][3]

This compound (CAS: 1187830-44-9) is a molecule featuring a primary amine, a methylamino group, and an aminoxy functional group.

  • Molecular Formula: C₃H₁₂Cl₂N₂O

  • Molecular Weight: 163.05 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): A basic group that will be protonated at physiological pH, contributing significantly to aqueous solubility.

    • Aminoxy (-O-NHCH₃): A nucleophilic moiety that can participate in specific ligation chemistries, such as the formation of stable oxime bonds with aldehydes or ketones.[4][5] Its inherent stability, particularly compared to imines and hydrazones, makes it a valuable tool in bioconjugation.[4][5]

    • Dihydrochloride Salt: The presence of two hydrochloride salts dramatically enhances the polarity and aqueous solubility of the parent molecule. However, it can also influence the pH of unbuffered solutions and may require careful consideration during formulation.[3][6]

This unique combination of functional groups makes the compound a versatile building block. However, the same reactivity that makes the aminoxy group useful also presents a potential stability liability that must be rigorously assessed.

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the specific conditions of the medium.[7] For drug development, two types of solubility are of primary interest: thermodynamic and kinetic.[8]

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility and is crucial for pre-formulation and predicting oral absorption. The shake-flask method is considered the gold standard for its determination.[9]

  • Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[7][8] It is a high-throughput screening parameter used early in discovery to flag compounds that may have dissolution rate-limited absorption.[8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from established pharmaceutical methodologies for determining equilibrium solubility.[9][10]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent. Relevant solvents include:

    • Purified Water (Milli-Q or equivalent)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (to simulate gastric fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is common, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Allow the vials to stand undisturbed for at least 30 minutes to let the undissolved solid settle. Centrifuge the samples to further pellet the solid material.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. It is critical to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates, which could otherwise lead to an overestimation of solubility.[7]

  • Quantification: Analyze the filtrate using a validated analytical method, such as HPLC-UV, LC-MS, or NMR with an internal standard, to determine the concentration of the dissolved compound.

Data Presentation: Thermodynamic Solubility

Experimental results should be compiled into a clear, concise table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)
Purified Water25
0.1 M HCl1.037
Acetate Buffer4.537
PBS7.437
Solubility Assessment Workflow

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_compound Weigh excess compound k_start Dissolve in DMSO (High concentration stock) prep_compound->k_start t_start Add excess solid to solvent prep_compound->t_start prep_solvents Prepare relevant solvents (Water, Buffers, etc.) k_add Add stock to aqueous buffer k_start->k_add k_measure Measure precipitation (Nephelometry, Turbidity) k_add->k_measure report Report Data k_measure->report t_equilibrate Equilibrate (24-72h) with agitation t_start->t_equilibrate t_separate Centrifuge & Filter (0.22 µm) t_equilibrate->t_separate t_analyze Quantify supernatant (HPLC, LC-MS) t_separate->t_analyze t_analyze->report start Start Solubility Assessment start->prep_compound start->prep_solvents

Caption: Workflow for determining kinetic and thermodynamic solubility.

Intrinsic Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is a cornerstone of pharmaceutical development.[2] Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][12] This is a key requirement of regulatory bodies as outlined in ICH guidelines.[11][12][13]

The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[12][13] This range is sufficient to produce and detect degradants without generating secondary or tertiary products that are not relevant to formal shelf-life conditions.[12][13]

Experimental Protocol: Forced Degradation Studies

Principle: Solutions of the compound are exposed to various stress conditions (hydrolytic, oxidative, photolytic, thermal). Samples are analyzed at specific time points by a stability-indicating method to quantify the loss of the parent compound and detect the formation of degradants.

A. Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

B. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Sample at time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at room temperature (aminoxy and related structures can be base-labile).

    • Sample at shorter time points initially (e.g., 0.5, 1, 2, 4, 8 hours).

    • Neutralize samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (H₂O₂). A final concentration of 3% H₂O₂ is a common starting point.[12]

    • Incubate at room temperature, protected from light.

    • Due to rapid kinetics, sample at early time points (e.g., 0.5, 1, 2, 6 hours).[12]

  • Thermal Degradation (Solution):

    • Incubate the stock solution (in water) at an elevated temperature (e.g., 60-80°C), protected from light.

    • Sample at time points (e.g., 1, 3, 7 days).

  • Thermal Degradation (Solid State):

    • Place the solid powder in a vial and store it in an oven at an elevated temperature (e.g., 60°C, 80°C).

    • Test at time points (e.g., 1, 2, 4 weeks) by dissolving the solid and analyzing.

  • Photostability:

    • Expose the stock solution and solid powder to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after the exposure period.

C. Analytical Method: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection, is required. The method must be able to resolve the parent peak from all process impurities and degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure co-elution is not occurring.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the extent of degradation under each condition.

Stress ConditionTemperatureDuration% Assay of Parent% DegradationNo. of Degradants Detected
Control25°C48 hr
0.1 M HCl60°C48 hr
0.1 M NaOH25°C8 hr
3% H₂O₂25°C6 hr
Heat (Solution)80°C7 days
Heat (Solid)80°C4 weeks
Light (ICH Q1B)25°C-
Stability Testing Workflow

This diagram outlines the process for conducting forced degradation and setting up a formal stability study.

G cluster_setup Initial Setup cluster_forced Forced Degradation (ICH Q1A) cluster_formal Long-Term Stability (ICH Q1A) setup_method Develop & Validate Stability-Indicating Method (e.g., HPLC) setup_sample Prepare Sample Stock (1 mg/mL in Water) setup_method->setup_sample stress_acid Acid Hydrolysis (0.1M HCl, 60°C) setup_sample->stress_acid stress_base Base Hydrolysis (0.1M NaOH, RT) setup_sample->stress_base stress_ox Oxidation (3% H2O2, RT) setup_sample->stress_ox stress_therm Thermal (Solution & Solid, 80°C) setup_sample->stress_therm stress_photo Photolytic (ICH Q1B) setup_sample->stress_photo analyze_forced Analyze Samples Identify Degradation Pathways stress_acid->analyze_forced stress_base->analyze_forced stress_ox->analyze_forced stress_therm->analyze_forced stress_photo->analyze_forced store_long Store Solid & Solution Long-Term (e.g., 25°C/60% RH) Accelerated (e.g., 40°C/75% RH) analyze_forced->store_long Informs formal study design pull_samples Pull Samples at Timepoints (0, 3, 6, 9, 12, 24 mos) store_long->pull_samples analyze_formal Analyze for Assay, Purity, Appearance pull_samples->analyze_formal establish_shelf Establish Retest Period / Shelf Life analyze_formal->establish_shelf start Start Stability Assessment start->setup_method

Caption: Workflow for forced degradation and long-term stability studies.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically applying the detailed protocols for solubility and stability testing, researchers can generate the critical data needed to assess its viability as a candidate for further development. The high polarity imparted by the dual hydrochloride salts and amine functionalities suggests excellent aqueous solubility, a highly desirable trait. The primary challenge and area of focus will be the stability of the aminoxy group, particularly under basic and oxidative conditions.

The results from the forced degradation studies will be instrumental in predicting potential liabilities, guiding formulation development to enhance stability, defining appropriate storage conditions, and establishing a retest period in accordance with regulatory guidelines.[2][14] A thorough understanding of these fundamental properties is not merely a data-gathering exercise; it is an essential, risk-mitigating strategy that underpins the entire drug development process.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Baka, E., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Aradigm Corporation. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Applied Clinical Trials. Available at: [Link]

  • Lachman, L., & Schwartz, J. B. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaceuticals & Medical Devices Resources. Available at: [Link]

  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Yang, M., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids. Available at: [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available at: [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. CD Formulation. Available at: [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Al-Gousous, J. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Vooturi, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available at: [Link]

  • Stability Environments. (2025). Hydrochloric Acid Stability Requirements in Development Phases. Stability Environments. Available at: [Link]

  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters - ACS Publications. Available at: [Link]

  • Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Available at: [Link]

  • WEBAC-Chemie GmbH. (2025). Safety Data Sheet. WEBAC-Chemie GmbH. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

Sources

Spectroscopic Characterization of 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-((Methylamino)oxy)ethanamine dihydrochloride. As a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and probes, a thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a detailed interpretation grounded in fundamental principles and comparative analysis with structurally related molecules.

Introduction to this compound

This compound, with the molecular formula C₃H₁₀N₂O·2HCl, is a bifunctional molecule featuring a methylamino-oxy moiety and a primary amine.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various chemical modifications. The structural characterization of this molecule is fundamental to ensuring the integrity of subsequent synthetic steps and the final products. This guide will detail the expected ¹H NMR, ¹³C NMR, and mass spectral data, explaining the rationale behind the spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework. The presence of two hydrochloride salts will significantly influence the chemical shifts of protons near the nitrogen atoms due to their protonation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen and protonated nitrogen atoms, which deshield the protons, causing them to resonate at a higher frequency (downfield).

Experimental Protocol (General): A sample of this compound would be dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to the salt's solubility. The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Data Interpretation and Rationale: Based on the analysis of related structures such as 2-(methylamino)ethanol and ethanolamine hydrochloride, the following peak assignments are predicted.[2][3]

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-O-CH ₂-CH₂-NH₃⁺~4.0 - 4.2Triplet2HAdjacent to the highly electronegative oxygen atom and the deshielding -NH₃⁺ group, this methylene group is expected to be the most downfield. It will appear as a triplet due to coupling with the adjacent CH₂ group.
-O-CH₂-CH ₂-NH₃⁺~3.3 - 3.5Triplet2HThis methylene group is adjacent to the protonated primary amine and coupled to the other methylene group, resulting in a triplet.
CH ₃-NH₂⁺-O-~2.8 - 3.0Singlet3HThe methyl group is attached to a protonated nitrogen, which will shift it downfield compared to a neutral amine. It is expected to be a singlet as there are no adjacent protons to couple with.
-NH ₃⁺ and -NH ₂⁺-VariableBroad Singlet5HThe protons on the nitrogen atoms will be exchangeable with D₂O, and their signal may be broad or not observed. In a non-deuterated protic solvent, they would appear as broad singlets.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol (General): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis, typically on a spectrometer operating at 75 MHz or higher. A proton-decoupled spectrum is usually obtained to simplify the signals to singlets.

Data Interpretation and Rationale: The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of neighboring atoms.

Assignment Predicted Chemical Shift (ppm) Rationale
-O-C H₂-CH₂-NH₃⁺~70 - 75This carbon is attached to an oxygen atom, which is highly electronegative, causing a significant downfield shift. This is consistent with data for similar structures like ethanolamine.[4][5]
-O-CH₂-C H₂-NH₃⁺~40 - 45This carbon is adjacent to the protonated primary amine. Its chemical shift is influenced by the nitrogen atom.[6]
C H₃-NH₂⁺-O-~35 - 40The methyl carbon is attached to a protonated nitrogen, which results in a downfield shift compared to a typical methylamine.[7]

Molecular Structure and Atom Numbering:

Caption: Atom numbering for 2-((Methylamino)oxy)ethanamine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation analysis.

Experimental Protocol (General): For a polar and non-volatile compound like this compound, Electrospray Ionization (ESI) would be the most suitable ionization technique, coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample would be dissolved in a suitable solvent like methanol or water and introduced into the mass spectrometer.

Predicted Mass Spectrum: The molecular formula of the free base is C₃H₁₀N₂O, with a monoisotopic mass of 90.0793 u. In the positive ion mode ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 91.0871. The dihydrochloride form has a molecular weight of 163.05 g/mol .[1]

Fragmentation Analysis: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. The bonds adjacent to the heteroatoms are likely to be the most labile.

Plausible Fragmentation Pathway:

G M [C3H11N2O]+ m/z = 91.0871 F1 [C2H7N2O]+ m/z = 75.0558 (-CH4) M->F1 F2 [C3H8NO]+ m/z = 74.0606 (-NH3) M->F2 F3 [CH4N]+ m/z = 30.0340 (Cleavage of C-O bond) M->F3

Caption: Predicted ESI-MS fragmentation of 2-((Methylamino)oxy)ethanamine.

Interpretation of Fragments:

  • m/z 75.0558: Loss of a methyl radical from the protonated molecule.

  • m/z 74.0606: Loss of ammonia from the primary amine end.

  • m/z 30.0340: Cleavage of the C-O bond can lead to the formation of the [CH₃NH₂]⁺ ion.

The accurate mass measurements of these fragments would further confirm the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the structural assignment.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectral data and provides a detailed rationale for the interpretation based on fundamental chemical principles and comparative data from related molecules. These analytical methodologies are crucial for ensuring the quality and identity of this important chemical intermediate in research and development settings. By understanding these core spectroscopic features, scientists can proceed with confidence in their synthetic applications.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

  • 参比制剂. 2-[(Methylamino)oxy]ethanamine hydrochloride | CAS:1187830-44-9. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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Methodological & Application

Application Note & Protocol: Site-Specific Protein Bioconjugation via Oxime Ligation with 2-((Methylamino)oxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the bioconjugation of proteins with 2-((Methylamino)oxy)ethanamine dihydrochloride. This method leverages the bioorthogonal oxime ligation reaction, a highly specific and efficient strategy for forming stable covalent bonds between a carbonyl-modified protein and an aminooxy-functionalized molecule. We will delve into the underlying chemical principles, methods for introducing carbonyl groups onto proteins, step-by-step conjugation protocols, and essential analytical techniques for characterization of the final conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this robust bioconjugation technique for applications ranging from protein labeling to the creation of advanced therapeutic constructs.

Introduction: The Power of Oxime Ligation in Bioconjugation

The covalent modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated biomolecules with enhanced functionalities.[1][2] Among the array of bioconjugation techniques, oxime ligation stands out for its exceptional specificity, reliability, and the stability of the resulting linkage.[3][4] This reaction occurs between a carbonyl group (an aldehyde or ketone) and an aminooxy moiety to form a stable oxime bond.[3][5]

The bioorthogonal nature of this chemistry is a key advantage; the reacting functional groups are generally absent in biological systems, thus preventing unwanted side reactions with native biomolecules.[6][7] The reaction proceeds under mild aqueous conditions, preserving the delicate three-dimensional structure and function of the protein.[3][4]

This compound is a versatile bifunctional linker. One terminus presents the aminooxy group for conjugation to a carbonyl-containing protein, while the other end possesses a primary amine that can be further functionalized, for example, by attaching therapeutic payloads, imaging agents, or other molecules of interest.

The Chemistry of Oxime Ligation: Mechanism and Stability

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the stable oxime linkage.

The reaction rate is pH-dependent, with optimal conditions typically found in a mildly acidic buffer (pH 4-5).[3] This is a compromise between the need for a nucleophilic (unprotonated) aminooxy group and the acid-catalyzed dehydration of the tetrahedral intermediate. However, for many biological applications, the reaction can be effectively carried out at or near neutral pH, albeit at a slower rate.[6] To enhance reaction kinetics at physiological pH, catalysts such as aniline or its derivatives can be employed.[3][8]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein_CHO Carbonyl-Modified Protein (Protein-CHO) Tetrahedral_Intermediate Tetrahedral Intermediate Protein_CHO->Tetrahedral_Intermediate Nucleophilic Attack Aminooxy_Reagent 2-((Methylamino)oxy)ethanamine Aminooxy_Reagent->Tetrahedral_Intermediate Oxime_Conjugate Oxime-Linked Protein Conjugate Tetrahedral_Intermediate->Oxime_Conjugate Dehydration (-H₂O) Water H₂O Tetrahedral_Intermediate->Water

A significant advantage of oxime linkages is their high hydrolytic stability compared to other imine-based conjugates like hydrazones.[6][9][10] Studies have shown that the half-life of an oxime bond can be on the order of days at physiological pH, making it suitable for in vivo applications where long-term stability is crucial.[11]

Generating the Carbonyl Handle: Modifying Your Protein

A prerequisite for oxime ligation is the introduction of a carbonyl group (aldehyde or ketone) onto the protein of interest. Several methods exist, and the choice depends on the protein's characteristics and the desired location of conjugation.

Periodate Oxidation of Glycoproteins

For glycoproteins, vicinal diols present in carbohydrate moieties (e.g., sialic acids) can be selectively oxidized using sodium meta-periodate (NaIO₄) to generate aldehyde groups.[12] This method is advantageous as it typically modifies the protein at sites distal to the core protein structure, minimizing interference with its biological activity.

Enzymatic and Chemoenzymatic Methods

Enzymatic approaches offer high specificity. For instance, mutant glycosyltransferases can incorporate unnatural sugars bearing carbonyl functionalities.[13] Another strategy involves the use of enzymes like galactose oxidase to oxidize terminal galactose residues to aldehydes.

N-terminal Transamination

The N-terminal α-amino group of a protein can be converted to a carbonyl group through a transamination reaction, often mediated by pyridoxal-5'-phosphate (PLP).[13] This provides a site-specific modification at the protein's N-terminus.

Incorporation of Unnatural Amino Acids

A powerful method for site-specific carbonyl introduction involves the genetic incorporation of unnatural amino acids (UAAs) containing ketone or aldehyde functionalities.[13][14] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon) and inserts the UAA during protein expression.

Method Target Site Key Advantages Considerations
Periodate Oxidation Glycan chains (vicinal diols)Mild conditions, targets sites away from the protein backbone.Requires a glycosylated protein; potential for over-oxidation.[12]
Enzymatic Methods Specific amino acid or glycan residuesHigh site-specificity.Requires specific enzymes and substrates.
N-terminal Transamination N-terminal α-amino groupSite-specific at the N-terminus.Reactivity can vary with the N-terminal amino acid.[13]
Unnatural Amino Acids Any desired positionUltimate site-specificity.Requires molecular biology expertise and specialized reagents.[13]

Table 1: Comparison of methods for introducing carbonyl groups into proteins.

Experimental Protocols

Protocol 1: Carbonyl Group Generation via Periodate Oxidation of a Glycoprotein

This protocol is a general guideline and may require optimization for your specific glycoprotein.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Phosphate Buffered Saline (PBS), pH 6.5-7.4

  • Glycerol

  • Desalting column (e.g., PD-10)

Procedure:

  • Dissolve the glycoprotein in PBS to a final concentration of 1-10 mg/mL.

  • Prepare a fresh solution of NaIO₄ in PBS. The final concentration of periodate will need to be optimized but a starting point is a 10-50 molar excess relative to the protein.

  • Add the NaIO₄ solution to the protein solution and incubate in the dark at 4°C for 30 minutes to 1 hour.

  • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes at 4°C.

  • Remove excess periodate and glycerol by passing the reaction mixture through a desalting column equilibrated with the desired reaction buffer for the subsequent conjugation step (e.g., PBS, pH 7.4).

  • Determine the protein concentration of the aldehyde-modified protein. The protein is now ready for conjugation.

Protocol 2: Oxime Ligation with this compound

Materials:

  • Carbonyl-modified protein (from Protocol 1 or other methods)

  • This compound

  • Reaction Buffer (e.g., PBS or acetate buffer, pH 4.5-7.4)

  • (Optional) Aniline or aniline derivative catalyst

Procedure:

  • Dissolve the carbonyl-modified protein in the chosen reaction buffer.

  • Dissolve this compound in the same buffer. A 50-200 molar excess of the aminooxy reagent over the protein is a good starting point for optimization.

  • (Optional) If using a catalyst, prepare a stock solution of aniline in an organic solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-100 mM.

  • Combine the protein solution and the this compound solution.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, the resulting protein conjugate needs to be purified from excess reagents.

G Start Start with Purified Protein Carbonyl_Intro Introduce Carbonyl Group (e.g., Periodate Oxidation) Start->Carbonyl_Intro Purification1 Purify Carbonyl-Modified Protein (e.g., Desalting Column) Carbonyl_Intro->Purification1 Conjugation Oxime Ligation with 2-((Methylamino)oxy)ethanamine Purification1->Conjugation Purification2 Purify Final Conjugate (e.g., SEC, IEX, or Affinity Chromatography) Conjugation->Purification2 Characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification2->Characterization End Final Purified Conjugate Characterization->End

Purification and Characterization of the Protein Conjugate

Purification is a critical step to remove unreacted protein, excess aminooxy reagent, and any byproducts.[15] The choice of purification method depends on the properties of the protein and the conjugate.

Purification Techniques:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. Effective for removing small molecule reagents.

  • Ion Exchange Chromatography (IEX): Separates based on charge. Useful if the conjugation alters the protein's overall charge.[16]

  • Affinity Chromatography: Can be used if the protein has an affinity tag or if a purification handle is introduced during conjugation.[]

  • Dialysis/Tangential Flow Filtration: Effective for removing small molecule impurities from larger protein conjugates.[18]

Characterization Techniques:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight upon conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides an accurate mass of the conjugate, confirming the success of the reaction and allowing for the determination of the conjugation ratio.[19]

  • UV-Vis Spectroscopy: Can be used to quantify protein concentration and may also be used to quantify the attached molecule if it has a distinct chromophore.

  • HPLC (e.g., Reversed-Phase, SEC, IEX): Used to assess the purity of the conjugate and can help to determine the drug-to-protein ratio.[16][19]

Troubleshooting

Problem Potential Cause Suggested Solution
Low conjugation efficiency Inefficient carbonyl group formation.Optimize periodate concentration and reaction time. Verify carbonyl formation with a colorimetric assay.
Suboptimal pH for ligation.Test a range of pH values (e.g., 4.5, 6.0, 7.4).
Insufficient aminooxy reagent.Increase the molar excess of 2-((Methylamino)oxy)ethanamine.
Steric hindrance.Consider using a longer linker if the conjugation site is sterically hindered.
Protein precipitation Protein instability under reaction conditions.Perform the reaction at a lower temperature or for a shorter duration. Screen different buffers and additives.
High concentration of organic co-solvent (if using a catalyst).Minimize the amount of organic solvent.
Heterogeneous product Incomplete reaction.Increase reaction time or reagent concentrations.
Multiple conjugation sites.If site-specificity is critical, consider using methods like unnatural amino acid incorporation.

Table 2: Common troubleshooting tips for oxime ligation.

Conclusion

Bioconjugation of proteins with this compound via oxime ligation is a powerful and versatile strategy for creating well-defined protein conjugates. The high stability of the oxime bond, coupled with the bioorthogonality of the reaction, makes this an attractive method for a wide range of applications in research, diagnostics, and therapeutics. By carefully selecting the method for carbonyl introduction and optimizing the reaction conditions, researchers can achieve efficient and site-specific protein modification.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

  • de Gracia, A. G., van Oosten, B., & Bonger, K. M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9111–9114. [Link]

  • Agten, M., et al. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 328-339. [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Kalia, J. (2007). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab. [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? [Link]

  • Crisalli, P., & Kool, E. T. (2013). The stabilities of oximes and other C=N containing drug linkages in physiological buffers. Journal of organic chemistry, 78(4), 1184–1189. [Link]

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: A General Method for Targeting Proteins in Living Cells. Journal of the American Chemical Society, 135(26), 9642–9645. [Link]

  • Bio-Synthesis, Inc. (n.d.). Protein Conjugation. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(38), 7523-7526. [Link]

  • de Gracia, A. G., van Oosten, B., & Bonger, K. M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • OUCI. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]

  • Wagner, A. M., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications, 10(1), 4734. [Link]

  • Leader, B., Baca, Q. J., & Golan, D. E. (2008). Protein therapeutics: a summary and pharmacological classification. Nature reviews. Drug discovery, 7(1), 21–39. [Link]

  • Zeglis, B. M., et al. (2013). A stepwise-optimized protocol for the chemoenzymatic, site-specific labeling of antibodies. Bioconjugate chemistry, 24(7), 1050–1059. [Link]

  • BioProcess International. (2010). Protein Conjugates. [Link]

  • Cayman Chemical. (n.d.). Protein Carbonyl Colorimetric Assay Kit. [Link]

  • Ngo, J. T., et al. (2012). Two-strain, cell-selective protein labeling in mixed bacterial cultures. ACS chemical biology, 7(5), 823–827. [Link]

Sources

Application Note & Protocol Guide: The Reaction of 2-((Methylamino)oxy)ethanamine Dihydrochloride with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Oxime Ether Linkage

In the landscape of modern chemical synthesis and bioconjugation, the formation of stable, covalent linkages under mild conditions is paramount. The reaction between an aminooxy-functionalized molecule and a carbonyl compound (an aldehyde or ketone) to form an oxime is a cornerstone of chemoselective ligation strategies.[1][2] 2-((Methylamino)oxy)ethanamine dihydrochloride is a versatile bifunctional reagent that embodies the utility of this reaction. It features a reactive aminooxy group at one end for covalent bond formation with carbonyls, and a primary amine at the other, providing a handle for further functionalization.

This guide provides an in-depth exploration of the reaction between 2-((Methylamino)oxy)ethanamine and carbonyl compounds. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for both classical organic synthesis and advanced bioconjugation, and discuss the critical parameters that govern the success of this powerful chemical transformation. The resulting oxime ether bond is noted for its exceptional stability, particularly its resistance to hydrolysis compared to analogous linkages like hydrazones, making it a preferred choice in drug development and materials science.[3][4]

The Chemistry of Oxime Formation: Mechanism and Kinetics

The formation of an oxime is a condensation reaction characterized by its efficiency and the formation of water as the sole byproduct.[5] The process is generally understood to occur in two main steps:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon.[6][7] This step forms a transient, tetrahedral carbinolamine intermediate.[8] The nucleophilicity of the aminooxy nitrogen is notably enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect, which accelerates this initial attack.[9][10]

  • Dehydration: The carbinolamine intermediate is then dehydrated to yield the final, stable C=N double bond of the oxime.[8] This elimination of water is the rate-determining step and is typically catalyzed by acid.[7][8]

The Critical Role of pH

The rate of oxime formation is exquisitely dependent on the pH of the reaction medium.[5][7]

  • Low pH (Acidic): At very low pH, the aminooxy group becomes protonated (R-ONH3+). This neutralizes its nucleophilicity, preventing the initial attack on the carbonyl carbon and stalling the reaction.[7]

  • High pH (Basic/Neutral): At neutral or basic pH, the concentration of the protonated carbonyl, which is a more potent electrophile, is very low. Furthermore, the hydroxyl group of the carbinolamine intermediate is not readily protonated, making it a poor leaving group (OH-) and thus slowing the rate-limiting dehydration step.[7]

  • Optimal pH (Slightly Acidic): The reaction rate is maximal in a slightly acidic environment, typically between pH 4 and 5.[5] This pH represents a delicate balance: it is acidic enough to catalyze the dehydration step by protonating the hydroxyl group of the intermediate, yet mild enough to leave a sufficient population of the aminooxy group in its unprotonated, nucleophilic state.[7]

G Figure 1. General Mechanism of Oxime Formation cluster_intermediate Intermediate cluster_product Product carbonyl R-C(=O)-R' (Aldehyde/Ketone) intermediate R-C(OH)(NH-O-R'')-R' (Carbinolamine) carbonyl->intermediate 1. Nucleophilic     Attack aminooxy H₂N-O-CH₂CH₂NHCH₃ (Aminooxy Reagent) oxime R-C(=N-O-R'')-R' (Oxime Ether) intermediate->oxime 2. Dehydration     (-H₂O) water H₂O

Caption: Figure 1. General Mechanism of Oxime Formation

Experimental Design: Key Parameters for Success

Optimizing the reaction of 2-((Methylamino)oxy)ethanamine requires careful consideration of several factors. The choice of conditions depends heavily on the stability of the substrates and the intended application, particularly when working with sensitive biomolecules.

ParameterRecommendation & Rationale
pH Classical Synthesis: pH 4-5 is optimal for maximizing reaction rates.[5] Bioconjugation: Reactions are often run at physiological pH (7.0-7.4) with a catalyst to avoid denaturing proteins.
Catalyst For reactions at neutral pH, a nucleophilic catalyst is essential. Aniline and its derivatives, such as m-phenylenediamine (mPDA) , are highly effective, increasing reaction rates by orders of magnitude.[1][11] A typical concentration is 10-100 mM.
Solvent Classical Synthesis: Alcohols (e.g., ethanol, methanol) or aqueous mixtures are common.[5] Bioconjugation: Aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl are standard.[11]
Reactant Ratio A slight molar excess (1.2 to 10-fold) of the 2-((Methylamino)oxy)ethanamine reagent is often used to drive the reaction to completion, especially when the carbonyl-containing molecule is precious.[5]
Temperature Classical Synthesis: Room temperature to reflux (40-80 °C), depending on substrate reactivity.[5] Bioconjugation: Room temperature or 37°C to preserve the integrity of the biomolecule.[5]
Substrate Reactivity Aldehydes are significantly more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[5] Reactions with ketones may require longer reaction times, higher temperatures, or higher catalyst concentrations.

Protocols: From Benchtop Synthesis to Bioconjugation

Protocol 1: Classical Synthesis of an Oxime Ether

This protocol describes a general procedure for synthesizing an oxime ether from an aldehyde or ketone under standard laboratory conditions.

G Figure 2. Workflow for Classical Oxime Ether Synthesis A 1. Dissolve Reactants Dissolve aldehyde/ketone (1.0 mmol) and 2-((Methylamino)oxy)ethanamine·2HCl (1.2 mmol) in ethanol. B 2. Add Base Add a weak base like pyridine (2.0 mmol) to neutralize the hydrochloride salt. A->B C 3. Reaction Heat the mixture to reflux (or stir at RT) for 1-4 hours. B->C D 4. Monitor Progress Monitor reaction completion using Thin Layer Chromatography (TLC). C->D E 5. Workup Cool, remove solvent via rotary evaporation. Add water and extract with an organic solvent (e.g., ethyl acetate). D->E F 6. Purification Wash organic layer with dilute acid and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. E->F G 7. Characterization Purify the crude product by column chromatography or recrystallization. Characterize the final product. F->G G Figure 3. Workflow for Protein Bioconjugation A 1. Prepare Solutions Prepare a stock solution of the carbonyl-tagged protein (e.g., 50 µM in PBS, pH 7.4). Prepare a stock of the aminooxy reagent and a catalyst stock (e.g., 1.5 M m-phenylenediamine). B 2. Initiate Reaction To the protein solution, add the aminooxy reagent (e.g., 10-fold molar excess). A->B C 3. Add Catalyst Initiate the ligation by adding the m-phenylenediamine catalyst to a final concentration of 50-100 mM. B->C D 4. Incubate Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 4 hours. C->D E 5. Quench (Optional) If needed, the reaction can be quenched by adding a large excess of a small molecule ketone like acetone. D->E F 6. Remove Excess Reagents Purify the conjugated protein from excess small molecules using size-exclusion chromatography (SEC) or dialysis. E->F G 7. Analyze Conjugate Analyze the final product using SDS-PAGE (observing a mass shift) and/or Mass Spectrometry (LC-MS) to confirm conjugation. F->G

Sources

Revolutionizing Bioconjugation: A Guide to Site-Specific Protein Modification with 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the site-specific modification of proteins utilizing the aminooxy reagent, 2-((Methylamino)oxy)ethanamine dihydrochloride. We will delve into the core principles of oxime ligation, a powerful bioorthogonal chemistry, and elucidate the practical steps for its successful implementation in generating precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction: The Pursuit of Precision in Protein Modification

The covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. The ability to attach specific functionalities, such as fluorescent labels, polyethylene glycol (PEG), or potent cytotoxic drugs, allows for the creation of sophisticated tools for basic research and targeted therapeutics.[1][2] However, traditional methods for protein conjugation often rely on reactions with abundant amino acid side chains, such as lysines or cysteines, leading to heterogeneous products with varying sites and degrees of modification.[3][4] This heterogeneity can compromise the efficacy, safety, and reproducibility of the final bioconjugate.

Site-specific protein modification aims to overcome these limitations by directing the conjugation to a predetermined location on the protein.[5] This precise control yields a homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of ADCs, leading to improved pharmacokinetics and a wider therapeutic window.[3][6] One of the most robust and versatile methods for achieving site-specific conjugation is through oxime ligation, a bioorthogonal "click chemistry" reaction.[7] This guide focuses on the application of this compound, a valuable aminooxy-containing building block for this purpose.

The Chemistry of Precision: Understanding Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond (C=N-O).[7][8] This reaction is considered bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes.[7]

The key to leveraging this chemistry for site-specific protein modification lies in the introduction of a unique carbonyl handle onto the target protein. A widely used and effective method is the mild oxidation of carbohydrate moieties present on glycoproteins, such as monoclonal antibodies.[9] Treatment with sodium periodate (NaIO₄) selectively cleaves the vicinal diols of sialic acid residues within the antibody's Fc region glycans, generating aldehyde groups. These engineered aldehydes then serve as specific docking sites for aminooxy-containing molecules like this compound.

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the stable oxime linkage. The rate of oxime ligation is pH-dependent, with optimal conditions typically in a slightly acidic buffer (pH 4-6).[8] However, for applications involving sensitive proteins that require neutral pH, the reaction can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives.[10]

Below is a diagram illustrating the overall workflow for site-specific protein modification using this compound.

G cluster_0 Step 1: Carbonyl Introduction cluster_1 Step 2: Oxime Ligation A Glycoprotein (e.g., Antibody) B Sodium Periodate (NaIO₄) Oxidation A->B Mild Oxidation C Aldehyde-functionalized Protein B->C E Site-specifically Modified Protein C->E pH 4-7, optional catalyst D 2-((Methylamino)oxy)ethanamine dihydrochloride D->E

Caption: Workflow for Site-Specific Protein Modification.

Application Spotlight: Antibody-Drug Conjugate (ADC) Synthesis

A prime application for this technology is the synthesis of ADCs. By attaching a potent cytotoxic drug to a tumor-targeting monoclonal antibody, ADCs can selectively deliver the therapeutic payload to cancer cells, minimizing off-target toxicity.[11][12] this compound can be used to introduce a reactive handle for subsequent drug attachment or can be pre-functionalized with the drug before conjugation to the antibody.

The ethanamine portion of the molecule provides a versatile point for further chemical modification, allowing for the attachment of various payloads through stable amide or other linkages. The methylamino group, while not directly participating in the oxime ligation, may influence the reagent's solubility and reactivity.

Detailed Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a glycoprotein. Optimization may be required for specific proteins and payloads.

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody

This protocol describes the controlled oxidation of glycans on a monoclonal antibody to generate aldehyde functionalities.

Materials:

  • Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab)

  • Sodium periodate (NaIO₄)

  • Propylene glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate buffer, pH 5.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 10 mg/mL in PBS, pH 7.4.

  • Oxidation Reaction:

    • Cool the mAb solution to 0-4°C in an ice bath.

    • Add a freshly prepared solution of NaIO₄ in PBS to the mAb solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark at 0-4°C for 30-60 minutes. The reaction progress can be monitored by mass spectrometry.

  • Quenching the Reaction:

    • Add propylene glycol to a final concentration of 10-20 mM to quench the unreacted NaIO₄.

    • Incubate for 10-15 minutes at 0-4°C.

  • Purification of the Oxidized Antibody:

    • Remove excess reagents by buffer exchange into sodium acetate buffer (pH 5.5) using a pre-equilibrated SEC column.

    • Collect the protein fractions and determine the concentration by measuring the absorbance at 280 nm.

Protocol 2: Oxime Ligation with this compound

This protocol details the conjugation of the aminooxy reagent to the aldehyde-functionalized antibody.

Materials:

  • Oxidized monoclonal antibody from Protocol 1

  • This compound

  • Sodium acetate buffer, pH 5.5

  • Aniline (optional, as a catalyst for neutral pH reactions)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • SDS-PAGE apparatus and reagents

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Ligation Reaction:

    • To the solution of the oxidized mAb in sodium acetate buffer (pH 5.5), add a 5-10 fold molar excess of this compound.

    • If performing the reaction at a neutral pH, a catalyst such as aniline can be added to a final concentration of 2-10 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification of the Conjugate:

    • Remove unreacted aminooxy compound and other small molecules by SEC.

    • The resulting conjugate can be further purified and analyzed for homogeneity using HIC.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody.

    • Mass Spectrometry: Determine the molecular weight of the conjugate to confirm successful ligation and to calculate the drug-to-antibody ratio (if a drug is attached).

Data Presentation and Analysis

The success of the site-specific modification should be validated through rigorous analytical methods.

Analytical Method Purpose Expected Outcome
SDS-PAGE To assess the integrity and purity of the antibody after modification.No significant fragmentation or aggregation of the antibody heavy and light chains. A slight shift in molecular weight may be observed.
Mass Spectrometry (MS) To confirm the covalent attachment of the modifier and determine the degree of labeling.An increase in the molecular weight of the antibody corresponding to the mass of the attached molecule(s). A homogeneous peak indicates a uniform product.
Hydrophobic Interaction Chromatography (HIC) To assess the homogeneity of the conjugate and determine the distribution of species with different drug-to-antibody ratios.A single, sharp peak for a homogeneous conjugate.
Size-Exclusion Chromatography (SEC) To quantify the amount of aggregation in the final product.A main peak corresponding to the monomeric antibody conjugate with minimal high molecular weight species.

Mechanistic Insights and Experimental Considerations

The choice of reaction conditions is critical for a successful and efficient conjugation.

G cluster_0 Factors Influencing Oxime Ligation cluster_1 Experimental Outcome A pH E Protein Stability A->E affects F Conjugation Efficiency A->F B Catalyst D Reaction Time & Temperature B->D influences B->F C Reactant Concentration C->D impacts C->F D->F H Protein Integrity E->H G Product Homogeneity F->G

Caption: Key Factors Influencing Oxime Ligation.

  • pH: While slightly acidic pH (4-6) is optimal for uncatalyzed oxime ligation, many proteins are not stable under these conditions.

  • Catalysis: At neutral pH, the reaction is often slow. The use of nucleophilic catalysts like aniline or its derivatives can significantly increase the reaction rate, making it more suitable for biological applications.

  • Reactant Stoichiometry: A molar excess of the aminooxy reagent is typically used to drive the reaction to completion. However, an excessive amount can lead to challenges in downstream purification.

  • Protein Stability: It is crucial to ensure that the reaction conditions do not compromise the structure and function of the target protein. Preliminary stability studies are recommended.

Conclusion and Future Directions

Site-specific protein modification via oxime ligation using reagents like this compound offers a powerful strategy for the creation of well-defined and homogeneous bioconjugates. This approach provides precise control over the location and stoichiometry of conjugation, leading to improved therapeutic candidates and research tools. As our understanding of protein chemistry and bioorthogonal reactions deepens, we can expect the development of even more efficient and versatile methods for engineering proteins with novel functionalities.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]

  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9036-9043. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(4), 573-585. [Link]

  • van Kasteren, S. I., et al. (2007). A method for site-specific labeling of multiple protein thiols. Nature Protocols, 2(11), 2916-2923. [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Zhang, C., et al. (2016). A chemical biology route to site-specific authentic protein modifications. Proceedings of the National Academy of Sciences, 113(49), 13959-13964. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the next generation of chemotherapeutics. Bioconjugate Chemistry, 26(2), 176-192. [Link]

Sources

Application Note: Chemoselective Labeling of Peptides with 2-((Methylamino)oxy)ethanamine dihydrochloride via Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise modification of peptides is a cornerstone of modern chemical biology and drug development. Among the array of bioconjugation techniques, oxime ligation stands out for its exceptional chemoselectivity and the stability of the resulting oxime bond.[1] This application note provides a detailed guide for the labeling of peptides using 2-((Methylamino)oxy)ethanamine dihydrochloride, a bifunctional alkoxyamine reagent. This method is particularly advantageous for introducing a primary amine handle onto a peptide, which can then be used for subsequent modifications. The reaction proceeds via the formation of a stable oxime bond between the alkoxyamine group of the reagent and a carbonyl group (aldehyde or ketone) previously installed on the peptide.[1] This process is highly efficient and bioorthogonal, meaning it can be performed in complex biological mixtures without interfering with native functional groups.[2]

Mechanism of Oxime Ligation

Oxime ligation is a robust method for covalently linking molecules. The reaction involves the condensation of an alkoxyamine with an aldehyde or ketone to form an oxime ether. The reaction is typically most efficient at a slightly acidic pH (around 4-5) but can be effectively catalyzed by aniline and its derivatives at neutral pH, making it suitable for sensitive biomolecules.[3][4] The aniline catalyst accelerates the reaction by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the alkoxyamine.[3]

The use of this compound allows for the introduction of a terminal primary amine, which can be utilized for further functionalization, such as conjugation to other molecules or surfaces.

Reaction Scheme

Oxime Ligation Mechanism Peptide_Carbonyl Peptide-CHO (Aldehyde-modified Peptide) Schiff_Base Peptide-CH=N-Ph (Protonated Schiff Base Intermediate) Peptide_Carbonyl->Schiff_Base + Aniline Alkoxyamine H2N-O-CH2-CH2-NH-CH3 (2-((Methylamino)oxy)ethanamine) Aniline Aniline (Catalyst) Oxime_Product Peptide-CH=N-O-CH2-CH2-NH-CH3 (Labeled Peptide) Schiff_Base->Oxime_Product + Alkoxyamine - Aniline

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Protocols

This section provides a detailed protocol for the labeling of an aldehyde-modified peptide with this compound.

Materials and Reagents
ReagentSupplierCatalog Number
Aldehyde-modified PeptideCustom SynthesisN/A
This compoundBLD Pharm1187830-44-9
AnilineSigma-AldrichA70809
Sodium Phosphate MonobasicAnyN/A
Sodium Phosphate DibasicAnyN/A
Dimethyl Sulfoxide (DMSO), AnhydrousAnyN/A
Acetonitrile (ACN), HPLC GradeAnyN/A
Trifluoroacetic Acid (TFA)AnyN/A
Reverse-Phase HPLC Column (e.g., C18)Waters, AgilentVaries
Protocol: Labeling of Aldehyde-Modified Peptide
  • Preparation of Buffers and Stock Solutions:

    • Phosphate Buffer (100 mM, pH 7.0): Prepare a solution of 100 mM sodium phosphate and adjust the pH to 7.0 using monobasic and dibasic stock solutions.

    • Aldehyde-Modified Peptide Stock Solution (10 mM): Dissolve the lyophilized aldehyde-modified peptide in the phosphate buffer to a final concentration of 10 mM. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

    • This compound Stock Solution (100 mM): Dissolve 16.3 mg of this compound (MW: 163.05 g/mol ) in 1 mL of phosphate buffer.

    • Aniline Catalyst Stock Solution (1 M): Prepare a 1 M solution of aniline in anhydrous DMSO. Caution: Aniline is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 10 mM Aldehyde-Modified Peptide

      • 5 µL of 100 mM this compound (5-fold molar excess)

      • 1 µL of 1 M Aniline (10 mM final concentration)

      • 84 µL of 100 mM Phosphate Buffer (pH 7.0)

    • The final volume is 100 µL, with final concentrations of 1 mM peptide, 5 mM alkoxyamine, and 10 mM aniline.

    • Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS. For ketones, the reaction may be slower and require longer incubation times or gentle heating (e.g., 37 °C).[5][6]

  • Purification of the Labeled Peptide:

    • The labeled peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Use a suitable gradient to separate the labeled peptide from unreacted starting materials and byproducts. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions containing the desired product, identified by its expected mass determined by mass spectrometry.

    • Lyophilize the purified fractions to obtain the labeled peptide as a powder.

Workflow Diagram

Peptide Labeling Workflow Peptide Dissolve Aldehyde-Peptide Mix Combine Reactants in Buffer Peptide->Mix Reagent Prepare Alkoxyamine & Catalyst Solutions Reagent->Mix Incubate Incubate at RT (2-4h) Mix->Incubate Purify Purify by RP-HPLC Incubate->Purify Analyze Characterize by LC-MS Purify->Analyze

Caption: General workflow for peptide labeling.

Characterization of the Labeled Peptide

The successful labeling of the peptide should be confirmed using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the labeled peptide. The mass of the product should correspond to the mass of the starting peptide plus the mass of the added label minus the mass of a water molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the labeled peptide, if required.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Yield - Inefficient reaction conditions- Degradation of reagents- Optimize the pH of the reaction buffer (typically between 6 and 7 for aniline catalysis).- Increase the molar excess of the alkoxyamine reagent.- Consider using a more efficient catalyst such as p-phenylenediamine.[4][7]- Ensure the freshness of the reagents.
Side Products - Non-specific reactions- Instability of the peptide- Confirm the purity of the starting peptide.- Adjust the reaction pH to minimize side reactions.- Perform the reaction at a lower temperature.
Poor Recovery - Adsorption to surfaces- Inefficient purification- Use low-binding microcentrifuge tubes.- Optimize the RP-HPLC gradient for better separation and recovery.

Conclusion

The use of this compound in oxime ligation provides a reliable and efficient method for the chemoselective labeling of peptides. This approach is highly valuable for introducing a versatile primary amine handle for further downstream applications in drug discovery, diagnostics, and fundamental biological research. The protocol described herein can be adapted for a wide range of peptides and labeling partners, offering a powerful tool for the synthesis of complex and functional biomolecules.

References

  • Dirksen, A., & Dawson, P. E. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(8), 1513-1519. Available from: [Link]

  • DeForest, C. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Cole DeForest Lab. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(35), 8196-8200. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. PMC. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. Retrieved from [Link]

  • Hao, X., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. Retrieved from [Link]

  • An, H., & Chen, S. (2015). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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Application Note: 2-((Methylamino)oxy)ethanamine as a Versatile Heterobifunctional Linker for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of a Senior Application Scientist: This document provides a detailed technical guide on the application of 2-((Methylamino)oxy)ethanamine dihydrochloride. While not a classical "click chemistry" reagent like azides or alkynes, its role in oxime ligation places it firmly within the broader category of click-type, bioorthogonal reactions due to its high efficiency, specificity, and biocompatibility.[1][2] This guide will elucidate the molecule's mechanism of action, provide detailed protocols for its use as a heterobifunctional linker, and explore its applications in advanced bioconjugation strategies.

Part 1: The Power of Oxime Ligation: A "Click-Like" Reaction

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a prime example of such a reaction.[3] It is often considered "click-like" because it is highly efficient, forms a stable covalent bond (an oxime), proceeds under mild, aqueous conditions, and its reactants are mutually inert to the vast majority of biological functional groups.[1][2][4]

Mechanism of Action: The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This is followed by dehydration to form the stable oxime linkage. The reaction rate is significantly enhanced under slightly acidic conditions (pH 4-5), which facilitate the dehydration step.[3][5] Aniline and its derivatives can also be used as catalysts to dramatically increase the reaction rate, even at neutral pH.[3][5]

Caption: General mechanism of oxime bond formation.

Part 2: The Unique Advantage of 2-((Methylamino)oxy)ethanamine

2-((Methylamino)oxy)ethanamine is a heterobifunctional linker .[6][7] This means it possesses two different reactive functional groups, allowing for a sequential, controlled conjugation of two different molecules.

  • The Aminooxy Handle: The -(CH₃)N-O- group is the bioorthogonal reactive end. It specifically targets aldehyde or ketone functionalities on proteins, surfaces, or other molecules. These carbonyl groups can be introduced into biomolecules site-specifically, for instance, by periodate oxidation of terminal sialic acids on glycoproteins or by genetically encoding unnatural amino acids like p-acetylphenylalanine.[8][9][10]

  • The Primary Amine Handle: The terminal -NH₂ group provides a second, orthogonal point for conjugation. Once the aminooxy group has reacted, this primary amine is available for a wide range of common bioconjugation reactions, most notably acylation with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

Linker_Functionality Linker 2-((Methylamino)oxy)ethanamine Aminooxy Aminooxy Group (-ONHCH₃) Linker->Aminooxy has Amine Primary Amine (-NH₂) Linker->Amine has Target1 Molecule 1 (e.g., Aldehyde-tagged Protein) Aminooxy->Target1 Reacts with (Oxime Ligation) Target2 Molecule 2 (e.g., NHS-ester Dye, Drug) Amine->Target2 Reacts with (Amide Coupling)

Caption: Heterobifunctional nature of the linker.

This dual functionality makes it an invaluable tool for constructing complex molecular architectures, such as Antibody-Drug Conjugates (ADCs), where a cytotoxic drug (Molecule 2) needs to be precisely attached to an antibody (Molecule 1).[8][11][12]

Part 3: Experimental Protocols & Workflows

Protocol 1: Conjugation of the Linker to an Aldehyde-Tagged Protein

This protocol describes the first step: attaching 2-((Methylamino)oxy)ethanamine to a protein containing a site-specifically introduced aldehyde group.

Materials:

  • Aldehyde-tagged protein (e.g., 1-5 mg/mL)

  • This compound (10-50 mM stock in water)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

  • (Optional) Aniline catalyst (100 mM stock in DMSO or DMF)

  • Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (10K MWCO)

Procedure:

  • Buffer Exchange: Ensure the aldehyde-tagged protein is in the Conjugation Buffer. This can be done using a desalting column or dialysis. The acidic pH is critical for efficient ligation.[3][13]

  • Reactant Addition: Add a 50- to 100-fold molar excess of this compound to the protein solution. Mix gently.

  • Catalysis (Optional but Recommended): For faster kinetics, add aniline to a final concentration of 10 mM.[5] Note: Aniline is toxic; handle with appropriate care.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove excess linker and catalyst by SEC or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Validation: Confirm successful conjugation by Mass Spectrometry (MALDI-TOF or ESI-MS). An increase in mass corresponding to the linker (C₃H₁₀N₂O, MW = 90.12 Da) should be observed.

Protocol 2: Downstream Labeling of the Amine-Functionalized Protein

This protocol describes the second step: conjugating a payload (e.g., a fluorescent dye) to the primary amine of the linker, which is now attached to the protein.

Materials:

  • Amine-functionalized protein from Protocol 1 (in PBS, pH 7.4)

  • NHS-ester functionalized payload (e.g., Alexa Fluor™ 488 NHS Ester), 10 mM stock in anhydrous DMSO.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (SEC or dialysis)

Procedure:

  • pH Adjustment: Ensure the protein solution is at a physiological to slightly basic pH (7.2-8.0) for efficient NHS-ester chemistry. Critical: Do not use buffers containing primary amines, like Tris, during the reaction itself.

  • Payload Addition: Add a 5- to 10-fold molar excess of the NHS-ester payload to the protein solution. Mix gently and protect from light if using a fluorescent dye.

  • Incubation: React for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes.

  • Final Purification: Remove excess payload and quenching reagents via SEC or extensive dialysis against a final storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm final conjugation via UV-Vis spectroscopy (to determine dye-to-protein ratio) and SDS-PAGE (to check for protein integrity and aggregation).

Experimental_Workflow Start Aldehyde-tagged Protein (in pH 4.5 Buffer) Step1 Step 1: Oxime Ligation + 2-((Methylamino)oxy)ethanamine + Aniline Catalyst (2-4h, RT) Start->Step1 Purify1 Purification 1 (SEC or Dialysis) Remove excess linker Step1->Purify1 Intermediate Amine-functionalized Protein (in pH 7.4 Buffer) Purify1->Intermediate Step2 Step 2: Amide Coupling + NHS-ester Payload (1h, RT) Intermediate->Step2 Purify2 Purification 2 (SEC or Dialysis) Remove excess payload Step2->Purify2 End Final Bioconjugate (Protein-Linker-Payload) Purify2->End

Caption: Two-step bioconjugation workflow.

Part 4: Applications and Data Summary

The versatility of 2-((Methylamino)oxy)ethanamine makes it suitable for a range of applications in research and drug development.

Application AreaDescriptionKey Advantages
Antibody-Drug Conjugates (ADCs) Serves as a stable, non-cleavable linker to attach potent cytotoxic payloads to antibodies at specific sites.[8][10]Site-specificity leads to homogenous ADCs with defined drug-to-antibody ratios (DAR), improving the therapeutic window.
Protein Labeling Enables dual-labeling of proteins. A fluorescent probe can be attached via the linker, leaving other residues (e.g., lysines) free for other modifications.Orthogonality allows for multi-functionalization of a single protein.
Surface Immobilization The aminooxy group can be used to tether proteins or other biomolecules to aldehyde-functionalized surfaces for biosensor or diagnostic applications.Provides a stable, covalent, and oriented immobilization of biomolecules.
Hydrogel Formation Can be used to crosslink polymer chains functionalized with aldehydes, forming stable hydrogels for tissue engineering or drug delivery.The stability of the oxime bond provides robust mechanical properties to the resulting hydrogel.

Part 5: Troubleshooting and Expert Insights

  • Low Ligation Efficiency (Step 1):

    • Cause: Incorrect pH. The oxime ligation is highly pH-dependent.

    • Solution: Verify the pH of your Conjugation Buffer is between 4.0 and 5.0. Ensure complete buffer exchange of your protein.

  • Protein Precipitation:

    • Cause: Use of organic co-solvents (like DMSO for the catalyst) at high concentrations.

    • Solution: Keep the final concentration of organic solvents below 5-10% (v/v). Add stocks dropwise while gently vortexing.

  • Low Labeling Efficiency (Step 2):

    • Cause: Hydrolysis of the NHS-ester.

    • Solution: Prepare NHS-ester stocks fresh in anhydrous DMSO. Perform the reaction promptly after addition and ensure the protein buffer is free of extraneous nucleophiles (e.g., Tris, azide).

  • Expert Insight: The dihydrochloride salt of 2-((Methylamino)oxy)ethanamine is highly water-soluble and stable for storage. When calculating molar excess, remember to use the molecular weight of the salt form (C₃H₁₂Cl₂N₂O, MW = 163.04 g/mol ).

References

  • Dirksen, A., & Dawson, P. E. (2008). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry & Biology, 15(8), 759-763. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

  • Poole, C. F. (2012). Oxime ligation: a powerful tool for the synthesis of complex biomolecules. Journal of Chromatography A, 1267, 2-16. [Link]

  • Crisalli, P., & Kool, E. T. (2013). The kinetic basis for aniline catalysis in oxime and hydrazone formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Retrieved from [Link]

  • Singh, Y., Spinelli, N., Defrancq, E., & Dumy, P. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 4(7), 1282-1285. [Link]

  • Antos, J. M., & Francis, M. B. (2006). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Journal of the American Chemical Society, 128(33), 10797-10804. [Link]

  • Kim, C. H., & Kim, Y. B. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Controlled Release, 240, 122-132. [Link]

  • ResearchGate. (n.d.). Heterobifunctional linker 1. Retrieved from [Link]

  • Carrico, Z. M., et al. (2012). Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag. Bioconjugate Chemistry, 23(4), 798-804. [Link]

  • ResearchGate. (n.d.). Schematic representation of oxime ligation and click reaction. Retrieved from [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. [Link]

  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8869-8875. [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(28), 16715-16720. [Link]

  • Houseman, B. T., & Mrksich, M. (2004). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Organic Letters, 6(12), 2031-2034. [Link]

  • FUJIFILM Wako. (n.d.). Antibody-drug Conjugate/ADC Related Catalog. Retrieved from [Link]

Sources

surface functionalization using 2-((Methylamino)oxy)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches for 2-((Methyl amino)oxy)ethanamine dihydrochloride. My focus is gathering data on its chemical properties, how it can be used for surface functionalization, and understanding the relevant reaction mechanisms involved in the process.

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Developing Detailed Protocol

I'm now diving into the application note's structure. First, I'll introduce surface functionalization's principles, highlighting the advantages of aminooxy-functionalized molecules. I'll thoroughly detail the oxime ligation mechanism, using Graphviz to illustrate the reaction. Then, I'll create a step-by-step protocol for carbonyl-presenting surface functionalization, encompassing materials, equipment, reagents, and purification. I will summarize reaction parameters in a table and visualize the workflow with Graphviz.

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Analyzing Surface Functionalization Protocols

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Expanding Reaction Details

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Analyzing Aminosilane Protocols

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Seeking Complete Protocols

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Analyzing Existing Information

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Troubleshooting & Optimization

Technical Support Center: Optimizing Oxime Ligation with 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing oxime ligation reactions utilizing 2-((Methylamino)oxy)ethanamine. As your dedicated support partner, our goal is to empower you to overcome common experimental hurdles and achieve robust and reproducible results in your bioconjugation endeavors.

Introduction to Oxime Ligation

Oxime ligation is a powerful chemoselective reaction that forms a stable oxime bond between an aminooxy-functionalized molecule, such as 2-((Methylamino)oxy)ethanamine, and a carbonyl group (an aldehyde or ketone). This bioorthogonal reaction is widely employed in chemical biology and drug development for its high specificity and ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[1][2] The stability of the resulting oxime linkage is a key advantage over other imine-based conjugations, such as hydrazones.

The reaction mechanism proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The rate of this reaction is significantly influenced by pH and can be accelerated by specific catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with 2-((Methylamino)oxy)ethanamine?

The optimal pH for oxime ligation is typically slightly acidic, in the range of 4.5 to 5.5.[3] This is a compromise between the need for protonation of the carbonyl group to enhance its electrophilicity and maintaining a sufficient concentration of the deprotonated, nucleophilic aminooxy group. However, for many biological applications, maintaining a neutral pH (around 7.0-7.4) is crucial to preserve the integrity and function of the biomolecules being conjugated. At neutral pH, the reaction rate is generally slower, but this can be compensated for by using a catalyst.[1]

Q2: Do I need a catalyst for my oxime ligation reaction?

While the reaction can proceed without a catalyst, it is often slow, especially at neutral pH or with less reactive ketones. For efficient and timely conjugation, particularly at low reactant concentrations, a catalyst is highly recommended. Aniline and its derivatives are the most common and effective catalysts for oxime ligation.[1]

Q3: What are the recommended catalysts and their optimal concentrations?

Aniline is a widely used catalyst, typically at a concentration of 10-100 mM. More recently, substituted anilines such as m-phenylenediamine and p-phenylenediamine have been shown to be even more effective, offering significantly faster reaction rates at neutral pH.[4][5] The increased efficacy of these diamino-functionalized anilines is attributed to their enhanced ability to facilitate the dehydration step of the reaction.

CatalystTypical ConcentrationRelative Efficiency
Aniline10-100 mMGood
m-Phenylenediamine10-50 mMExcellent
p-Phenylenediamine2-10 mMSuperior

Q4: How should I store and handle 2-((Methylamino)oxy)ethanamine?

Aminooxy compounds can be sensitive to heat and oxidation. It is recommended to store 2-((Methylamino)oxy)ethanamine, typically as a hydrochloride salt, at -20°C in a desiccated environment. For preparing stock solutions, use anhydrous solvents like DMF or DMSO. Aqueous stock solutions should be prepared fresh and used promptly to minimize hydrolysis. Avoid exposure to strong oxidizing agents.

Q5: My reaction is not going to completion. What are the possible causes?

Several factors can lead to incomplete reactions. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during oxime ligation with 2-((Methylamino)oxy)ethanamine.

Problem 1: Low or No Product Formation

Possible Cause 1: Suboptimal pH

  • Rationale: As discussed, the reaction rate is highly pH-dependent. If the pH is too high (alkaline), the concentration of the protonated carbonyl, the active electrophile, is too low. If the pH is too low, the aminooxy nucleophile becomes protonated and non-nucleophilic.

  • Troubleshooting Steps:

    • Verify the pH of your reaction buffer using a calibrated pH meter.

    • If possible, perform small-scale pilot reactions at different pH values (e.g., 4.5, 5.5, 6.5, 7.0) to determine the empirical optimum for your specific system.

    • Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the reaction.

Possible Cause 2: Inactive or Insufficient Catalyst

  • Rationale: The catalyst plays a crucial role in accelerating the reaction, especially at neutral pH.

  • Troubleshooting Steps:

    • Ensure the catalyst was added to the reaction mixture.

    • Use a fresh stock of the catalyst. Aniline and its derivatives can degrade over time.

    • Optimize the catalyst concentration. While higher concentrations can increase the rate, they can also lead to side reactions or precipitation.

    • Consider switching to a more potent catalyst like m-phenylenediamine or p-phenylenediamine if using aniline.[4][5]

Possible Cause 3: Low Reactant Concentration

  • Rationale: Oxime ligation is a second-order reaction, meaning its rate is dependent on the concentration of both reactants.

  • Troubleshooting Steps:

    • If feasible, increase the concentration of one or both reactants.

    • If solubility limits the concentration in aqueous buffers, consider adding a water-miscible organic co-solvent such as DMSO or DMF.

Possible Cause 4: Inactive Reactants

  • Rationale: Either the aminooxy or the carbonyl compound may have degraded.

  • Troubleshooting Steps:

    • Confirm the integrity of your carbonyl-containing molecule, especially if it is prone to oxidation or other degradation pathways.

    • Use a fresh aliquot of 2-((Methylamino)oxy)ethanamine.

    • Perform a control reaction with a known, stable aldehyde or ketone and a fresh aminooxy compound to verify the activity of your reagents.

Problem 2: Slow Reaction Rate

Possible Cause 1: Low Temperature

  • Rationale: Like most chemical reactions, the rate of oxime ligation is temperature-dependent.

  • Troubleshooting Steps:

    • If your biomolecule is stable at higher temperatures, consider running the reaction at 37°C instead of room temperature.

    • Monitor the stability of your reactants and product at the elevated temperature to avoid degradation.

Possible Cause 2: Steric Hindrance

  • Rationale: Bulky substituents near the carbonyl group or the aminooxy moiety can sterically hinder the reaction, slowing it down.

  • Troubleshooting Steps:

    • This is an inherent property of your molecules. To overcome this, you may need to increase the reaction time, temperature, or reactant/catalyst concentrations.

Problem 3: Presence of Side Products

Possible Cause 1: Reaction of Catalyst with Carbonyl

  • Rationale: Aniline and its derivatives can form a transient Schiff base with the carbonyl compound. While this is a key part of the catalytic cycle, under certain conditions, this intermediate may be observed or lead to side products.

  • Troubleshooting Steps:

    • This is generally not a major issue as the formation of the more stable oxime is thermodynamically favored.

    • If you suspect this is a problem, try reducing the catalyst concentration or switching to a different catalyst.

Possible Cause 2: Instability of Reactants or Products

  • Rationale: Your biomolecule or the resulting conjugate may be degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze the reaction mixture at different time points using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE) to monitor for the appearance of degradation products.

    • If degradation is observed, consider milder reaction conditions (lower temperature, shorter reaction time, neutral pH with a highly active catalyst).

Experimental Protocols

General Protocol for Oxime Ligation
  • Prepare a stock solution of your carbonyl-containing molecule in a suitable buffer (e.g., phosphate buffer, acetate buffer).

  • Prepare a fresh stock solution of 2-((Methylamino)oxy)ethanamine dihydrochloride in the same buffer.

  • Prepare a stock solution of the catalyst (e.g., aniline) in an appropriate solvent (e.g., DMF or DMSO).

  • In a microcentrifuge tube, combine the carbonyl-containing molecule and 2-((Methylamino)oxy)ethanamine.

  • Add the catalyst to the reaction mixture.

  • Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) with gentle shaking.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or SDS-PAGE).

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reverse-phase HPLC).

Protocol for a Trial Reaction at Neutral pH
  • Reactants:

    • Carbonyl-containing protein: 1 mg/mL (e.g., 50 µM) in PBS, pH 7.4

    • 2-((Methylamino)oxy)ethanamine: 5 mM (100-fold excess)

    • m-Phenylenediamine catalyst: 20 mM

  • Procedure:

    • To 100 µL of the protein solution, add 1 µL of a 500 mM stock solution of 2-((Methylamino)oxy)ethanamine in water.

    • Add 4 µL of a 500 mM stock solution of m-phenylenediamine in DMF.

    • Incubate at 37°C for 2-4 hours.

    • Analyze a small aliquot by SDS-PAGE to assess the extent of conjugation.

Visualizing the Workflow

Below are diagrams illustrating the oxime ligation reaction and a typical experimental workflow.

OximeLigation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Carbonyl R1-C(=O)-R2 (Aldehyde/Ketone) Oxime R1-C(=N-O-CH(CH3)-CH2-NH2)-R2 (Stable Oxime Conjugate) Carbonyl->Oxime + Aminooxy H2N-O-CH(CH3)-CH2-NH2 (2-((Methylamino)oxy)ethanamine) Aminooxy->Oxime + Catalyst Catalyst (e.g., Aniline) Catalyst->Oxime accelerates pH pH 4.5-7.4 pH->Oxime influences

Caption: The overall oxime ligation reaction.

Workflow A Prepare Reactant Solutions B Mix Carbonyl and Aminooxy Compound A->B C Add Catalyst B->C D Incubate at Optimal Temperature C->D E Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) D->E E->D Incomplete Reaction (Adjust Conditions) F Purify Conjugate (e.g., HPLC, SEC) E->F Reaction Complete G Characterize Final Product F->G

Caption: A typical experimental workflow for oxime ligation.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(16), 5962–5965.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Crisalli, P., & Kool, E. T. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 46(4), 848–859.
  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41.
  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • de Gracia, A. G., & van der Vliet, A. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(35), 8145–8151.
  • Alvarez, E., et al. (2010). Density, Viscosity, and N2O Solubility of Aqueous 2-(Methylamino)ethanol Solution.
  • Chelushkin, P. S., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15.
  • Pound, E., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Scapin, G., et al. (2023).

Sources

Technical Support Center: Optimizing 2-((Methylamino)oxy)ethanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((Methylamino)oxy)ethanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into maximizing the efficiency of your reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions about the reagent and its core chemistry, the oxime ligation.

FAQ 1: What is this compound and its primary application?

Answer: this compound is a bifunctional aminooxy compound. Its chemical structure features a terminal primary amine and a methyl-substituted aminooxy (alkoxyamine) group. The "dihydrochloride" designation indicates it is supplied as a salt, with two equivalents of hydrogen chloride, which enhances its stability and aqueous solubility.

Its primary application is in chemoselective and bioorthogonal chemistry , specifically for a reaction known as oxime ligation .[1][2][3] This reaction forms a stable oxime bond by coupling the aminooxy moiety with a carbonyl group (an aldehyde or a ketone).[3] Due to its high specificity and ability to proceed under mild, aqueous conditions, it is extensively used for:

  • Bioconjugation: Attaching molecules like fluorophores, polymers (e.g., PEG), or small molecule drugs to proteins, peptides, and other biomolecules.[2][3]

  • Drug Development: As a linker in Antibody-Drug Conjugates (ADCs).

  • Surface Modification: Immobilizing biomolecules onto surfaces functionalized with aldehydes or ketones.

  • Hydrogel Formation: Creating crosslinked polymer networks for tissue engineering and drug delivery.[4]

FAQ 2: Why is the reaction pH so critical for success?

Answer: The pH of the reaction medium is arguably the most critical parameter for an efficient oxime ligation. The reaction mechanism is acid-catalyzed, but requires the aminooxy group to be in its neutral, nucleophilic state.

  • At low pH (e.g., < 4): The aminooxy group (-ONHCH₃) is fully protonated (-ON⁺H₂CH₃), rendering it non-nucleophilic and halting the reaction.

  • At high pH (e.g., > 8): While the aminooxy group is deprotonated and highly nucleophilic, there is insufficient acid catalysis to activate the carbonyl group for attack.

Therefore, a compromise is necessary. The optimal pH for uncatalyzed oxime formation is typically slightly acidic, around pH 4-5.[5][6] However, for many biological applications involving sensitive proteins, reacting at physiological pH (6.5-7.5) is necessary. This is where catalysts become essential to achieve acceptable reaction rates.[6][7]

FAQ 3: What is the purpose of an aniline catalyst?

Answer: At neutral or physiological pH, the rate of oxime ligation can be extremely slow.[6][8][9] Aniline and its derivatives act as nucleophilic catalysts to dramatically accelerate the reaction.[4][10][11]

The mechanism involves the aniline first reacting with the aldehyde or ketone to form a highly reactive protonated Schiff base (an iminium ion). This intermediate is much more electrophilic and susceptible to attack by the aminooxy compound than the original carbonyl. The aminooxy compound displaces the aniline to form the final oxime product, regenerating the aniline catalyst in the process.[4][11] This catalytic cycle allows the reaction to proceed efficiently at neutral pH, which would otherwise be impractically slow.[6][7]

Section 2: Troubleshooting Guide for Inefficient Reactions

This section is structured to directly address common experimental failures in a question-and-answer format.

Q1: My reaction shows low or no product yield. What are the primary causes?

Answer: Low or no yield is the most common issue and can almost always be traced back to one of five key areas: pH, reagent integrity, catalyst efficiency, stoichiometry, or substrate reactivity.

Logical Troubleshooting Flow

The diagram below outlines a systematic approach to diagnosing the root cause of a failed oxime ligation.

Troubleshooting_Flowchart Start Low/No Product Yield Check_pH Is pH optimal? (4.5-5.5, or 6.5-7.5 with catalyst) Start->Check_pH Adjust_pH Action: Adjust pH with dilute HCl/NaOH. Use non-amine buffer (e.g., PBS, MES). Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used? (Especially for pH > 6) Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Action: Add Aniline or Phenylenediamine catalyst. (See Table 1 for concentrations) Check_Catalyst->Add_Catalyst No Check_Reagents Are reagents active? (Aminooxy reagent stored properly? Carbonyl partner reactive?) Check_Catalyst->Check_Reagents Yes Add_Catalyst->Check_Reagents Use_Fresh_Reagent Action: Use fresh, high-purity reagents. Consider substrate reactivity. Check_Reagents->Use_Fresh_Reagent No / Unsure Check_Stoichiometry Is aminooxy reagent in sufficient excess? (Typically 3-10 fold) Check_Reagents->Check_Stoichiometry Yes Use_Fresh_Reagent->Check_Stoichiometry Increase_Excess Action: Increase excess of the more accessible reagent. Check_Stoichiometry->Increase_Excess No Success Problem Solved Check_Stoichiometry->Success Yes Increase_Excess->Success

Caption: Troubleshooting Decision Tree for Oxime Ligation.

  • Incorrect pH: As detailed in FAQ 2, this is the first parameter to verify. Since the reagent is a dihydrochloride salt, dissolving it in a neutral, unbuffered solution will result in an acidic pH. You must use a suitable buffer (e.g., phosphate, MES, acetate) to maintain the target pH. Crucially, avoid amine-based buffers like Tris or glycine , as they can competitively react with the carbonyl compound.

  • Catalyst Inefficiency or Absence: For reactions at or near neutral pH, a catalyst is not optional; it is required for efficient conversion.[7][8] While aniline is the classic choice, its derivatives can be far more effective.[5][11]

    • m-Phenylenediamine (mPDA) and p-Phenylenediamine (pPDA) are reported to be up to 15 times more efficient than aniline, partly due to their greater aqueous solubility allowing for higher catalyst concentrations.[5][7][8]

  • Substrate Reactivity: Not all carbonyls are equal. Reaction kinetics are significantly faster for aldehydes than for ketones.[9][12] Steric hindrance around the carbonyl group can also dramatically slow the reaction. If you are working with a hindered ketone, you will require more forcing conditions (higher catalyst concentration, longer reaction time).

  • Reagent Instability: this compound is generally stable as a solid when stored correctly (cool, dry conditions). However, stock solutions, especially if not properly buffered or stored, can degrade over time. If in doubt, use a freshly prepared solution.

  • Stoichiometry: To drive the reaction equilibrium towards the product, it is common practice to use an excess of one reagent. Typically, the less complex or more readily available partner (often the aminooxy compound) is used in a 3- to 10-fold molar excess.

Q2: The reaction is very slow, even with a catalyst. How can I accelerate it?

Answer: If the reaction is proceeding but is impractically slow, you can take several steps beyond basic troubleshooting.

  • Increase Catalyst Concentration: The reaction rate is dependent on catalyst concentration. Aniline's solubility is limited to around 100 mM in aqueous solutions, which can be a bottleneck.[9] Switching to a more soluble and efficient catalyst like m-phenylenediamine allows for use at higher concentrations (e.g., up to 750 mM), leading to significant rate increases.[12]

  • Increase Reactant Concentration: The ligation is a second-order reaction, meaning its rate is proportional to the concentration of both the aminooxy and carbonyl reactants. If your molecules are sufficiently soluble, increasing their concentration will accelerate product formation.

  • Optimize the Solvent: While many bioconjugations are performed in aqueous buffers, the inclusion of a polar aprotic co-solvent (e.g., DMF, DMSO) can sometimes improve solubility and reaction rates, especially for hydrophobic substrates.

  • Temperature: Gently increasing the temperature (e.g., from room temperature to 37°C) can increase the reaction rate. However, this should be done cautiously, as higher temperatures can also lead to the degradation of sensitive biomolecules and potentially increase the rate of side reactions like hydrolysis of the oxime product.

Q3: I'm observing unexpected side products or reagent decomposition. What is happening?

Answer: The appearance of side products often points to issues with buffer choice, pH extremes, or the stability of your starting materials.

  • Reaction with Buffer Components: As mentioned, primary amine buffers like Tris are reactive towards aldehydes and ketones, forming Schiff bases that compete with your desired reaction. Always use a non-nucleophilic buffer such as PBS, MES, or HEPES.

  • Oxime Hydrolysis: The oxime bond is generally stable, but it is reversible and can undergo hydrolysis.[4] This process is accelerated at very low or high pH. Ensure your final purification and storage conditions are within a stable pH range (typically 6-8).

  • Instability of Carbonyl Partner: Some aldehydes, particularly those generated by periodate oxidation of sugars, can be unstable and prone to degradation if not used promptly.[10] It is best to perform the oxime ligation soon after the aldehyde is generated.

Section 3: Protocols and Data

Experimental Protocol: General Aniline-Catalyzed Ligation at Physiological pH

This protocol provides a starting point for the conjugation of an aldehyde-containing protein with this compound.

  • Reagent Preparation:

    • Protein Solution: Prepare your aldehyde-functionalized protein in a non-amine buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • Aminooxy Reagent Stock: Prepare a 100 mM stock solution of this compound in the same phosphate buffer.

    • Catalyst Stock: Prepare a 500 mM stock solution of m-phenylenediamine (mPDA) in the same phosphate buffer. Adjust pH back to 7.2 with dilute HCl if necessary. Safety Note: Phenylenediamines are toxic and should be handled with appropriate personal protective equipment.

  • Reaction Setup:

    • In a reaction vessel, add the protein solution to a final concentration of 100 µM.

    • Add the aminooxy reagent stock solution to a final concentration of 2 mM (a 20-fold excess).

    • Initiate the reaction by adding the mPDA catalyst stock solution to a final concentration of 50 mM.

  • Incubation & Monitoring:

    • Incubate the reaction at room temperature (or 37°C for slower reactions) with gentle agitation.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS to observe the mass shift, or SDS-PAGE if the conjugate has a significantly different molecular weight).

  • Quenching and Purification:

    • Once the reaction has reached completion (typically 1-4 hours), the reaction can be stopped by removing the excess small molecules.

    • Purify the resulting conjugate using a suitable method such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC) to remove the excess aminooxy reagent and catalyst.

Data Summary: Catalyst and pH Recommendations

The following table summarizes recommended starting conditions for various scenarios. Concentrations and times are starting points and should be optimized for your specific system.

ScenarioCarbonyl TypeRecommended pHRecommended CatalystCatalyst Conc. (mM)Typical Time
Robust Substrates Aldehyde4.5 - 5.5Aniline10 - 201 - 3 hours
Bioconjugation Aldehyde7.0 - 7.4m-Phenylenediamine20 - 1001 - 4 hours
Difficult Conjugation Ketone7.0 - 7.4m-Phenylenediamine100 - 5004 - 12 hours
Rapid Labeling Aldehyde6.5 - 7.0p-Phenylenediamine10 - 50< 30 mins
Visualization of the Catalytic Mechanism

The diagram below illustrates the key steps in the aniline-catalyzed formation of an oxime bond.

Aniline_Catalysis Aldehyde R-CHO (Aldehyde) Schiff_Base R-CH=N⁺H-Ph (Protonated Schiff Base) Aldehyde->Schiff_Base + Aniline, H⁺ Aniline Ph-NH₂ (Aniline) Aniline->Schiff_Base Alkoxyamine R'-ONHCH₃ (Aminooxy) Oxime R-CH=N-OR' (Oxime Product) Alkoxyamine->Oxime Schiff_Base->Oxime + Aminooxy - H⁺ Aniline_Regen Ph-NH₂ (Catalyst Regenerated) Schiff_Base->Aniline_Regen - Aniline

Caption: Mechanism of Aniline-Catalyzed Oxime Ligation.

References

  • Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(33), 8572-8575. Available from: [Link]

  • Simmons, C. G., & Kalia, J. (2012). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 7(11), 1883-1887. Available from: [Link]

  • Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers, 94(1), 95-106. Available from: [Link]

  • Hackenberger, C. P. R., & Schwarzer, D. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. Available from: [Link]

  • Zeng, Y., et al. (2009). Labeling cell-surface sialylated glycoproteins by aniline-catalyzed oxime ligation. Nature Methods, 6(3), 207-209. Available from: [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. Available from: [Link]

  • Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 232-240. Available from: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available from: [Link]

  • Thompson, R. E., & Muir, T. W. (2020). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Cell Chemical Biology, 27(8), 946-958. Available from: [Link]

  • Ghavami, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(26), 4340-4349. Available from: [Link]

  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(84), 11847-11850. Available from: [Link]

  • Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 47(24), 9047-9063. Available from: [Link]

  • Rashidian, M., et al. (2013). Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. Bioconjugate Chemistry, 24(3), 333-343. Figure available from: [Link]

  • Current Protocols in Protein Science. (n.d.). Schematic representation of (A) oxime ligation reaction. ResearchGate. Figure available from: [Link]

  • Harmand, T., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(20), 3847-3851. Available from: [Link]

  • Lee, J. H., & El-Sayed, M. A. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. U.S. Patent No. 6,235,935 B1.
  • Kim, S. Y., et al. (2012). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 33(8), 2633-2636. Available from: [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Bioconjugate Chemistry, 24(3), 333-343. Figure available from: [Link]

Sources

Technical Support Center: Navigating Bioconjugation with 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications utilizing 2-((Methylamino)oxy)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible conjugation outcomes. Here, we move beyond basic protocols to explain the "why" behind experimental choices, empowering you to overcome common challenges and optimize your reactions.

I. Understanding the Reagent: A Foundation for Success

This compound is a bifunctional linker containing a reactive aminooxy group and a primary amine. Its primary application in bioconjugation is through oxime ligation , a chemoselective reaction between the aminooxy moiety and a carbonyl group (aldehyde or ketone) on a target biomolecule. This reaction forms a stable oxime bond, making it a popular choice for creating well-defined bioconjugates.

However, like any chemical reaction, success hinges on understanding the nuances of the reagents and the reaction conditions. This guide will address the potential side reactions and pitfalls you may encounter.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the use of this compound in bioconjugation.

Q1: My oxime ligation reaction is slow or incomplete. What are the likely causes and how can I improve the yield?

Low or slow reactivity is a frequent challenge, especially when working at neutral pH. Several factors can contribute to this issue:

  • Suboptimal pH: The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[1] However, many biomolecules are not stable under these acidic conditions. At a more physiological pH of around 7, the reaction rate is significantly slower.[1]

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If you are working with dilute solutions of your biomolecule, the reaction will proceed more slowly.

  • Steric Hindrance: The accessibility of the carbonyl group on your biomolecule can significantly impact the reaction rate. A sterically hindered aldehyde or ketone will react more slowly.

  • Reagent Quality: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.

Troubleshooting Strategies:

  • pH Optimization: If your biomolecule can tolerate it, lowering the pH to the 4.5-5.5 range can significantly increase the reaction rate. However, for pH-sensitive proteins, this is not a viable option.

  • Use of Catalysts: The most effective way to accelerate oxime ligation at neutral pH is to use a nucleophilic catalyst. Aniline and its derivatives are commonly employed for this purpose.[1][2] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to be significantly more effective than aniline.[1]

  • Increase Reactant Concentration: If possible, increasing the concentration of this compound (typically a 10-50 fold molar excess) can help drive the reaction to completion.

  • Increase Temperature: Gently increasing the reaction temperature (e.g., to 37°C) can also enhance the reaction rate, but be mindful of the thermal stability of your biomolecule.

Q2: I am observing unexpected peaks in my mass spectrometry analysis after the conjugation reaction. What could these be?

Unexpected peaks are a common sign of side reactions. Here are some possibilities:

  • Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can undergo hydrolysis, especially under strongly acidic or basic conditions. This would result in the reappearance of your starting biomolecule.

  • Reaction with the Primary Amine: this compound also possesses a primary amine. If your biomolecule contains reactive groups that can react with amines (e.g., activated esters, isothiocyanates), you may get unintended conjugation at this site.

  • Side Reactions of the Catalyst: Aniline-based catalysts can sometimes participate in side reactions. For example, if you are working with a biomolecule that has a carbohydrate moiety, the catalyst can form an N-arylglycosylamine. With diamine catalysts like pPDA, dimerization of the conjugate can sometimes be observed.[3]

  • Degradation of the Reagent: Although specific data on the degradation of this compound is limited, aminooxy compounds, in general, can be susceptible to oxidation.

Troubleshooting and Characterization:

  • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks. The fragmentation pattern can provide valuable information about the structure of the side product.

  • Control Reactions: Run control reactions to pinpoint the source of the side product. For example, react your biomolecule with the catalyst alone, or incubate the this compound under the reaction conditions without the biomolecule.

  • NMR Spectroscopy: For a more detailed structural elucidation of a significant side product, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool.

Q3: How can I efficiently remove unreacted this compound and other small molecules after the reaction?

Proper purification is crucial to obtain a clean bioconjugate. Due to the excess of the aminooxy reagent typically used, its removal is a key step.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger bioconjugate from smaller molecules like the unreacted aminooxy reagent and catalyst.

  • Dialysis/Diafiltration: For larger biomolecules, dialysis or diafiltration against a suitable buffer can effectively remove small molecule impurities.

  • Affinity Chromatography: If your biomolecule has a specific tag (e.g., His-tag, GST-tag), you can use affinity chromatography to purify the conjugate and wash away unreacted components.

III. Troubleshooting Guides: A Deeper Dive

This section provides more detailed troubleshooting scenarios and step-by-step protocols to address them.

Scenario 1: Low Conjugation Yield

You have performed an oxime ligation at neutral pH with an aniline catalyst, but your LC-MS analysis shows a low percentage of the desired conjugate and a large amount of unreacted biomolecule.

Troubleshooting Workflow:

LowYieldWorkflow cluster_solutions Potential Solutions start Low Conjugation Yield Observed check_reagents 1. Verify Reagent Quality and Concentration start->check_reagents check_ph 2. Confirm Reaction pH check_reagents->check_ph Reagents OK sol1 Use fresh reagents check_reagents->sol1 optimize_catalyst 3. Optimize Catalyst Concentration check_ph->optimize_catalyst pH Correct sol2 Adjust pH to 4.5-5.5 if possible check_ph->sol2 increase_excess 4. Increase Molar Excess of Aminooxy Reagent optimize_catalyst->increase_excess Optimization Ineffective sol3 Screen different catalysts (e.g., mPDA) optimize_catalyst->sol3 increase_time_temp 5. Increase Reaction Time and/or Temperature increase_excess->increase_time_temp Still Low Yield sol4 Use 20-50x molar excess increase_excess->sol4 analyze_side_products 6. Analyze for Side Products (LC-MS) increase_time_temp->analyze_side_products Improvement Seen sol5 Incubate at 37°C overnight increase_time_temp->sol5 success Successful Conjugation analyze_side_products->success No Major Side Products failure Consult Further Support analyze_side_products->failure Side Products Identified

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocol: Catalyst Screening for Improved Yield

This protocol outlines a small-scale experiment to identify the most effective catalyst for your specific bioconjugation reaction.

Materials:

  • Your aldehyde or ketone-functionalized biomolecule.

  • This compound.

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Catalyst Stock Solutions (e.g., 1 M Aniline, 1 M m-phenylenediamine in DMSO or water).

  • Quenching solution (e.g., 1 M Glycine).

  • LC-MS for analysis.

Procedure:

  • Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reactions (100 µL final volume):

    • Reaction A (No Catalyst Control): Your biomolecule (final concentration 1 mg/mL), this compound (20-fold molar excess).

    • Reaction B (Aniline): Same as A, but with Aniline added to a final concentration of 100 mM.

    • Reaction C (mPDA): Same as A, but with m-phenylenediamine added to a final concentration of 100 mM.

  • Incubate: Incubate all reactions at room temperature for 4 hours.

  • Quench: Stop the reactions by adding 10 µL of quenching solution.

  • Analyze: Analyze a small aliquot of each reaction by LC-MS to determine the percentage of conjugated product.

Data Interpretation:

Reaction ConditionExpected Outcome
No CatalystVery low to no conjugation.
AnilineModerate level of conjugation.
m-PhenylenediamineHighest level of conjugation.

This data will allow you to select the optimal catalyst for your larger-scale reaction.

Scenario 2: Observation of an Unexpected Adduct

Your mass spectrometry data shows a significant peak corresponding to your biomolecule plus an unexpected mass that does not correspond to the addition of the full 2-((Methylamino)oxy)ethanamine linker.

Troubleshooting Workflow:

SideProductWorkflow cluster_controls Control Reactions start Unexpected Adduct Detected msms_analysis 1. Perform MS/MS Analysis on the Adduct start->msms_analysis control_reactions 2. Run Control Reactions msms_analysis->control_reactions Fragmentation Pattern Obtained reagent_stability 3. Assess Reagent Stability control_reactions->reagent_stability Isolate Source of Adduct unidentified Further Investigation Needed control_reactions->unidentified Source Unclear control1 Biomolecule + Buffer control_reactions->control1 control2 Biomolecule + Catalyst control_reactions->control2 control3 Aminooxy Reagent + Buffer control_reactions->control3 modify_conditions 4. Modify Reaction Conditions reagent_stability->modify_conditions Reagent Degradation Suspected purification 5. Optimize Purification modify_conditions->purification Minimize Side Reaction identified Side Product Identified and Minimized purification->identified

Sources

Technical Support Center: Oxime Bond Formation with 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with oxime ligation chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-((Methylamino)oxy)ethanamine and the critical role of pH in successful conjugation. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during oxime bond formation. We focus on diagnosing the root cause and providing actionable solutions.

Issue 1: Low or No Yield of the Oxime Conjugate

Symptom: After the reaction, analysis (e.g., by HPLC, LC-MS) shows a large amount of unreacted starting materials (your aldehyde/ketone substrate and 2-((Methylamino)oxy)ethanamine) and minimal desired product.

Potential Cause & Solution

The most common culprit for low yield is a suboptimal reaction pH. The formation of an oxime is a two-step process: nucleophilic attack followed by dehydration, both of which are highly pH-dependent.[1][2]

  • The "Goldilocks" pH Zone: For most oxime ligations, the optimal reaction rate is achieved in a mildly acidic buffer, typically between pH 4.0 and 5.5 .[1]

    • Why? At this pH, there is a sufficient concentration of protons to catalyze the rate-limiting dehydration of the tetrahedral hemiaminal intermediate without excessively protonating the nucleophilic aminooxy group.[1]

  • If your pH is too high (e.g., pH > 7.0): The dehydration step is not efficiently catalyzed, leading to a slow reaction. While the aminooxy nucleophile is fully deprotonated and reactive, the overall process stalls.[1][3]

  • If your pH is too low (e.g., pH < 4.0): The aminooxy group of your 2-((Methylamino)oxy)ethanamine becomes protonated (R-O-NH3+).[1] This protonated form is not nucleophilic and cannot initiate the attack on the carbonyl carbon, effectively stopping the reaction before it starts.[1]

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter and confirm the pH of your reaction buffer. Do not assume the pH of a stock solution is correct, especially after adding reagents.

  • Perform a pH Screen: Set up small-scale parallel reactions across a pH range (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, and 7.0) to empirically determine the optimal condition for your specific substrates.

  • Consider Catalysis: If you are constrained to working at or near neutral pH (a common requirement for sensitive biomolecules), the uncatalyzed reaction will be very slow.[1][4] In this case, the use of a nucleophilic catalyst is strongly recommended. (See FAQ 3 for more details).

G cluster_start Start cluster_diag Diagnosis cluster_sol Solution start Low / No Product Yield q1 Is reaction pH between 4.0 - 5.5? start->q1 q2 Are biomolecules stable at acidic pH? q1->q2 Yes sol1 Adjust buffer to optimal pH (e.g., 4.5 acetate buffer) q1->sol1 No q2->sol1 Yes sol2 Add a nucleophilic catalyst (e.g., 10-100 mM Aniline or p-Phenylenediamine) q2->sol2 No sol3 Reaction is optimized. Consider other factors (concentration, temperature). sol1->sol3 sol2->sol3

Issue 2: Reaction is Extremely Slow, Even at Optimal pH

Symptom: The reaction proceeds, but requires an unacceptably long time (e.g., >24 hours) to reach completion, even when the pH is confirmed to be in the optimal 4.0-5.5 range.

Potential Cause & Solution

While pH is the primary driver of reaction rate, other factors can be influential, especially when dealing with low concentrations of reactants, which is common in bioconjugation.[1]

  • Concentration Dependence: Oxime formation is a second-order reaction. If the concentration of your biomolecule or 2-((Methylamino)oxy)ethanamine is in the low micromolar range, the reaction rate will inherently be slow.[1]

  • Steric Hindrance: A sterically hindered ketone will react much slower than an accessible aldehyde. Aromatic aldehydes are often used for bioconjugations due to their high reactivity.[1]

  • Catalyst Absence: Even at optimal pH, a catalyst can provide a significant rate enhancement. Dawson and co-workers demonstrated that aniline can increase reaction rates up to 400-fold at pH 4.5.[1][5]

Troubleshooting Steps:

  • Increase Reactant Concentration: If possible, increase the concentration of one or both reactants.

  • Introduce a Catalyst: Add a catalyst like aniline or its more effective derivatives, such as p-phenylenediamine, to the reaction mixture.[6][7] A concentration of 10-100 mM is typical.[1] These catalysts are particularly effective at accelerating reactions at neutral pH but also provide a boost under acidic conditions.[6]

  • Increase Temperature: If your molecules are stable at higher temperatures, increasing the reaction temperature (e.g., from room temperature to 37°C) can improve the rate.

Frequently Asked Questions (FAQs)

Q1: What is the precise chemical mechanism of oxime formation and why is pH so critical?

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group (R-O-NH₂) attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a hemiaminal.[1][8] This step is favored when the aminooxy group is deprotonated and thus nucleophilic (favored at neutral or slightly acidic pH).

  • Acid-Catalyzed Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid (H⁺) in the buffer, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then pushes down to form the C=N double bond, expelling water. This dehydration step is typically the rate-determining step of the overall reaction and requires a proton catalyst.[1][2]

The pH is critical because it must balance two opposing requirements: keeping the aminooxy group deprotonated enough to be a good nucleophile while providing enough protons to catalyze the dehydration step. This balance is typically found around pH 4.5.[1]

// Reactants R1 [label="R-C(=O)-R' \n(Aldehyde/Ketone)"]; R2 [label="H₂N-O-R'' \n(Aminooxy Compound)"];

// Intermediate Int [label=<

OH | R-C-R' | HN-O-R'' Tetrahedral Intermediate

];

// Product Prod [label="R-C(=N-O-R'')-R' \n(Oxime)"]; H2O [label="+ H₂O"];

// Edges {R1, R2} -> Int [label=" 1. Nucleophilic Attack \n (Favored pH > pKa of R-O-NH₃⁺)"]; Int -> Prod [label=" 2. Dehydration \n (Rate-limiting, Acid-Catalyzed) \n + H⁺"]; Prod -> H2O [style=invis];

// Style node [fontcolor="#202124"]; R1, R2, Int, Prod [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; } caption [label="Mechanism of Oxime Formation.", fontname="Arial", fontsize=10];

Q2: My protein is not stable below pH 6.0. How can I achieve efficient conjugation?

This is a classic challenge in bioconjugation. Performing the reaction at neutral pH (e.g., pH 7.0-7.4) without modification will result in a very slow reaction.[1][4]

The primary solution is catalysis.

  • Aniline and its Derivatives: Aniline and, more effectively, p-phenylenediamine, act as nucleophilic catalysts.[6][9] They work by first reacting with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is much more reactive towards the aminooxy compound than the original carbonyl, dramatically accelerating the formation of the oxime product even at neutral pH.[5]

  • Benefit: Using 10 mM p-phenylenediamine at pH 7 has been shown to increase the rate of a model reaction by 120-fold compared to the uncatalyzed reaction.[6] This makes it a powerful tool for conjugations under physiological conditions.[7]

Q3: How stable is the resulting oxime bond? Is it susceptible to hydrolysis?

Oxime bonds are known for their high hydrolytic stability compared to other imine-based linkages like hydrazones or Schiff bases, which is a key reason for their widespread use in creating stable bioconjugates.[1][10][11]

  • At Neutral and Basic pH: The oxime bond is very stable. For example, one study showed that a PEG-oxime polymer degraded by only 25% after 5 days in a pH 7.4 buffer.[12]

  • Under Acidic Conditions: Stability decreases in acidic conditions (e.g., pH < 3), as the hydrolysis reaction is acid-catalyzed.[5][11] However, for most biological applications where the conjugate will be used at or near neutral pH, the bond is considered permanent.

pH RangeEffect on Formation RateStability of Formed Oxime BondRationale
< 4.0 Very Slow / InhibitedModerateThe aminooxy nucleophile is protonated and non-reactive.[1]
4.0 - 5.5 Optimal GoodExcellent balance between available nucleophile and acid catalysis for dehydration.[1][6]
5.5 - 7.5 SlowExcellent Dehydration step is slow due to lack of acid catalysis.[1][3] Requires a catalyst for efficient formation.
> 7.5 Very SlowExcellent Insufficient proton concentration to catalyze the rate-limiting dehydration step.

Q4: Can I use DMSO or another organic co-solvent in my reaction?

Yes, organic co-solvents are often used, especially if one of the reactants has poor aqueous solubility.

  • Common Co-solvents: DMSO and DMF are frequently used.

  • Considerations: Ensure your biomolecule remains soluble and stable in the chosen solvent mixture. It is also possible to perform the reaction entirely in an organic solvent like DMSO with an acid catalyst like acetic acid, which can be useful for small molecule chemistry.[13] However, for bioconjugations, aqueous buffers are the standard.

Experimental Protocol: pH Optimization for Oxime Ligation

This protocol provides a general framework for determining the optimal pH for the reaction between your carbonyl-containing molecule and 2-((Methylamino)oxy)ethanamine.

Materials:

  • Carbonyl-containing substrate (e.g., aldehyde-modified protein)

  • 2-((Methylamino)oxy)ethanamine

  • Reaction Buffers:

    • 100 mM Sodium Acetate, pH 4.0

    • 100 mM Sodium Acetate, pH 4.5

    • 100 mM Sodium Acetate, pH 5.0

    • 100 mM MES buffer, pH 5.5

    • 100 mM MES buffer, pH 6.0

    • 100 mM Phosphate Buffer, pH 7.0

  • Analytical system (e.g., RP-HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock of your carbonyl substrate in an appropriate buffer (e.g., water or phosphate buffer).

    • Prepare a stock solution of 2-((Methylamino)oxy)ethanamine. A 10-fold to 50-fold molar excess over the carbonyl substrate is a good starting point.

  • Set up Parallel Reactions:

    • In separate microcentrifuge tubes, aliquot your carbonyl substrate.

    • To each tube, add the corresponding reaction buffer to reach the target final volume and concentration. . Example: For a 100 µL final volume, you might add 10 µL of substrate, 80 µL of the specific pH buffer, and 10 µL of the aminooxy reagent.

  • Initiate the Reaction:

    • Add the 2-((Methylamino)oxy)ethanamine stock solution to each tube to initiate the reactions simultaneously.

    • Incubate all reactions at a constant temperature (e.g., 25°C or 37°C).

  • Monitor Reaction Progress:

    • At defined time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction.

    • Quench the reaction if necessary (e.g., by adding a scavenger like acetone or by immediate freezing).

    • Analyze the aliquots by your chosen analytical method to determine the percentage of product formation versus unreacted starting material.

  • Analyze Results:

    • Plot the percentage of product formed over time for each pH condition.

    • The pH that yields the fastest rate of conversion to the desired product is the optimum for your specific system.

References
  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Truong, T., & Wilson, J. T. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Lama, D., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2865. [Link]

  • Reso, A. D., et al. (2020). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 56(82), 12432-12435. [Link]

  • Baca, M., et al. (2011). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 6(9), 957-961. [Link]

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1386-1389. [Link]

  • Lama, D., et al. (2014). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols, 9(4), 893-904. [Link]

  • Hudson, K. L., et al. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • ResearchGate. (n.d.). 4.3. (A) Schematic representation of oxime ligation and click reaction... [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ReSo, A. D., et al. (2020). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Zorbaz, T., et al. (2015). Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase. PLOS ONE, 10(6), e0128393. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Garay, A., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Polymer Chemistry, 15(3), 236-241. [Link]

  • Dey, G. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]

  • Semantic Scholar. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]

  • ResearchGate. (1981). Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • YouTube. (2015). Formation of an Oxime from a Ketone. [Link]

Sources

Technical Support Center: m-Phenylenediamine Catalysis for Slow Reacting Ketones with 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuances of m-phenylenediamine (mPDA) catalyzed oxime ligations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with slow-reacting ketones and 2-((Methylamino)oxy)ethanamine. Here, we move beyond basic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments for maximal yield and efficiency.

Introduction: The Power of m-Phenylenediamine in Oxime Ligation

Oxime ligation is a cornerstone of bioconjugation and medicinal chemistry, prized for its chemoselectivity and the stability of the resulting oxime bond. However, the reaction kinetics can be frustratingly slow, especially with sterically hindered or electron-deficient ketones. While aniline has traditionally been used as a catalyst, its limited solubility and modest rate enhancement often fall short.

Enter m-phenylenediamine (mPDA), a superior catalyst that significantly accelerates oxime formation, particularly at neutral pH.[1] Its key advantage lies in its enhanced water solubility compared to aniline, allowing for higher catalyst concentrations and, consequently, a dramatic increase in reaction rates—up to 15 times more efficient.[1] This guide will equip you with the knowledge to harness the full potential of mPDA in your work.

Catalytic Mechanism: How m-Phenylenediamine Works

m-Phenylenediamine accelerates oxime formation through a nucleophilic catalysis pathway. It first reacts with the ketone to form a highly reactive Schiff base (iminium ion). This intermediate is more susceptible to nucleophilic attack by the aminooxy reagent than the original ketone. The subsequent intramolecular displacement of mPDA yields the desired oxime product and regenerates the catalyst.

mPDA_Catalytic_Cycle Ketone Slow-Reacting Ketone (R1-CO-R2) Schiff_Base Reactive Schiff Base Intermediate Ketone->Schiff_Base + mPDA - H2O mPDA m-Phenylenediamine Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + Aminooxy Aminooxy 2-((Methylamino)oxy)ethanamine Oxime Oxime Product Tetrahedral_Intermediate->Oxime - mPDA Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Catalyst Is mPDA loading sufficient (10-50 mol%)? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Increase_Catalyst Increase mPDA concentration Check_Catalyst->Increase_Catalyst No Check_Concentration Are reactant concentrations adequate? Check_Catalyst->Check_Concentration Yes Increase_Catalyst->Check_Concentration Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Consider_Temp Consider gentle heating (37-50°C) Check_Concentration->Consider_Temp Yes Increase_Concentration->Consider_Temp Success Reaction Optimized Consider_Temp->Success

Sources

Technical Support Center: Conjugating 2-((Methylamino)oxy)ethanamine to Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the specific and often complex challenges encountered when performing oxime ligations with sterically hindered ketones using 2-((Methylamino)oxy)ethanamine. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

The conjugation of an aminooxy group to a carbonyl, forming a stable oxime bond, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting linkage.[1] However, the reactivity of the carbonyl group is paramount. While aldehydes react readily, ketones are significantly less electrophilic, a problem that is magnified by steric hindrance around the carbonyl carbon. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to navigate these hurdles.

Frequently Asked Questions & Troubleshooting

Section 1: Understanding and Overcoming Low Reaction Yields

Question 1: My reaction between 2-((Methylamino)oxy)ethanamine and a sterically hindered ketone is failing or giving very low yields. What is the underlying chemical reason for this?

Answer: The low reactivity you are observing stems from two primary factors: electronics and sterics, both of which are inherent to the ketone substrate.

  • Electronic Effects: Ketones are intrinsically less electrophilic than aldehydes. The two alkyl or aryl groups flanking the carbonyl carbon are electron-donating, which reduces the partial positive charge on the carbonyl carbon. This makes it a less attractive target for the nucleophilic attack by the nitrogen atom of 2-((Methylamino)oxy)ethanamine.[2]

  • Steric Hindrance: This is the most significant barrier with your substrate. The bulky groups surrounding the carbonyl carbon physically obstruct the approach of the nucleophile. The initial step of the reaction, the formation of a tetrahedral carbinolamine intermediate, requires the nucleophile to attack the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approx. 107°). Large substituents make achieving this geometry energetically unfavorable, thus dramatically slowing down the reaction rate. Some hindered ketones were historically considered incapable of oximation under standard conditions.[3]

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. Steric hindrance impedes the first step, which is often the rate-limiting step for ketones.

G ketone Sterically Hindered Ketone (R, R' = bulky) intermediate Tetrahedral Carbinolamine (Sterically Crowded Intermediate) ketone->intermediate 1. Nucleophilic Attack (Slow due to steric clash) amine 2-((Methylamino)oxy)ethanamine amine->intermediate oxime Oxime Product intermediate->oxime 2. Dehydration (-H₂O, Acid Catalyzed)

Caption: Mechanism of Oxime Formation with a Hindered Ketone.

Section 2: Strategic Optimization of Reaction Conditions

Question 2: What is the optimal pH for this conjugation, and why is it so critical for hindered ketones?

Answer: The pH of the reaction medium is a critical parameter that must be carefully optimized. The reaction has a bell-shaped pH-rate profile. For most oxime ligations, the optimal pH is mildly acidic, typically between 4 and 5.[4][5]

Here's the rationale:

  • At Neutral or High pH (>7): The dehydration of the carbinolamine intermediate (Step 2) is very slow as it is acid-catalyzed. This step becomes the bottleneck.

  • At Low pH (<3): The 2-((Methylamino)oxy)ethanamine, being a base, becomes protonated to form an alkoxyammonium ion. This protonated form is not nucleophilic and cannot initiate the attack on the carbonyl carbon.[5]

  • The "Sweet Spot" (pH 4-5): In this range, there is a sufficient concentration of the free, nucleophilic aminooxy reagent to initiate the reaction, and enough acid catalysis to efficiently drive the dehydration of the intermediate to form the final oxime product.[5]

For sterically hindered ketones where the initial attack is already slow, ensuring the subsequent dehydration step is as efficient as possible is crucial. Therefore, starting with a buffer around pH 4.5 is highly recommended.

G cluster_low_ph Low pH (<3) cluster_optimal_ph Optimal pH (4-5) cluster_high_ph High pH (>7) low_ph_node Protonated Amine (Non-nucleophilic) low_ph_result Reaction Stalls low_ph_node->low_ph_result No Attack optimal_ph_node Free Amine (Nucleophilic) + Acid for Dehydration optimal_ph_result Product Formation optimal_ph_node->optimal_ph_result Balanced Rate high_ph_node Free Amine (Nucleophilic) - No Acid Catalysis high_ph_result Intermediate Accumulates (Slow Dehydration) high_ph_node->high_ph_result Slow Conversion

Caption: The pH-Dependence of Oxime Ligation.

Question 3: Standard conditions are failing. How can I accelerate the reaction rate?

Answer: When dealing with challenging substrates, several strategies can be employed to accelerate the reaction. The most impactful is the use of a nucleophilic catalyst.

Nucleophilic Catalysis: Aniline and its derivatives are known to significantly speed up oxime formation.[1][5] The catalyst first reacts with the ketone to form a more reactive protonated iminium ion intermediate. This intermediate is much more electrophilic than the original ketone and is more readily attacked by the aminooxy nucleophile.

For sterically hindered ketones, standard aniline catalysis may still be too slow.[6][7][8] More potent catalysts have been developed.

CatalystTypical ConcentrationKey Characteristics & Considerations
Aniline 10-100 mMThe classical catalyst; effective for aldehydes but often slow for ketones.[5][6]
m-Phenylenediamine (mPDA) Up to 200 mMSignificantly more efficient than aniline for ketones due to higher aqueous solubility allowing for higher concentrations.[6][7] Can be up to 15 times more effective.[6][7]
p-Phenylenediamine (pPDA) 2-10 mMA highly effective catalyst, even at low concentrations.[4] Note: Can potentially cause dimerization if the substrate has multiple reactive sites.[1]

Other Strategies:

  • Increase Reagent Concentration: Using a higher concentration of 2-((Methylamino)oxy)ethanamine can help drive the reaction equilibrium forward.

  • Elevate Temperature: Increasing the reaction temperature (e.g., to 37°C or 50°C) can provide the necessary activation energy to overcome steric barriers. However, this must be balanced with the stability of your biomolecule or substrate. Some protocols have used temperatures as high as 75°C for rapid ligations.[1]

  • Prolonged Reaction Times: For particularly "lethargic" reactions, extended incubation times of 24-48 hours, or even longer, may be necessary.[3]

Section 3: Reagent Integrity

Question 4: Are there specific handling or stability concerns for 2-((Methylamino)oxy)ethanamine?

Answer: While specific stability data for 2-((Methylamino)oxy)ethanamine is not extensively published, we can infer its properties from similar small-molecule amines and hydroxylamines.

  • Stability: 2-((Methylamino)oxy)ethanamine, like other primary and secondary amines, can be susceptible to oxidation over time. It is best stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. The parent compound, 2-(Methylamino)ethanol, is stable under recommended storage conditions.[9] Solutions should be prepared fresh for best results.

  • Hygroscopicity: Small amines are often hygroscopic. Absorb moisture from the air, which can dilute the reagent and introduce water into non-aqueous reactions. Handle quickly and store in a desiccated environment.

  • Safety: Amines can be corrosive and irritants.[10] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Section 4: Recommended Protocol & Workflow

Question 5: Can you provide a robust starting protocol for conjugating a sterically hindered ketone?

Answer: Certainly. This protocol incorporates the principles of catalysis and pH optimization for challenging substrates. It is intended as a starting point, and further optimization of catalyst concentration, temperature, and time may be required.

Protocol: Catalyzed Oximation of a Sterically Hindered Ketone

  • Reagent Preparation:

    • Substrate Buffer (pH 4.5): Prepare a 100 mM sodium acetate buffer. Dissolve your sterically hindered ketone-containing molecule in this buffer to a final concentration of 1-5 mM. If solubility is an issue, a co-solvent like DMSO or DMF can be used (up to 10-20% v/v), but ensure it does not interfere with your substrate's stability.

    • Aminooxy Stock: Prepare a 100 mM stock solution of 2-((Methylamino)oxy)ethanamine in the same pH 4.5 buffer. Prepare this solution fresh.

    • Catalyst Stock: Prepare a 1 M stock solution of m-phenylenediamine (mPDA) in water or DMSO. Note: mPDA is recommended as the starting catalyst for its high efficiency with ketones.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents in the following order:

      • 50 µL of your ketone substrate solution (final concentration will be lower).

      • Add the mPDA stock solution to a final concentration of 50-100 mM.

      • Initiate the reaction by adding the 2-((Methylamino)oxy)ethanamine stock solution to a final concentration of 10-20 mM (a 5-10 fold excess over the ketone).

    • Ensure the final volume is adjusted with the pH 4.5 buffer.

    • Gently mix the reaction.

  • Incubation:

    • Incubate the reaction at 25-37°C for 12-24 hours. Protect from light if any of your components are light-sensitive.

  • Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (to observe the mass shift corresponding to the conjugate) or HPLC (to observe the disappearance of the starting material and the appearance of the product peak).

  • Troubleshooting & Optimization:

    • No Reaction: Increase the mPDA concentration (up to 200 mM), increase the temperature to 50°C, and/or increase the excess of the aminooxy reagent.

    • Slow Reaction: Allow the reaction to proceed for a longer duration (up to 48 hours).

    • Side Products: If temperature elevation causes degradation, revert to a lower temperature and rely on higher catalyst concentration and longer time.

G start Start prep 1. Prepare Reagents - Ketone in pH 4.5 Buffer - Fresh Aminooxy Stock - mPDA Catalyst Stock start->prep setup 2. Set Up Reaction - Combine Ketone, Catalyst, Amine - Use 5-10x excess of Amine prep->setup incubate 3. Incubate - 25-37°C - 12-24 hours setup->incubate monitor 4. Monitor Progress (LC-MS / HPLC) incubate->monitor decision Reaction Complete? monitor->decision troubleshoot Optimize: - ↑ Catalyst Conc. - ↑ Temperature - ↑ Time decision->troubleshoot No end End (Purify Product) decision->end Yes troubleshoot->incubate Re-incubate

Caption: Experimental Workflow for Hindered Ketone Ligation.

References

  • Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Tavakoli, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Gámez, P., et al. (2015). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • YouTube. (2015). Formation of an Oxime from a Ketone. [Link]

  • Saggi, H., et al. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal. [Link]

  • Lewis, R. J., et al. (2021). Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Hydro-Oxy. [Link]

  • Pearson, D. E., & Keaton, O. D. (1963). Lethargic Reactions. I. The Preparation of Hindered Oximes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Difficulty in Getting Oximes?. [Link]

  • YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Wikipedia. Oxime. [Link]

  • ChemRxiv. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • PubChem. 2-(Methylamino)ethanol. [Link]

  • PubChem. Poly(oxy-1,2-ethanediyl), alpha-(2-(methylamino)ethyl). [Link]

  • PubChem. Ethylamine. [Link]

Sources

Technical Support Center: Stability of Oxime Ether Bonds with 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of bioconjugation chemistry. This guide provides in-depth answers and troubleshooting protocols for the oxime ether bond, specifically when formed using 2-((Methylamino)oxy)ethanamine. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and stability of the oxime ether linkage.

Q1: What is the oxime ether bond, and why is it a preferred linkage in bioconjugation?

A: An oxime ether bond is a specific type of oxime linkage formed from the reaction of an alkoxyamine, such as 2-((Methylamino)oxy)ethanamine, with an aldehyde or ketone. This reaction is a cornerstone of "click chemistry" due to its high chemoselectivity, proceeding efficiently under mild, biocompatible conditions without interfering with most other functional groups found in biological systems[1][2].

The key advantage of the oxime ether linkage over similar C=N bonds, like hydrazones or imines, is its superior hydrolytic stability, particularly at physiological pH (pH 7.4).[3][4][5]. This stability is attributed to electronic factors; the electronegative oxygen atom in the C=N-O-R moiety reduces the basicity of the nitrogen atom, making it less susceptible to protonation, which is the initiating step for hydrolysis[4][5]. This robustness makes it an ideal choice for applications requiring the conjugate to remain intact in circulation for extended periods, such as in antibody-drug conjugates (ADCs) or PEGylated proteins.

Q2: How stable is the oxime ether bond across different pH ranges?

A: The stability of the oxime ether bond is highly pH-dependent.

  • Neutral to Basic pH (pH ≥ 7.0): The bond is exceptionally stable. Studies have shown that at pD 7.0, the hydrolysis rate constant for an oxime is approximately 600-fold lower than that of a comparable methylhydrazone[5]. For many applications, the bond can be considered permanent under these conditions.

  • Mildly Acidic pH (pH 5.0-6.5): The bond remains relatively stable, but the rate of hydrolysis increases as the pH drops. This pH range is relevant for processes occurring within endosomes or lysosomes, and the stability must be empirically determined for each specific conjugate.

  • Strongly Acidic pH (pH < 4.5): The bond becomes significantly more labile. Hydrolysis is acid-catalyzed, meaning the reaction rate accelerates at lower pH values[4][6]. This property can be exploited for controlled release mechanisms but can also be a major liability during purification steps that use strong acids like trifluoroacetic acid (TFA).

Q3: What are the primary factors that influence the stability of the bond?

A: Beyond pH, several structural factors dictate the stability of the oxime ether bond:

  • Electronic Effects: Electron-withdrawing groups near the C=N bond generally decrease stability by making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, electron-donating groups can enhance stability[7][8].

  • Steric Hindrance: Bulky groups around the oxime ether linkage can sterically hinder the approach of water molecules, thereby increasing the bond's resistance to hydrolysis. Conjugates formed from ketones are generally more stable than those from aldehydes for this reason[7].

  • The Carbonyl Precursor: As mentioned, ketoximes (from ketones) are more hydrolytically stable than aldoximes (from aldehydes)[7]. This is a critical consideration during the design phase of a conjugate.

Q4: Is the oxime ether bond susceptible to enzymatic cleavage in vivo?

A: The C=N-O ether linkage is generally not recognized as a substrate by common classes of endogenous enzymes like proteases or esterases. Its stability in vivo is primarily governed by chemical hydrolysis rather than enzymatic degradation. This contrasts with other linkers, such as certain peptide sequences or esters, which are designed for specific enzymatic cleavage. The lack of enzymatic liability contributes to the high in-vivo stability of oxime ether-linked conjugates.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis, purification, and application of conjugates linked by oxime ethers.

Problem: My conjugate is degrading during reverse-phase HPLC purification using a TFA-containing mobile phase.

Cause: This is a classic issue of acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA), typically used at 0.1%, creates a highly acidic environment (pH ~2) that can readily cleave the oxime ether bond during the purification run, especially if the conjugate spends a significant amount of time on the column.

Solutions:

  • Modify the Mobile Phase:

    • Reduce Acid Concentration: Try lowering the TFA concentration to 0.05% or less. This may slightly compromise peak shape but can significantly improve recovery.

    • Switch to a Weaker Acid: Replace TFA with formic acid (0.1%), which creates a less aggressive acidic environment (pH ~2.7).

    • Use an Acid-Free System: If your molecule allows, explore purification at neutral pH using a buffer system like ammonium acetate or ammonium bicarbonate, provided your stationary phase is compatible.

  • Optimize Chromatography Conditions:

    • Minimize Run Time: Use a shorter gradient and a higher flow rate to reduce the residence time of the conjugate on the column.

    • Work at Lower Temperatures: Perform the purification at a lower temperature (e.g., 4-10 °C) to slow the rate of hydrolysis.

  • Change the Purification Strategy:

    • Alternative Chromatography: Consider methods that operate at neutral pH, such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX), if applicable to your molecule.

Problem: The oxime ligation reaction is slow or incomplete.

Cause: While oxime ligation is robust, its kinetics can be influenced by several factors. The rate-limiting step is typically the dehydration of the carbinolamine intermediate, which is pH-dependent.

Solutions:

  • Optimize Reaction pH: The optimal pH for oxime formation is typically around 4.5[7]. At this pH, there is a sufficient concentration of the protonated carbonyl for activation and the free amine form of the alkoxyamine for nucleophilic attack. If your reaction is at neutral pH, it will be significantly slower.

  • Use a Catalyst: Aniline and its derivatives are known to be effective nucleophilic catalysts for oxime formation, capable of increasing the reaction rate by orders of magnitude, even at neutral pH[9]. A concentration of 10-100 mM aniline is typically effective.

  • Increase Reactant Concentration: According to Le Châtelier's principle, increasing the concentration of one of the reactants (usually the smaller molecule) can drive the equilibrium toward product formation.

  • Check Reagent Quality: Ensure that your aldehyde/ketone has not been oxidized to a carboxylic acid and that the 2-((Methylamino)oxy)ethanamine reagent is pure.

Problem: My conjugate shows unexpected instability in a specific biological medium (e.g., plasma, cell culture media).

Cause: While generally stable, unforeseen interactions or components in complex biological media could potentially affect stability.

Investigation Workflow:

  • Confirm the Instability: Re-run the experiment with appropriate controls to ensure the degradation is real and not an artifact of the analytical method.

  • pH Measurement: Measure the pH of the biological medium. Some cell culture media can become acidic over time due to cellular metabolism.

  • Spike-in Control: Incubate a known stable compound in the same medium to rule out general degradative properties of the matrix.

  • Component Analysis: Consider if the medium contains any components that could catalyze hydrolysis. While unlikely, this systematic approach helps isolate the variable.

G cluster_0 Troubleshooting Workflow: Conjugate Instability start Instability Observed in Biological Medium confirm Step 1: Confirm Degradation (Run with controls) start->confirm measure_ph Step 2: Measure pH of Medium confirm->measure_ph ph_issue Is pH < 6.5? measure_ph->ph_issue buffer Action: Buffer the medium or switch to a pH-stable formulation. ph_issue->buffer Yes no_ph_issue pH is Neutral ph_issue->no_ph_issue No spike Step 3: Spike-in Control (Incubate a known stable molecule) no_ph_issue->spike spike_degrades Does control degrade? spike->spike_degrades matrix_issue Conclusion: Issue is with the matrix (e.g., non-specific enzymatic activity, reactive components). spike_degrades->matrix_issue Yes spike_stable Control is Stable spike_degrades->spike_stable No analyze Step 4: Analyze Conjugate Structure (Are there other labile groups?) spike_stable->analyze final_conclusion Conclusion: Instability is specific to the conjugate. Investigate intrinsic chemical lability. analyze->final_conclusion

Caption: Troubleshooting workflow for unexpected conjugate instability.

Section 3: Experimental Protocols

These protocols provide a framework for quantitatively assessing the stability of your oxime ether-linked conjugate.

Protocol 1: pH-Dependent Hydrolysis Assay

This experiment determines the kinetic stability of the conjugate across a range of pH values.

Materials:

  • Purified oxime ether conjugate (stock solution in DMSO or ACN).

  • A series of buffers (e.g., 100 mM Glycine-HCl for pH 3.0, 100 mM Acetate for pH 4.0 and 5.0, 100 mM Phosphate for pH 6.0 and 7.0, 100 mM Borate for pH 8.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5).

  • HPLC or LC-MS system for analysis.

Procedure:

  • Prepare reaction vials for each pH and time point. For a typical experiment, you might test pH 3.0, 5.0, and 7.4 at time points 0, 1, 2, 4, 8, and 24 hours.

  • Equilibrate the buffer solutions to the desired incubation temperature (e.g., 37 °C).

  • Initiate the reaction by adding a small aliquot of the conjugate stock solution to each buffer vial to a final concentration of ~100 µM. Ensure the organic solvent concentration is low (<5%) to avoid affecting the buffer pH.

  • Incubate the vials at 37 °C.

  • At each designated time point, withdraw an aliquot from the corresponding vial and immediately add it to a quenching solution to stop the hydrolysis by raising the pH.

  • Analyze all samples by reverse-phase HPLC, monitoring the disappearance of the parent conjugate peak.

  • Plot the natural logarithm of the remaining conjugate percentage versus time. The slope of this line is the negative of the first-order rate constant (-k).

  • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Analytical Confirmation of Oxime Ether Bond Integrity by LC-MS

This protocol uses mass spectrometry to confirm the presence of the intact conjugate.

Materials:

  • Purified conjugate sample.

  • LC-MS system with an electrospray ionization (ESI) source.

  • Appropriate solvents (e.g., LC-MS grade acetonitrile, water, and formic acid).

Procedure:

  • Prepare a dilute solution of your conjugate (~1-10 µM) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Set up the LC-MS method. A short C18 column can be used for desalting prior to MS analysis.

  • Acquire the full scan mass spectrum in positive ion mode.

  • Calculate the expected exact mass of the protonated intact conjugate [M+H]⁺.

  • Compare the theoretical mass with the major ion observed in the experimental spectrum. The presence of the correct mass confirms the integrity of the conjugate. Fragmentation analysis (MS/MS) can further confirm the structure by identifying fragments consistent with the cleavage of other bonds while the oxime ether remains intact[10][11].

Section 4: Data Interpretation & Visualization

Oxime Ether Bond Formation and Hydrolysis Mechanism

The stability of the oxime ether bond is best understood by examining its formation and hydrolysis mechanisms.

G cluster_formation Formation (pH ~4.5) cluster_hydrolysis Hydrolysis (Acid-Catalyzed) R1(C=O)R2 Aldehyde/Ketone intermediate Carbinolamine Intermediate R1(C=O)R2->intermediate + H+ H2N-O-R3 Alkoxyamine H2N-O-R3->intermediate oxime Oxime Ether (Stable) intermediate->oxime - H2O oxime_h Oxime Ether protonated Protonated Oxime oxime_h->protonated + H+ intermediate_h Carbinolamine Intermediate protonated->intermediate_h + H2O products Aldehyde/Ketone + Alkoxyamine intermediate_h->products

Caption: Mechanism of oxime ether formation and acid-catalyzed hydrolysis.

Table 1: Comparative Stability of C=N Linkages

This table provides a general comparison of the hydrolytic stability of different C=N bonds used in bioconjugation under representative pH conditions. Actual half-lives are highly dependent on the specific molecular structure.

Linkage TypepH 4.5 (Endosomal)pH 7.4 (Physiological)Key Characteristic
Imine (Schiff Base) Very Labile (Minutes)Labile (Minutes to Hours)Highly reversible; generally not stable enough for in vivo applications.
Hydrazone Labile (Hours)Moderately Stable (Hours to Days)Stability can be tuned by substituents; often used for acid-cleavable linkers.
Oxime Ether Moderately Stable (Days) Highly Stable (Weeks to Months) Significantly more stable than hydrazones, ideal for long-circulating conjugates[4][5][12].

Section 5: References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. (URL not available for direct clickable link from search results, referencing the publication)

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC, NIH. [Link]

  • Kolmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Cui, J., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2843. [Link]

  • Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. [Link]

  • Wikipedia. Oxime. [Link]

  • Nazarpack-Kandlousy, N., et al. (2000). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 65(23), 7695-7705. [Link]

  • Nelen, M. I., et al. (2000). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry. [Link]

  • K. A. DeForest, B. C. T. S. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2009). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. [Link]

Sources

A Guide to Preventing Hydrolysis of Conjugates Derived from 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Oxime Conjugate Stability >

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, chemists, and drug development professionals who utilize 2-((Methylamino)oxy)ethanamine for bioconjugation and other applications. Here, we provide in-depth, science-backed answers to common questions and troubleshooting strategies to maximize the stability of your oxime conjugates and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxime conjugate degradation?

A1: The primary degradation pathway for oxime conjugates in aqueous media is hydrolysis, which is the reverse of the formation reaction.[1][2] This process involves the cleavage of the carbon-nitrogen double bond (C=N) of the oxime, regenerating the original carbonyl compound (aldehyde or ketone) and the aminooxy-containing molecule. The reaction is catalyzed by acid, where protonation of the oxime nitrogen makes the carbon atom more susceptible to nucleophilic attack by water.[3][4][5][6][7]

Q2: How does pH affect the stability of my oxime conjugate?

A2: The pH of the solution is the most critical factor governing the hydrolytic stability of an oxime bond.[1] Oxime linkages are most stable in the neutral to slightly acidic range (approximately pH 5-7) and undergo rapid hydrolysis under strongly acidic conditions (pH < 4).[8][9] While they are generally stable at physiological pH (7.4), the rate of hydrolysis increases in acidic environments due to the acid-catalyzed mechanism.[3][8][10] For instance, the half-life of a hydrazone linkage (a related imine) was shown to decrease from 183 hours at pH 7.2 to just 4.4 hours at pH 5.[1] Oximes are significantly more stable than hydrazones, but the principle of acid-catalyzed hydrolysis remains the same.[3][4][5][6][7][11]

Q3: My conjugation reaction yield is low. Is this related to hydrolysis?

A3: Low yield can be due to several factors, one of which is the reversible nature of the oxime formation reaction.[1] The reaction is an equilibrium process.[1] If the reaction conditions favor hydrolysis (e.g., improper pH), the equilibrium will shift back toward the starting materials. However, low yield is more often attributed to slow reaction kinetics, especially at neutral pH or with less reactive ketone substrates.[8][12]

Q4: Are oxime conjugates stable enough for in vivo applications?

A4: Yes, oxime bonds are generally considered one of the most stable, non-native linkages used for bioconjugation under physiological conditions, making them well-suited for in vivo applications.[10][13] Their stability at pH 7.4 is significantly higher than that of related linkages like hydrazones.[3][13] A landmark study directly comparing isostructural conjugates found that the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones at pD 7.0.[3][4][5]

Q5: How should I store my purified oxime conjugate to ensure long-term stability?

A5: For optimal long-term stability, purified oxime conjugates should be stored at low temperatures, ideally at -20°C or -80°C, in a buffer solution with a pH between 6.0 and 7.5.[14] It is crucial to avoid acidic buffers for storage. Lyophilization can also be an excellent method for long-term preservation, as it removes the aqueous medium required for hydrolysis. When reconstituting, use a neutral pH buffer.

Part 2: Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My conjugate appears to be degrading during purification by HPLC.
  • Question: I see a new peak corresponding to my starting material appearing during RP-HPLC analysis, which uses a TFA/water/acetonitrile mobile phase. What's happening?

  • Root Cause Analysis: Standard reverse-phase HPLC mobile phases are often acidic due to the use of trifluoroacetic acid (TFA) as an ion-pairing agent, typically creating a pH between 2 and 3. This highly acidic environment actively promotes the acid-catalyzed hydrolysis of the oxime bond during the chromatographic run.[8]

  • Solution:

    • Modify Mobile Phase: If possible, replace TFA with a less harsh acid like formic acid at a low concentration (e.g., 0.1%), or switch to a phosphate-buffered mobile phase system if your separation allows.

    • Minimize Run Time: Optimize your gradient to elute the conjugate as quickly as possible, reducing its exposure time to the acidic conditions.

    • Use Alternative Purification: Consider alternative purification methods that do not rely on acidic conditions, such as size-exclusion chromatography (SEC) or affinity chromatography, if applicable.

Issue 2: The reaction to form the oxime conjugate is very slow and never reaches completion.
  • Question: I'm running my ligation at pH 7.4 to protect my protein, but the reaction takes days and the yield is poor. Why is it so slow?

  • Root Cause Analysis: Oxime formation is a pH-dependent reaction. The mechanism involves a balance: acid catalysis is needed for the dehydration of the hemiaminal intermediate, but at pH values that are too low, the aminooxy nucleophile becomes protonated and non-reactive.[1] The optimal pH for the formation reaction is typically around 4.5.[1][8] At physiological pH (7.4), the reaction rate is significantly slower.[1][8] This is especially true for reactions involving less electrophilic ketones compared to aldehydes.[12]

  • Solution:

    • Introduce a Catalyst: The use of a nucleophilic catalyst is the standard and most effective solution for accelerating oxime ligations at neutral pH.[15][16][17] Aniline was the classic catalyst, but substituted anilines like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) are significantly more efficient.[12][15][16] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group.[15]

    • Optimize Catalyst Concentration: Catalyst concentrations typically range from 10 mM to 100 mM.[1] Higher concentrations generally lead to faster rates, but solubility and potential effects on your biomolecule should be considered.[12][15]

    • Slightly Lower pH: If your biomolecule can tolerate it, lowering the pH to 6.0-6.5 can increase the reaction rate without causing significant hydrolysis of the product.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol provides a starting point for conjugating an aldehyde- or ketone-containing molecule with a molecule functionalized with 2-((Methylamino)oxy)ethanamine.

  • Reagent Preparation:

    • Molecule A (Carbonyl): Dissolve your aldehyde/ketone-containing molecule in an appropriate reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

    • Molecule B (Aminooxy): Dissolve your 2-((Methylamino)oxy)ethanamine-functionalized molecule in the same reaction buffer. A slight molar excess (e.g., 1.5 to 5 equivalents) is often used.

    • Catalyst Stock: Prepare a 1 M stock solution of p-phenylenediamine (pPDA) in DMSO or an aqueous buffer. Handle with care as pPDA is toxic.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A and Molecule B to their desired final concentrations (e.g., 100 µM and 200 µM, respectively).

    • Add the pPDA stock solution to the reaction mixture to achieve a final catalyst concentration of 10-50 mM.

    • Incubate the reaction at room temperature or 37°C. Monitor the reaction progress by LC-MS or another suitable analytical technique.

  • Reaction Monitoring & Quenching:

    • Take aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyze by LC-MS to determine the extent of conversion.

    • Once the reaction is complete, the conjugate can be purified directly, or the reaction can be quenched by adding an excess of a scavenger like acetone to react with any remaining aminooxy groups.[18]

Data Summary: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

The stability of an oxime bond is markedly superior to that of a hydrazone bond, particularly at neutral pH. The following table summarizes key findings from a comparative study by Kalia and Raines, which underscores why oximes are preferred for applications requiring high stability.[3][11]

Conjugate TypeHalf-life (t½) at pD 7.0Relative Rate of Hydrolysis (k_rel)
Oxime ~25 days 1
Semicarbazone~9 hours160
Acetylhydrazone~2 hours300
Methylhydrazone~1 hour600

Data adapted from Angew. Chem. Int. Ed. 2008, 47, 7523-7526.[3] This demonstrates that under neutral conditions, the oxime linkage is hundreds of times more stable than common hydrazone linkages.

Part 4: Visualizing the Chemistry

Diagram 1: Mechanism of Oxime Hydrolysis

The diagram below illustrates the acid-catalyzed hydrolysis mechanism, the primary pathway for oxime conjugate degradation.

G cluster_0 Acid-Catalyzed Hydrolysis Oxime R1-C(R2)=N-OR3 Oxime Conjugate ProtonatedOxime R1-C(R2)=N+H-OR3 Protonated Oxime Oxime->ProtonatedOxime + H+ Intermediate R1-C(R2)(OH)-N+H-OR3 Tetrahedral Intermediate ProtonatedOxime->Intermediate + H2O WaterAttack H2O Aminal R1-C(R2)(O+H2)-NH-OR3 Intermediate->Aminal Proton Transfer ProtonTransfer Proton Transfer Products R1-C(R2)=O + H2N-OR3 Carbonyl + Aminooxy Aminal->Products - H3O+ Cleavage Cleavage

Caption: Acid-catalyzed hydrolysis of an oxime bond.

Diagram 2: Troubleshooting Flowchart for Low Conjugation Yield

This flowchart provides a logical path to diagnose and solve issues related to low reaction yields.

G Start Low Conjugation Yield CheckpH Is reaction pH 7.0-7.4? Start->CheckpH CheckKetone Is carbonyl a ketone? CheckpH->CheckKetone Yes AcidicpH Is reaction pH 4.5-5.5? CheckpH->AcidicpH No AddCatalyst Add Catalyst (e.g., 10-50 mM pPDA) CheckKetone->AddCatalyst Yes CheckKetone->AddCatalyst No (Aldehyde) IncreaseTime Increase Reaction Time and/or Temperature AddCatalyst->IncreaseTime Success Yield Improved IncreaseTime->Success AcidicpH->AddCatalyst No (pH is neutral) MonitorStability Monitor product stability. Hydrolysis may occur. AcidicpH->MonitorStability Yes (pH is acidic) MonitorStability->Success

Caption: Troubleshooting workflow for low oxime ligation yield.

References

  • Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(18), 11853–11905. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed, 47(39), 7523-6. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Academia.edu. [Link]

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Lätti, S. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Wikipedia. Oxime. [Link]

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]

  • Eyer, P., et al. (1988). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]

  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Pettazzoni, L., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

  • Trbojevic-Akmacic, I., et al. (2018). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. PMC - NIH. [Link]

  • Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Request PDF. [Link]

  • Lee, J. H., et al. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • Barve, A. G., et al. (2004). Process for preparation of oximes and resulting products.
  • Crisalli, P., & Kool, E. T. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(7), 1165–1173. [Link]

  • Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Jones, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Li, Y., et al. (2014). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC - NIH. [Link]

  • Rashidian, M., et al. (2015). (A) Schematic representation of oxime ligation and click reaction... ResearchGate. [Link]

  • Chelushkin, P. S., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Protein Labeling with 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for protein labeling using 2-((Methylamino)oxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during oxime ligation, ensuring successful and reproducible conjugation outcomes. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Core Concepts: The Chemistry of Oxime Ligation

Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond between an alkoxyamine, such as 2-((Methylamino)oxy)ethanamine, and a carbonyl group (an aldehyde or ketone) on your protein of interest. The reaction's efficiency is critically dependent on several factors, most notably pH. The reaction mechanism involves a rate-limiting dehydration step of a hemiaminal intermediate. This dehydration is acid-catalyzed, making the reaction most efficient at an acidic pH of approximately 4.5.[1] However, many proteins are sensitive to acidic conditions. Consequently, performing the ligation at or near physiological pH (7.0-7.5) is often necessary, which inherently slows down the reaction rate.[1] To overcome this kinetic barrier, nucleophilic catalysts are employed to accelerate the reaction at neutral pH.

Troubleshooting Hub: A Symptom-Based Approach

This section is structured to address specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Category 1: Reaction Inefficiency & Low Labeling Yield

Question 1: My labeling efficiency is very low or non-existent, even after overnight incubation. What are the likely causes?

Low labeling efficiency is the most common issue and can stem from several factors, from suboptimal reaction conditions to reagent degradation.

Underlying Causes & Solutions:

  • Suboptimal pH: The oxime ligation reaction is significantly pH-dependent.[1] While the optimal pH is around 4.5, many proteins require neutral conditions (pH 7.0-7.5) for stability. At neutral pH, the reaction is notoriously slow.[1]

    • Solution: If your protein is stable at a slightly acidic pH, consider running the reaction at pH 6.0-6.5. If you must work at neutral pH, the use of a catalyst is essential.

  • Absence or Inefficient Catalyst: At neutral pH, a catalyst is crucial to achieve a reasonable reaction rate.[2] Aniline has traditionally been used, but more efficient catalysts are now available.

    • Solution: We strongly recommend the use of aniline derivatives like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) as they have been shown to be significantly more effective than aniline at accelerating oxime ligation at neutral pH.[2] Start with a catalyst concentration of 10-50 mM.

  • Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the alkoxyamine for reaction with the carbonyl group on your protein, or they can react with the labeling reagent itself.

    • Solution: Perform a buffer exchange into a non-nucleophilic buffer such as PBS (Phosphate-Buffered Saline) or HEPES before starting the labeling reaction. See the detailed protocol for buffer exchange below.

  • Degraded Reagents: The 2-((Methylamino)oxy)ethanamine reagent, especially in solution, can degrade over time. Similarly, the carbonyl group on the protein (particularly aldehydes) can be susceptible to oxidation.

    • Solution: Prepare fresh solutions of 2-((Methylamino)oxy)ethanamine for each experiment. If possible, use freshly prepared or purified aldehyde- or ketone-tagged protein. Store the solid 2-((Methylamino)oxy)ethanamine dihydrochloride salt desiccated at 4°C.

Troubleshooting Workflow for Low Labeling Yield

start Low Labeling Yield Detected check_ph Verify Reaction pH start->check_ph check_catalyst Assess Catalyst Use check_ph->check_catalyst pH is optimal adjust_ph Optimize pH (6.0-6.5 if protein is stable) check_ph->adjust_ph pH is not optimal check_buffer Check Buffer Composition check_catalyst->check_buffer Catalyst is optimal add_catalyst Add/Optimize Catalyst (e.g., 10-50 mM mPDA) check_catalyst->add_catalyst No or inefficient catalyst check_reagents Evaluate Reagent Integrity check_buffer->check_reagents Buffer is appropriate buffer_exchange Perform Buffer Exchange to PBS/HEPES check_buffer->buffer_exchange Buffer contains nucleophiles (e.g., Tris) fresh_reagents Use Freshly Prepared Reagents check_reagents->fresh_reagents Reagents are old or improperly stored re_run Re-run Labeling Reaction check_reagents->re_run Reagents are fresh adjust_ph->re_run add_catalyst->re_run buffer_exchange->re_run fresh_reagents->re_run

Caption: A decision tree for troubleshooting low labeling yield.

Category 2: Protein-Specific Issues

Question 2: I observe protein precipitation or aggregation after adding the labeling reagent. Why is this happening?

Protein precipitation during labeling can be a frustrating setback, often indicating an issue with protein stability under the reaction conditions.

Underlying Causes & Solutions:

  • Solvent Intolerance: Many labeling reagents are first dissolved in an organic solvent like DMSO or DMF. Adding a high percentage of this organic solvent to your aqueous protein solution can cause the protein to denature and precipitate.

    • Solution: Minimize the amount of organic solvent in the final reaction mixture, ideally keeping it below 5% (v/v). If the reagent has low aqueous solubility, consider using a more water-soluble catalyst which can improve overall reaction efficiency without high concentrations of organic co-solvents.

  • Change in Protein Surface Properties: The addition of the small, hydrophilic 2-((Methylamino)oxy)ethanamine molecule can alter the surface charge and hydrophilicity of your protein. In some cases, this can lead to a decrease in solubility.

    • Solution: Consider adding stabilizing excipients to your reaction buffer, such as 5% glycerol or a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). Also, ensure that the salt concentration of your buffer is sufficient to maintain protein solubility (e.g., 150 mM NaCl).

  • Incorrect pH: The pH of the reaction buffer may be too close to the isoelectric point (pI) of your protein, a pH at which proteins are least soluble.

    • Solution: Ensure your reaction buffer pH is at least one unit away from your protein's pI. If necessary, adjust the pH of your buffer, keeping in mind the effect on the ligation reaction rate.

Category 3: Post-Labeling Purification Challenges

Question 3: I'm having difficulty removing the unreacted 2-((Methylamino)oxy)ethanamine from my labeled protein sample. What is the best purification strategy?

Efficient removal of excess small molecule reagents is critical for accurate downstream applications. Due to the small size and hydrophilic nature of 2-((Methylamino)oxy)ethanamine, specific purification strategies are required.

Underlying Causes & Solutions:

  • Inefficient Purification Method: Standard protein precipitation methods may not be effective for removing a small, soluble molecule.

    • Solution: The most effective methods for removing small molecules from protein solutions are size exclusion chromatography (SEC) and dialysis.

      • Size Exclusion Chromatography (Desalting Columns): This is a rapid method that separates molecules based on size. The larger protein will elute first, while the smaller labeling reagent is retained in the porous beads of the column.[3][4]

      • Dialysis: This method involves placing the protein sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The small labeling reagent will diffuse out into a larger volume of buffer, while the protein is retained.[1][5][6]

Recommended Purification Parameters

Purification MethodKey ParameterRecommended Value/StrategyRationale
Size Exclusion Chromatography Resin TypeSephadex G-25 or equivalentThese resins have an appropriate fractionation range for separating small molecules from proteins larger than 5 kDa.[7]
Flow RateUse a slower flow rateAllows for better resolution between the protein and the small molecule.[8]
Dialysis Membrane MWCOSelect a membrane with an MWCO that is at least 1/3 to 1/5 the molecular weight of your protein.This ensures efficient retention of the protein while allowing the small labeling reagent (MW ~163 Da) to pass through freely.[9]
Buffer Volume & ChangesUse a buffer volume at least 100 times the sample volume and perform at least three buffer changes over 24 hours.[1][5]This maintains a steep concentration gradient to drive the diffusion of the small molecule out of the sample.[1]

Purification Decision Workflow

start Post-Labeling Mixture decision_speed Is speed critical? start->decision_speed sec Use Size Exclusion Chromatography (Desalting Column) decision_speed->sec Yes dialysis Use Dialysis decision_speed->dialysis No sec_protocol Select G-25 resin. Equilibrate column. Apply sample and elute. sec->sec_protocol dialysis_protocol Select appropriate MWCO membrane. Dialyze against large buffer volume with multiple changes. dialysis->dialysis_protocol end Purified Labeled Protein sec_protocol->end dialysis_protocol->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-((Methylamino)oxy)ethanamine dihydrochloride Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy and safety. This guide provides an in-depth, experience-driven approach to the validation of conjugations utilizing 2-((Methylamino)oxy)ethanamine dihydrochloride, a versatile bifunctional linker. We will delve into the underlying principles of mass spectrometry-based validation, offering detailed protocols, comparative analyses, and troubleshooting advice to ensure robust and reliable results.

Introduction: The Chemistry and Application of an Aminooxy Linker

2-((Methylamino)oxy)ethanamine is a bifunctional linker featuring a nucleophilic aminooxy group and a primary amine. The aminooxy moiety is highly effective for the chemoselective ligation with aldehydes and ketones, forming a stable oxime bond.[1][2][3] This reaction is typically performed under mild aqueous conditions and can be catalyzed by aniline or its derivatives to enhance efficiency.[1][4][5] The stability of the oxime linkage is a significant advantage over hydrazones, making it a preferred choice for bioconjugation.[1] The primary amine on the other end of the linker provides a versatile handle for subsequent conjugation to other molecules, such as proteins, peptides, or surfaces.

The dihydrochloride salt form of this linker enhances its aqueous solubility and stability for storage. This molecule is a valuable tool in constructing complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.[6][7] Given its role in creating precisely defined bioconjugates, rigorous validation of the conjugation process is critical. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled detail regarding conjugation efficiency and site-specificity.[8][9]

The Central Role of Mass Spectrometry in Conjugation Validation

Mass spectrometry is an indispensable tool for characterizing protein conjugates.[8][9][10] It provides critical information on:

  • Confirmation of Conjugation: By precisely measuring the mass of the intact protein before and after the reaction, MS can confirm the successful addition of the linker.[10]

  • Determination of Conjugation Stoichiometry: For molecules with multiple potential conjugation sites, such as antibodies, MS can resolve species with different numbers of attached linkers, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.[9][11]

  • Identification of Conjugation Sites: Through a "bottom-up" proteomics approach, the conjugated protein is enzymatically digested into smaller peptides. Subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis can pinpoint the exact amino acid residues modified by the linker.[12]

This multi-level analysis provides a comprehensive picture of the bioconjugate's structure, which is essential for understanding its function and ensuring batch-to-batch consistency.

Experimental Workflow: From Conjugation to Data Analysis

A robust validation workflow is crucial for obtaining reliable data. The following sections outline a proven methodology for the conjugation of 2-((Methylamino)oxy)ethanamine to a model protein and its subsequent MS analysis.

Part 1: Model Conjugation Protocol

This protocol describes the conjugation of 2-((Methylamino)oxy)ethanamine to a protein containing an accessible aldehyde group. This aldehyde can be introduced site-specifically through enzymatic or chemical methods.

Materials:

  • Aldehyde-modified protein (e.g., BSA modified with a periodate oxidation kit) at 2-5 mg/mL in a suitable buffer (e.g., PBS, pH 6.5-7.5). Avoid amine-containing buffers like Tris.[13]

  • This compound

  • Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing contaminants by buffer exchange into the reaction buffer using a desalting column.[13]

  • Linker Preparation: Prepare a fresh stock solution of the aminooxy linker in the reaction buffer.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the aminooxy linker to the protein solution.

  • Catalyst Addition: Add the aniline or mPDA catalyst to a final concentration of 10-100 mM. mPDA is often more effective due to its higher aqueous solubility.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Remove excess linker and catalyst using a desalting column, exchanging the buffer to one suitable for MS analysis (e.g., 20 mM ammonium bicarbonate).

Part 2: Mass Spectrometry Analysis

Intact Mass Analysis (Top-Down Approach): This provides a rapid assessment of conjugation success and stoichiometry.

  • Sample Preparation: Dilute the purified conjugate to approximately 0.1-0.5 mg/mL in a solution compatible with electrospray ionization (ESI), such as 50% acetonitrile, 0.1% formic acid.

  • LC-MS Acquisition: Inject the sample onto a reverse-phase LC column suitable for proteins and elute with a gradient of increasing organic solvent into the mass spectrometer.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein species. Compare the masses of the unmodified and modified protein to confirm conjugation and determine the number of attached linkers.

Peptide Mapping Analysis (Bottom-Up Approach): This approach identifies the specific sites of conjugation.

  • Denaturation and Reduction: Denature the conjugated protein in a solution containing a chaotropic agent (e.g., 6 M urea) and reduce disulfide bonds with a reducing agent (e.g., DTT).

  • Alkylation: Alkylate the reduced cysteines with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Enzymatic Digestion: Dilute the sample to reduce the concentration of the denaturing agent and add a protease (e.g., trypsin) to digest the protein into smaller peptides. Incubate overnight at 37°C.

  • LC-MS/MS Acquisition: Inject the peptide digest onto a C18 reverse-phase LC column and separate the peptides using a gradient of increasing acetonitrile. The eluting peptides are ionized and analyzed by the mass spectrometer, which will select precursor ions for fragmentation (MS/MS).[14]

  • Data Analysis: Search the acquired MS/MS spectra against the protein sequence using a database search engine.[14][15] Specify the mass of the 2-((Methylamino)oxy)ethanamine modification as a variable modification on potential amino acid residues. Manual inspection of the MS/MS spectra for modified peptides is crucial for confident site assignment.[12]

Workflow Diagram

Caption: Mass spectrometry validation workflow.

Data Interpretation and Comparison with Alternatives

Interpreting Mass Spectra

Successful conjugation will be evident from an increase in the protein's molecular weight corresponding to the mass of the attached linker(s). In peptide mapping experiments, the MS/MS spectrum of a modified peptide will contain a series of fragment ions (b- and y-ions) that allow for the sequencing of the peptide and the localization of the modification. The mass difference between modified and unmodified fragment ions will pinpoint the site of attachment.

Choice of Fragmentation Technique: CID vs. HCD

For peptide fragmentation in the bottom-up approach, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are commonly used.[16][17][18]

  • CID: Typically performed in ion trap instruments, CID is a lower-energy fragmentation method that is effective for many standard peptides.[17]

  • HCD: A beam-type CID method common in Orbitrap instruments, HCD provides higher fragmentation energy.[17][19] This often results in a more complete fragmentation pattern, including better detection of low m/z fragment ions, which can be beneficial for identifying modifications.[16][17][20] For complex or heavily modified peptides, HCD may provide more comprehensive data for confident site localization.[19]

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Energy Lower energyHigher energy
Instrumentation Common in ion traps and triple quadrupolesCommon in Orbitrap instruments
Fragmentation Can sometimes be incompleteOften more extensive, good for low m/z ions
Best For Routine peptide identificationComplex peptides, PTM analysis, TMT quantification
Comparison with Other Linker Chemistries

2-((Methylamino)oxy)ethanamine is part of a broader class of crosslinkers. Its performance and validation can be compared to other common chemistries.

Linker ChemistryTarget Functional GroupBond FormedStabilityKey MS Validation Considerations
Aminooxy (This Guide) Aldehyde, KetoneOximeHighStable bond simplifies analysis.
Hydrazide Aldehyde, KetoneHydrazoneModerate (less stable than oxime)Potential for hydrolysis needs to be considered during sample prep.
NHS Ester Primary Amine (e.g., Lysine)AmideHighMultiple potential sites (lysines) can lead to heterogeneous products.
Maleimide Thiol (e.g., Cysteine)ThioetherModerateThe thiosuccinimide ring can be prone to hydrolysis.[21]

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low or No Conjugation Inactive protein or linker.Use fresh reagents. Confirm aldehyde presence on the protein.
Interfering substances in the buffer (e.g., Tris, glycine).[22]Perform buffer exchange before conjugation.[13]
Incorrect pH for the reaction.Optimize the reaction pH (typically 6.5-7.5 for oxime ligation).
Protein Precipitation Over-modification leading to changes in protein solubility.Reduce the molar excess of the linker.[13]
Incorrect buffer conditions.Screen different buffers and pH values.
Poor MS Signal Sample contains salts or detergents.Ensure thorough desalting and use MS-compatible buffers.
Low concentration of the conjugate.Concentrate the sample before analysis.
Ambiguous Site Identification Incomplete peptide fragmentation.Optimize fragmentation energy (CID/HCD). Consider a different protease.
Hydrophobic modified peptide.Adjust LC gradient and consider adding a low percentage of formic acid to the sample.[12]

Conclusion

The validation of bioconjugates created with this compound is a multi-faceted process for which mass spectrometry is an exceptionally powerful tool. By combining intact mass analysis with detailed peptide mapping, researchers can gain a comprehensive understanding of their bioconjugates, ensuring structural integrity and consistency. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to perform robust and reliable validation, ultimately leading to higher quality research and more effective therapeutic development.

References

  • Vertex AI Search. (n.d.). This compound - MySkinRecipes.
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  • ResearchGate. (n.d.). Fig 3. The comparison of HCD- and CID-type fragmentation using the...
  • ResearchGate. (2025, August 6). Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • MDPI. (2020, June 18). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.
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  • ACS Publications. (n.d.). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries.
  • Google Patents. (n.d.). Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry.
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  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
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  • Spectroscopy Online. (2024, March 18). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry.
  • National Institutes of Health. (2016, May 24). Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis.
  • National Institutes of Health. (n.d.). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy.
  • Thermo Fisher Scientific. (n.d.). Dissociation Technique Technology Overview.
  • ResearchGate. (n.d.). Kinetic analysis of oxime ligation with an aldehyde-functionalized...
  • Zu u:scholar. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • PubMed Central. (n.d.). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods.
  • PubChem. (n.d.). Ethanamine, conjugate acid.
  • BLD Pharm. (n.d.). 1187830-44-9|this compound.
  • (n.d.). This compound, 97% Purity, C3H12Cl2N2O, 1 gram.

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A Senior Application Scientist's Guide to the Quantification of Oxime Bond Formation Efficiency Using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the formation of stable, covalent linkages is paramount for the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), creating advanced hydrogels, and immobilizing proteins on surfaces. Among the arsenal of bioorthogonal reactions, oxime ligation—the reaction between an aminooxy group and an aldehyde or ketone—stands out for its high chemoselectivity, the stability of the resulting bond, and its ability to proceed under mild, aqueous conditions.[1][2] However, harnessing the full potential of this chemistry requires a robust, reliable method to quantify its efficiency and kinetics.

This guide provides an in-depth comparison and detailed methodology for quantifying oxime bond formation using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and compare HPLC with alternative analytical techniques, providing you with the field-proven insights needed for successful bioconjugate development.

The Principle: Why HPLC is the Gold Standard

Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for monitoring oxime ligation reactions involving peptides, proteins, and other biomolecules.[3][4][5] The technique separates molecules based on their hydrophobicity. In a typical oxime ligation, the starting materials (e.g., an aminooxy-tagged peptide and an aldehyde-modified drug molecule) will have distinct polarities and, therefore, different retention times on an RP-HPLC column. The resulting oxime conjugate, being a new molecular entity, will exhibit a unique hydrophobicity and elute at a different, predictable retention time.

The power of this method lies in its ability to physically separate the reactant(s) from the product in a single analytical run. By integrating the area under the curve for each corresponding peak in the chromatogram, we can directly calculate the percentage of reactants converted to the product, providing a precise measure of reaction efficiency over time. This high-resolution separation is what makes RP-HPLC a superior choice for kinetic analysis, as it can distinguish between starting materials, products, and potential side-products or impurities.[3][5][6]

Causality in Method Development: Choosing Your Tools

The success of an HPLC-based quantification hinges on a well-designed method. Here’s the rationale behind key choices:

  • The Column: For peptide and protein-based conjugations, a wide-pore (≥300 Å) silica-based column with a C18 or C8 stationary phase is typically used.[7] The wide pores are crucial to allow larger biomolecules access to the hydrophobic stationary phase inside the pores, ensuring proper interaction and separation.[3] A C18 phase provides strong hydrophobic retention, which is ideal for resolving complex peptide mixtures, while a C4 or C8 phase may be preferable for larger, more hydrophobic proteins to prevent irreversible binding and improve recovery.[8]

  • The Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the molecules. The inclusion of an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is critical.[7] TFA serves two purposes: it acidifies the mobile phase to sharpen peaks by suppressing the ionization of free silanol groups on the silica support, and it forms ion pairs with charged residues (like lysine or arginine) on peptides, neutralizing their charge and promoting consistent hydrophobic interactions with the stationary phase.[3]

  • Detection: Peptides and many organic molecules absorb UV light at specific wavelengths. Detection is commonly performed at 214-220 nm, where the peptide backbone absorbs strongly, or at a wavelength specific to a chromophore on one of the reactants (e.g., a drug molecule), which can enhance sensitivity and selectivity.[6]

Visualizing the Chemistry: The Mechanism of Oxime Formation

The formation of an oxime is a two-step process involving a nucleophilic attack followed by dehydration. The reaction rate is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH 4-5) which strike a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the aminooxy group.[9] Catalysts like aniline are often employed to significantly accelerate the reaction, especially at neutral pH.[2][9]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_catalysis Catalysis Aldehyde Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Aminooxy Aminooxy Compound (R''-O-NH2) Aminooxy->Hemiaminal Nucleophilic Attack Oxime Oxime Product (R-C(=N-O-R'')-R') Hemiaminal->Oxime Dehydration (-H2O) Catalyst Aniline or H+ (Catalyst) Catalyst->Hemiaminal Accelerates Dehydration

Caption: Mechanism of aniline- or acid-catalyzed oxime formation.

A Validated Protocol for Quantifying Oxime Ligation

This protocol provides a self-validating system for monitoring the kinetics of oxime bond formation between a model peptide and an aldehyde.

Experimental Workflow Overview

G A 1. Prepare Stock Solutions - Aminooxy-Peptide - Aldehyde - Reaction Buffer B 2. Initiate Reaction Mix reactants at T=0 A->B C 3. Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) B->C D 4. Quench Reaction (e.g., add excess TFA or freeze) C->D E 5. Analyze by RP-HPLC Inject quenched sample D->E F 6. Integrate Peak Areas - Reactant Peptide - Product Conjugate E->F G 7. Calculate % Conversion Plot vs. Time F->G

Caption: Experimental workflow for HPLC-based kinetic analysis.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Aminooxy-Peptide: Prepare a 10 mM stock solution of the aminooxy-containing peptide in deionized water.

  • Aldehyde: Prepare a 100 mM stock solution of the aldehyde-containing molecule in a compatible organic solvent like DMSO.[10]

  • Reaction Buffer: Prepare a 0.2 M sodium phosphate buffer at the desired pH (e.g., pH 5.5 for catalyzed reactions, or pH 7.4 for physiological comparisons).

  • Catalyst (Optional): Prepare a 1 M stock solution of aniline in DMSO.

  • Quenching Solution: Prepare a 10% (v/v) TFA solution in water.

2. HPLC Method Setup:

  • Column: C18, 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 65% B

    • 22-24 min: 65% to 95% B

    • 24-26 min: 95% B

    • 26-27 min: 95% to 5% B

    • 27-30 min: 5% B (re-equilibration)

3. Reaction Execution and Sampling:

  • In a microcentrifuge tube, combine the reaction buffer, catalyst solution (if used), and aminooxy-peptide solution to achieve final concentrations of 0.1 M buffer, 50 mM aniline, and 1 mM peptide.

  • Initiate the reaction (T=0) by adding the aldehyde stock solution to a final concentration of 1.5 mM (a slight excess). Vortex briefly.

  • At each desired time point (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 90 µL of the quenching solution. This acidification effectively stops the reaction.

4. HPLC Analysis and Quantification:

  • Inject 20 µL of each quenched timepoint sample onto the equilibrated HPLC system.

  • Identify the peaks corresponding to the starting aminooxy-peptide and the final oxime-conjugate product based on their retention times (run standards of each individually first).

  • Integrate the peak area for both the reactant peptide and the product conjugate at each time point.

  • Calculate the percent conversion using the following formula, which assumes the molar absorptivity of the peptide backbone is consistent between the reactant and product:

    • % Conversion = [Product Peak Area / (Product Peak Area + Reactant Peak Area)] * 100

Illustrative Data

The data generated from this protocol can be tabulated to clearly visualize the reaction progress.

Time (minutes)Reactant Peptide Peak AreaProduct Conjugate Peak Area% Conversion
01,500,00000.0%
51,125,000375,00025.0%
15600,000900,00060.0%
30225,0001,275,00085.0%
6060,0001,440,00096.0%
120<15,000 (below LoQ)1,485,000>99.0%

LoQ: Limit of Quantitation

Comparison with Alternative Quantification Methods

While HPLC is a powerful tool, other techniques can also be used to monitor bioconjugation reactions. The choice of method depends on the specific requirements of the analysis, such as the need for kinetic data, structural information, or high-throughput screening.[11]

MethodPrincipleProsCons
RP-HPLC Separation based on hydrophobicity, quantification by UV absorbance peak area.[4]High resolution, precise quantification, kinetic monitoring, separates impurities, well-established.[5]Requires method development, relatively low throughput, can denature proteins.[11]
UV-Vis Spectroscopy Measures changes in absorbance at a specific wavelength if the product has a unique spectral feature.High throughput, simple, non-destructive, real-time monitoring possible.Low resolution (cannot distinguish mixtures), requires a unique chromophore, susceptible to interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the appearance/disappearance of specific proton or carbon signals unique to reactants or products.[12]Provides detailed structural information, absolute quantification with an internal standard.Low sensitivity, requires high sample concentration, expensive instrumentation, complex data analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules to identify and quantify reactants and products.High sensitivity and specificity, provides molecular weight confirmation, can be coupled with LC (LC-MS).[13]Quantification can be complex (requires isotopic standards for accuracy), potential for ion suppression.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity under non-denaturing, high-salt conditions.[8]Preserves native protein structure, excellent for analyzing drug-to-antibody ratios (DARs) in ADCs.[14]Lower resolution than RP-HPLC for small molecules and peptides, sensitive to buffer conditions.[11]

Conclusion: An Indispensable Tool for Bioconjugation

For the rigorous quantification of oxime bond formation efficiency, RP-HPLC remains the gold standard in many research and development settings. Its high resolution, reproducibility, and ability to provide direct kinetic data by separating reactants from products are unparalleled. While other methods like HIC are invaluable for specific applications such as the characterization of intact ADCs[14], and spectroscopic methods offer high-throughput advantages, RP-HPLC provides the foundational, quantitative data needed to optimize reaction conditions, validate conjugation success, and ensure the purity and consistency of the final bioconjugate. By understanding the principles behind the method and implementing a robust, self-validating protocol, researchers can confidently and accurately characterize one of the most versatile reactions in modern chemical biology.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Reversed-phase High Performance Liquid Chromatography of proteins. (2010). Current Protocols in Protein Science. [Link]

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  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (2016). ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]

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  • Alternative found for HPLC methods. (2013). Chromatography Today. [Link]

  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. (2008). Nature Protocols. [Link]

  • Bioconjugate Analysis & Purification - HPLC Analysis. (n.d.). CellMosaic. [Link]

  • Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. (2021). ACS Publications. [Link]

  • What are other methods except RP-HLPC to purify peptides?. (2015). ResearchGate. [Link]

  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A convergent synthesis of glycodendrimers by oxime ligation and CuAAC. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. (2025). Journal of Chromatography B. [Link]

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A Comparative Guide to the Characterization of ADCs Prepared with 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The strategic linkage of a potent cytotoxic agent to a monoclonal antibody (mAb) allows for the selective delivery of therapy to tumor cells, thereby enhancing efficacy while minimizing off-target toxicity. The choice of linker is a critical determinant of an ADC's therapeutic index, directly influencing its stability, pharmacokinetic profile, and mechanism of payload release.

This guide provides an in-depth technical comparison of ADCs prepared using 2-((Methylamino)oxy)ethanamine dihydrochloride , a precursor to an aminooxy linker that forms a stable oxime bond, against ADCs synthesized with other prevalent linker technologies. We will delve into the underlying chemical principles, provide supporting experimental data, and offer detailed protocols for the comprehensive characterization of these complex biotherapeutics.

The Central Role of the Linker in ADC Design

The linker is not merely a passive connector; it is a dynamic component that dictates the performance of an ADC. An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release, which can lead to systemic toxicity and diminished efficacy.[1][] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the cytotoxic payload in its active form.[3]

Linker technologies are broadly classified as either cleavable or non-cleavable.[1][4] Cleavable linkers are designed to be labile to specific conditions within the tumor microenvironment or inside the cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[][4] Non-cleavable linkers, in contrast, rely on the complete lysosomal degradation of the antibody to release the payload.[1][3] The choice between these strategies has profound implications for the ADC's mechanism of action and bystander killing effect.[4]

Oxime Ligation: A Robust Approach to ADC Synthesis

This compound serves as a precursor for an aminooxy-functionalized linker. This aminooxy group reacts specifically with a carbonyl group (an aldehyde or ketone) on a modified antibody or payload to form a highly stable oxime linkage.[5] This bio-orthogonal reaction offers several advantages in ADC development.[6]

Mechanism of Oxime Ligation:

The formation of an oxime bond is a condensation reaction between an aminooxy group (-ONH₂) and a carbonyl group (C=O). The reaction proceeds under mild acidic conditions (typically pH 4-7) and is highly specific, minimizing off-target reactions with other functional groups present on the antibody.[7]

G Antibody Antibody with Aldehyde/Ketone Group ADC ADC with Stable Oxime Linkage Antibody->ADC + Linker 2-((Methylamino)oxy)ethanamine (Aminooxy Linker) Linker->ADC Oxime Ligation (pH 4-7)

Caption: Workflow for ADC synthesis via oxime ligation.

Advantages of Oxime Ligation:

  • High Stability: The oxime bond is known for its high hydrolytic stability across a broad pH range, which is crucial for preventing premature drug release in circulation.[8][9] Studies have shown that oxime linkages are significantly more stable than hydrazone linkages.[9]

  • Specificity and Bio-orthogonality: The reaction is highly specific between the aminooxy and carbonyl groups, preventing unwanted side reactions with native amino acid residues on the antibody.[6][10]

  • Controlled Stoichiometry: When combined with site-specific antibody modification techniques to introduce a defined number of carbonyl groups, oxime ligation can produce homogeneous ADCs with a precise drug-to-antibody ratio (DAR).[11]

Comparative Analysis of Linker Technologies

To provide a clear perspective on the performance of oxime-linked ADCs, we will compare them with two other widely used linker technologies: maleimide-thiol and N-hydroxysuccinimide (NHS) ester chemistry.

FeatureOxime LigationMaleimide-Thiol ChemistryNHS Ester Chemistry
Reaction Aminooxy + Aldehyde/KetoneThiol + MaleimideAmine + NHS Ester
Resulting Bond OximeThioetherAmide
Bond Stability High hydrolytic stability.[9]Susceptible to retro-Michael addition and thiol exchange, leading to potential instability.[12]Highly stable amide bond.
Specificity Highly specific for carbonyl groups.[10]Specific for thiol groups, often requiring reduction of native disulfides.Reacts with primary amines (e.g., lysine residues), leading to heterogeneous products.
Control over DAR High, especially with site-specific antibody modification.[11]Moderate, but can be improved with engineered cysteine residues.Low, due to the abundance of lysine residues on the antibody surface.[13]
Reaction Conditions Mildly acidic (pH 4-7).[7]Near-neutral pH (6.5-7.5).Slightly basic pH (7-9).

Experimental Characterization of ADCs

A comprehensive characterization of ADCs is essential to ensure their quality, safety, and efficacy. The following section outlines key experimental protocols for comparing ADCs prepared with different linkers.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute (CQA) that significantly impacts the ADC's potency and pharmacokinetic properties.[14]

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. As drug molecules are typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying retention times on a HIC column.

G cluster_0 HIC Analysis Workflow A Inject ADC Sample B HIC Column A->B C Separation based on Hydrophobicity B->C D UV Detection C->D E Chromatogram with Peaks for different DAR species D->E F Calculate Average DAR E->F

Caption: Workflow for DAR determination using HIC.

Methodology:

  • Sample Preparation: Prepare the ADC sample at a concentration of 1-5 mg/mL in a low-salt mobile phase.

  • Instrumentation: Use an HPLC system equipped with a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species and calculate the weighted average DAR.[15]

Expected Outcome: ADCs prepared via oxime ligation with site-specifically introduced carbonyl groups are expected to show a more homogeneous DAR profile (fewer peaks) compared to those prepared by traditional lysine conjugation using NHS esters.

Assessment of ADC Stability

The stability of an ADC in circulation is paramount to its safety and efficacy.[1] Plasma stability assays are conducted to evaluate the premature release of the payload.

Protocol: In Vitro Plasma Stability Assay

This assay measures the amount of payload that remains conjugated to the antibody over time when incubated in plasma.

Methodology:

  • Incubation: Incubate the ADC sample in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A).

  • Analysis: Analyze the captured ADC by a suitable method to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.[16] Alternatively, the amount of released payload in the plasma supernatant can be quantified using LC-MS/MS.[17]

Expected Outcome: ADCs with stable oxime linkages are expected to exhibit minimal DAR reduction over the incubation period, indicating high plasma stability. In contrast, ADCs with maleimide-based linkers may show a more significant decrease in DAR due to the potential for retro-Michael addition.[12]

Evaluation of In Vitro Cytotoxicity

The ultimate goal of an ADC is to selectively kill cancer cells. In vitro cytotoxicity assays are essential for determining the potency and specificity of the ADC.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

G cluster_1 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with serial dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates and allow them to adhere overnight.[8]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the plates for 72-96 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).

Expected Outcome: A potent and specific ADC will show a low IC50 value for the target cell line and a significantly higher IC50 value for the non-target cell line. The comparative cytotoxicity of ADCs with different linkers will depend on the efficiency of payload release and the intrinsic activity of the released payload.

Conclusion: The Promise of Oxime-Linked ADCs

The use of this compound to form stable oxime linkages in ADCs presents a compelling strategy for the development of next-generation targeted therapeutics. The inherent stability of the oxime bond, coupled with the potential for producing homogeneous ADCs, addresses some of the key challenges associated with earlier linker technologies.

This guide provides a framework for the rational comparison and characterization of ADCs. By employing the described experimental protocols, researchers can generate robust and reliable data to inform the selection of the optimal linker chemistry for their specific therapeutic application. The continued innovation in linker technology, exemplified by the use of aminooxy-based approaches, holds great promise for the development of safer and more effective ADCs for the treatment of cancer.

References

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (URL: [Link])

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. (URL: [Link])

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC - NIH. (URL: [Link])

  • Determination of ADC Cytotoxicity - Creative Biolabs. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (URL: [Link])

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (URL: [Link])

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. (URL: [Link])

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC - NIH. (URL: [Link])

  • The Chemistry Behind ADCs - PMC - PubMed Central. (URL: [Link])

  • Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (URL: [Link])

  • Comparison between different site-specific conjugation technologies. - ResearchGate. (URL: [Link])

  • Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload - ResearchGate. (URL: [Link])

  • A review of conjugation technologies for antibody drug conjugates - PMC - NIH. (URL: [Link])

  • In vivo testing of drug-linker stability - PubMed. (URL: [Link])

  • Assessment of the stability of the oxime linkage in WJ638. (A) Format... - ResearchGate. (URL: [Link])

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])

  • Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (URL: [Link])

  • Safety Data Sheet - WEBAC-Chemie GmbH. (URL: [Link])

  • The Evolution of Antibody-Drug Conjugates in Oncology: Have we found our “Magic Bullet”? | Dr. Krop - YouTube. (URL: [Link])

  • ADC Conjugation Technologies - AxisPharm. (URL: [Link])

  • Antibody Drug Conjugates (ADCs) Linker And Conjugation Technologies Market Exclusive Report 2024 - Insightace Analytic. (URL: [Link])

  • Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC - NIH. (URL: [Link])

  • Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • Harnessing Acylhydrazone-oxime Exchange Reaction to Achieve Diverse Synthesis of Glycosite-specific Antibody-Drug Conjugates - ResearchGate. (URL: [Link])

  • Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite - PubMed. (URL: [Link])

  • Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed. (URL: [Link])

  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH. (URL: [Link])

  • Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates | ACS Omega - ACS Publications. (URL: [Link])

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - NIH. (URL: [Link])

  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries | Protein & Cell | Oxford Academic. (URL: [Link])

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A Senior Application Scientist's Guide to Linkage Stability: Oxime vs. Hydrazone Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point that dictates the ultimate performance and fate of a bioconjugate. Among the arsenal of covalent ligation strategies, the formation of oximes and hydrazones from carbonyls stands out for its chemoselectivity and utility. However, the perceived similarity of these C=N bonds belies crucial differences in their stability—a factor with profound implications for everything from in-vitro assays to the therapeutic efficacy of antibody-drug conjugates (ADCs).

This guide provides an in-depth, objective comparison of oxime and hydrazone linkage stability, grounded in mechanistic principles and supported by experimental data, to empower you to select the optimal linker for your application.

The Underlying Chemistry: A Tale of Two Nucleophiles

Both oxime and hydrazone linkages are formed via a condensation reaction between a carbonyl group (an aldehyde or ketone) and a potent α-effect nucleophile—an aminooxy group for oximes and a hydrazide for hydrazones. The reaction proceeds through a common mechanism involving the formation of a tetrahedral intermediate (a hemiaminal), followed by a rate-limiting dehydration step to yield the final C=N bond.[1]

The reaction is under general acid catalysis; a mildly acidic environment (typically pH 4.5-6) facilitates both the protonation of the carbonyl oxygen, making it more electrophilic, and the protonation of the hydroxyl group in the tetrahedral intermediate, making it a better leaving group (water).[1][2]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 R₁-CHO (Aldehyde/Ketone) TS1 R1->TS1 Nuc R₂-X-NH₂ (Nucleophile) Nuc->TS1 X_def X = O (Aminooxy) X = NH (Hydrazide) Intermediate R₁-CH(OH)-NH-X-R₂ (Tetrahedral Intermediate) TS1->Intermediate + H⁺ Dehydration - H₂O (Dehydration) Intermediate->Dehydration + H⁺ Product R₁-CH=N-X-R₂ (Oxime or Hydrazone) Dehydration->Product

Caption: General mechanism for oxime and hydrazone formation.

Comparative Stability Analysis: The Decisive Factors

While their formation is mechanistically similar, the resulting linkages exhibit vastly different stability profiles. This divergence is best understood by examining both thermodynamic and kinetic stability.

Thermodynamic Stability (Equilibrium)

Thermodynamic stability is reflected by the equilibrium constant (Keq), which indicates the extent to which a reaction proceeds to completion. A higher Keq is crucial when working with dilute concentrations of biomolecules to ensure high conjugation efficiency and to prevent dissociation of the conjugate upon storage or dilution.[3]

Oxime ligations exhibit significantly larger equilibrium constants than hydrazone ligations, often by two or more orders of magnitude.[1][3] This makes the oxime bond formation a more favorable and "complete" reaction, resulting in a thermodynamically more stable product.

Parameter Hydrazone Linkage Oxime Linkage Reference
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹> 10⁸ M⁻¹[1][3][4]
Reaction Rate (uncatalyzed) Generally fasterGenerally slower[4]
Reaction Rate (catalyzed) Can be acceleratedSignificantly accelerated[3][4]

Table 1: Quantitative Comparison of Ligation Parameters. The higher Keq for oxime formation signifies a more stable product at equilibrium.

Kinetic Stability (Hydrolytic Lability)

For most bioconjugate applications, kinetic stability—the resistance of the linkage to hydrolysis—is the most critical parameter. Hydrolysis is the reverse of the formation reaction and is also acid-catalyzed. The process is initiated by the protonation of the imine nitrogen, which makes the adjacent carbon susceptible to nucleophilic attack by water.[5][6]

It is here that the fundamental difference between the two linkages emerges. The oxygen atom in the oxime linkage (C=N-O ) is more electronegative than the corresponding nitrogen atom in the hydrazone linkage (C=N-N H).[7] This increased electronegativity in the oxime reduces the basicity of the imine nitrogen, making it less favorable to protonate.[5][7] Consequently, the initial step of hydrolysis is significantly hindered, rendering the oxime bond far more resistant to cleavage.

G cluster_linkages Linkages cluster_hydrolysis Acid-Catalyzed Hydrolysis Hydrazone R₁-CH=N-NH-R₂ (Hydrazone) Protonation_H Protonation (More Favorable) Hydrazone->Protonation_H + H⁺ Oxime R₁-CH=N-O-R₂ (Oxime) Protonation_O Protonation (Less Favorable) Oxime->Protonation_O + H⁺ Cleavage_H Rapid Cleavage Protonation_H->Cleavage_H + H₂O Cleavage_O Slow Cleavage Protonation_O->Cleavage_O + H₂O

Caption: Mechanism of acid-catalyzed hydrolysis.

Experimental data compellingly supports this mechanistic explanation. Direct comparative studies have shown that under identical conditions, oximes are substantially more stable than hydrazones. At a neutral pH (pD 7.0), the rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone and 300-fold lower than an acetylhydrazone.[5][7] Other reports confirm that the hydrolysis rate constant for hydrazones is roughly 1000-fold higher than for oximes.[4]

Linkage Type Relative Hydrolysis Rate Stability Profile Reference
Methylhydrazone ~600xLabile, especially at acidic pH[1][5][7]
Acetylhydrazone ~300xModerately Labile[1][5][7]
Semicarbazone ~160xModerately Labile[1][5][7]
Oxime 1x (Baseline)Highly Stable[1][5][7]

Table 2: Comparative Hydrolytic Stability. Data normalized to the hydrolysis rate of the oxime, demonstrating its superior stability.

Practical Implications & Application-Driven Choices

This stability differential is not merely academic; it is the primary factor guiding the choice of linker in drug development and research.

  • Choose Oxime for Longevity: When the goal is to create a bioconjugate that remains intact for long periods in vivo or during extended experimental protocols, the oxime linkage is the unequivocal choice.[1][4] Its high resistance to hydrolysis at physiological pH (7.4) ensures the integrity of the conjugate, preventing premature release of a payload or reporter molecule. This is critical for applications like in vivo imaging agents, stable protein-protein crosslinks, and ADCs designed with non-cleavable linkers.[8]

  • Choose Hydrazone for Controlled Release: The inherent lability of the hydrazone bond, particularly its accelerated cleavage in acidic environments, can be ingeniously exploited.[9] This feature is the cornerstone of many ADC designs, where the drug is intended to be stable in the bloodstream (pH 7.4) but rapidly released upon internalization into the acidic endosomal (pH 5.5-6.0) and lysosomal (pH 4.5-5.0) compartments of a cancer cell.[4][6] This pH-sensitive cleavage mechanism provides a targeted drug release strategy, minimizing off-target toxicity.

Experimental Protocol: Comparative Hydrolysis Assay

To empirically validate the stability of a linker in your specific bioconjugate, a comparative hydrolysis assay is essential. This protocol provides a self-validating system to quantify the kinetic stability of oxime and hydrazone linkages.

Objective: To determine and compare the first-order rate constants (k) and half-lives (t½) of hydrolysis for an oxime-linked and a hydrazone-linked bioconjugate at a specific pH.

Methodology: The protocol involves incubating the purified bioconjugates in buffers of defined pH and monitoring the extent of cleavage over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Conj Synthesize & Purify Oxime & Hydrazone Conjugates Incubate Incubate Conjugates in Buffers at 37°C Prep_Conj->Incubate Prep_Buffer Prepare Buffers (e.g., pH 5.0 & pH 7.4) Prep_Buffer->Incubate Sampling Withdraw Aliquots at Timed Intervals (t₀, t₁, t₂, ... tₙ) Incubate->Sampling Quench Quench Reaction (e.g., add base, freeze) Sampling->Quench HPLC Analyze via RP-HPLC Quench->HPLC Quantify Quantify Peak Areas (Intact vs. Cleaved) HPLC->Quantify Plot Plot ln([Intact]) vs. Time Quantify->Plot Calculate Calculate k & t½ (Slope = -k) Plot->Calculate

Sources

A Senior Application Scientist's Guide to Assessing the Bioorthogonality of 2-((Methylamino)oxy)ethanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in chemical biology and drug development, the selection of a bioorthogonal reaction is a critical decision that profoundly impacts the success of cellular imaging, proteomics, and therapeutic targeting strategies. The ideal bioorthogonal reaction must be rapid, selective, and benign to the complex biological milieu. This guide provides an in-depth technical assessment of the bioorthogonality of reactions involving 2-((Methylamino)oxy)ethanamine dihydrochloride , a key reagent in oxime ligation. We will objectively compare its performance with prominent alternatives, supported by experimental data and detailed protocols, to empower you to make an informed choice for your specific research needs.

The Principle of Bioorthogonality: A Chemist's Entry into the Cell

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions involve pairs of functional groups that are mutually reactive but are inert to the vast array of functional groups present in biological molecules.[1] The successful application of a bioorthogonal reaction hinges on a delicate balance of several key parameters:

  • Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, and at low, non-toxic concentrations of the reactants.[2]

  • Selectivity: The reacting partners must only react with each other, avoiding side reactions with endogenous molecules.

  • Stability: The resulting covalent bond must be stable in the aqueous, reducing environment of the cell for the duration of the experiment.

  • Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell.[1]

Oxime Ligation with this compound: A Detailed Look

This compound belongs to the family of aminooxy compounds, which undergo a highly chemoselective condensation reaction with aldehydes and ketones to form a stable oxime linkage.[3] This reaction is a cornerstone of bioorthogonal chemistry due to the scarcity of aldehydes and ketones in most biological systems under normal physiological conditions.

The reaction of 2-((Methylamino)oxy)ethanamine with an aldehyde- or ketone-tagged biomolecule proceeds through a nucleophilic addition mechanism to form a tetrahedral intermediate, which then dehydrates to yield the stable oxime bond.

G reagent 2-((Methylamino)oxy)ethanamine intermediate Tetrahedral Intermediate reagent->intermediate + biomolecule Aldehyde/Ketone-tagged Biomolecule biomolecule->intermediate product Stable Oxime Linkage intermediate->product - H2O

Caption: Mechanism of Oxime Ligation.

Performance Comparison: Oxime Ligation vs. Key Alternatives

The bioorthogonal landscape is dominated by several powerful reactions. Here, we compare oxime ligation with two of the most widely used alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.

FeatureOxime LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reaction Partners Aminooxy + Aldehyde/KetoneCyclooctyne + AzidePhosphine + Azide
Second-Order Rate Constant (k₂) 10⁻³ - 10³ M⁻¹s⁻¹[4][5]10⁻¹ - 1 M⁻¹s⁻¹[4]~10⁻³ M⁻¹s⁻¹[6]
Catalyst Required Aniline or derivatives can accelerate the reaction[7][8]NoneNone
Stability of Linkage High hydrolytic stability[9]Highly stable triazole ring[9]Stable amide bond
Biocompatibility Generally highGenerally highGenerally high, but phosphines can be oxidized[6]
A Deeper Dive into Reaction Kinetics

The rate of a bioorthogonal reaction is a critical determinant of its utility, particularly when labeling low-abundance biomolecules or tracking rapid biological processes. Oxime ligation, in its uncatalyzed form, can be relatively slow, especially with ketones.[3][7] However, the use of nucleophilic catalysts, such as aniline and its derivatives like m-phenylenediamine (mPDA), can dramatically accelerate the reaction rate.[7][10]

For instance, the aniline-catalyzed oxime ligation of an aldehyde can exhibit a second-order rate constant (k₂) in the range of 10 to 100 M⁻¹s⁻¹, while the uncatalyzed reaction is significantly slower.[7][11] mPDA has been shown to be an even more efficient catalyst, further enhancing the reaction rate.[7][10]

In comparison, SPAAC reactions, which utilize strained cyclooctynes, offer a catalyst-free approach with moderate to fast kinetics.[4] The Staudinger ligation, while highly specific, is generally the slowest of the three.[6]

Stability of the Resulting Linkage

The covalent bond formed by a bioorthogonal reaction must endure the cellular environment. The oxime linkage is known for its high hydrolytic stability under physiological conditions (pH 7.4).[9] It is significantly more stable than imine and hydrazone linkages.[12] The triazole ring formed in SPAAC is also exceptionally stable.[9] The amide bond from a Staudinger ligation is similarly robust.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents
Oxime Generally StableModerately StableStable
1,2,3-Triazole (from SPAAC) Highly StableHighly StableHighly Stable
Amide (from Staudinger) Highly StableGenerally StableHighly Stable
Data adapted from Benchchem Comparative Guide.[9]

Experimental Protocols for Assessing Bioorthogonality

To ensure the trustworthiness of any bioorthogonal tool, rigorous experimental validation is essential. The following protocols provide a framework for assessing the key parameters of bioorthogonality.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

The second-order rate constant is a quantitative measure of reaction speed. A common method for its determination is through pseudo-first-order kinetics, where one reactant is used in large excess.

G start Prepare Reactant Solutions mix Mix Reactants (one in excess) start->mix monitor Monitor Reaction Progress (e.g., NMR, UV-Vis) mix->monitor plot Plot ln[Reactant] vs. Time monitor->plot calculate Calculate Pseudo-First-Order Rate Constant (k') plot->calculate final Calculate Second-Order Rate Constant (k₂ = k' / [Excess Reactant]) calculate->final

Caption: Workflow for Determining Second-Order Rate Constant.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and an aldehyde- or ketone-containing model compound (e.g., in PBS or a relevant buffer).

  • Set Up Reaction: In a suitable reaction vessel (e.g., an NMR tube or a cuvette), mix the two reactants. One reactant should be in at least 10-fold excess.

  • Monitor Reaction: Immediately begin monitoring the reaction progress over time using a suitable analytical technique.

    • ¹H NMR Spectroscopy: Monitor the disappearance of a characteristic proton signal from the limiting reactant or the appearance of a signal from the product.[13]

    • UV-Vis Spectrophotometry: If one of the reactants or the product has a unique absorbance profile, monitor the change in absorbance at a specific wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the limiting reactant (ln[Reactant]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Excess Reactant]).[13]

Protocol 2: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

G seed Seed Cells in a 96-well Plate treat Treat Cells with Varying Concentrations of Reagent seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Value read->analyze

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the concentration of the test compound. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability, can then be calculated.

Conclusion and Future Perspectives

This compound, through its participation in oxime ligation, represents a valuable tool in the bioorthogonal chemistry toolbox. Its high specificity and the stability of the resulting oxime bond are significant advantages. While its uncatalyzed reaction kinetics may be slower than some alternatives, the ability to significantly accelerate the reaction with catalysts like aniline and m-phenylenediamine provides a degree of tunable reactivity.

The choice of a bioorthogonal reaction is not a one-size-fits-all decision. For applications requiring extremely rapid kinetics, particularly at very low concentrations, catalyzed oxime ligation or a fast SPAAC reaction may be preferable. For situations where the introduction of a catalyst is undesirable, SPAAC is an excellent choice. The Staudinger ligation, while slower, remains a reliable and highly specific option.

Ultimately, the optimal choice will depend on the specific biological question, the nature of the biomolecule being studied, and the experimental constraints. It is imperative that researchers perform their own validation experiments, following the protocols outlined in this guide, to determine the most suitable bioorthogonal reaction for their needs. The continued development of new catalysts and more reactive bioorthogonal pairs promises to further expand the capabilities of this powerful technology, enabling ever more sophisticated investigations into the intricate workings of living systems.

References

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.
  • Dirksen, A., & Dawson, P. E. (2008). Kinetic studies on aniline-catalyzed carbohydrate oxime formation via real-time NMR.
  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 128(49), 15602-15603.
  • Scheck, R. A., & Francis, M. B. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.
  • Kalia, J., & Raines, R. T. (2008). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
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  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: a covalent strategy for the study of biological systems. Accounts of chemical research, 42(10), 1500-1509.
  • Kalia, J., & Raines, R. T. (2010). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Accounts of chemical research, 43(5), 698-707.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644-648.
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  • ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes.
  • ResearchGate. (n.d.). A) Cell‐surface reaction kinetics comparison between O‐AzTMM‐C10 (4) with SPAAC and O‐TCO‐TMM (5)
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  • ResearchGate. (n.d.). a) Second‐order rate constants for the reactions of Tz 1–6 with rTCO‐PEG4 (8) were determined in acetonitrile (MeCN, 25 °C) and PBS (37 °C) by stopped‐flow spectrophotometry (mean±SD, n>3).
  • ResearchGate. (n.d.). Second‐order rate constant measurements of the reaction between tetrazines 1 a and 1 d with BCN.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Bioconjugates from 2-((Methylamino)oxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and biological research, the precise and reliable characterization of bioconjugates is paramount. The formation of stable covalent linkages between biomolecules and other moieties, such as therapeutic payloads or imaging agents, is a cornerstone of creating targeted therapies and advanced diagnostic tools. Among the various bioconjugation strategies, the formation of an oxime bond through the reaction of an alkoxyamine with an aldehyde or ketone has gained significant traction due to its high specificity, mild reaction conditions, and the exceptional stability of the resulting linkage.[1][2][3]

This guide provides a comprehensive comparison of key spectroscopic techniques for the in-depth analysis of bioconjugates synthesized using 2-((Methylamino)oxy)ethanamine. This particular aminooxy linker is valuable for its small size and hydrophilic nature, which can impart favorable pharmacokinetic properties to the final bioconjugate. We will delve into the practical application and comparative strengths of UV-Vis Spectroscopy, Mass Spectrometry, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in their characterization workflows.

The Foundation: Oxime Ligation with 2-((Methylamino)oxy)ethanamine

The core of this bioconjugation strategy lies in the chemoselective reaction between the aminooxy group of 2-((Methylamino)oxy)ethanamine and a carbonyl group (aldehyde or ketone) engineered onto a biomolecule, such as a protein or antibody. This reaction, often referred to as an oxime ligation, proceeds efficiently under physiological conditions and results in a highly stable C=N-O bond.[1][4] The stability of oximes is notably superior to that of hydrazones, another class of imine-based linkages, making them preferable for applications requiring long-term stability in biological systems.[5][6][7]

G cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-CHO (Aldehyde-modified) Bioconjugate Biomolecule-CH=N-O-CH2-CH2-NH(CH3) (Oxime-linked Bioconjugate) Biomolecule->Bioconjugate Oxime Ligation (pH 4-7) Linker H2N-O-CH2-CH2-NH(CH3) (2-((Methylamino)oxy)ethanamine) Linker->Bioconjugate G cluster_workflow Mass Spectrometry Workflow Bioconjugate Bioconjugate Sample Digestion Enzymatic Digestion (e.g., Trypsin) Bioconjugate->Digestion MS MS Analysis (Intact Mass) Bioconjugate->MS Intact Mass Analysis LC LC Separation Digestion->LC LC->MS MSMS MS/MS Analysis (Peptide Sequencing) MS->MSMS

Caption: Mass spectrometry workflow for bioconjugate analysis.

Experimental Protocol: Intact Mass Analysis by ESI-MS
  • Sample Preparation:

    • Desalt the purified bioconjugate sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) to remove non-volatile salts.

    • Dilute the sample to an appropriate concentration (typically in the low µM range) in a volatile solvent system (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the bioconjugate.

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to determine the intact mass of the bioconjugate.

    • Compare the experimental mass to the theoretical mass to confirm successful conjugation. The mass difference should correspond to the mass of the 2-((Methylamino)oxy)ethanamine linker plus the payload.

Comparative Analysis of MS Data
Bioconjugate SpeciesExpected Mass Shift (Da)Information Gained
Unconjugated Biomolecule 0Baseline mass
Singly Conjugated Mass of Linker + PayloadConfirmation of conjugation
Doubly Conjugated 2 x (Mass of Linker + Payload)Assessment of heterogeneity
Fragmented Peptides (LC-MS/MS) Mass of Linker + Payload on a specific peptideSite of conjugation

III. Fluorescence Spectroscopy: A Sensitive Probe of Conjugation

Fluorescence spectroscopy offers high sensitivity for detecting and quantifying bioconjugates, especially when the payload is a fluorophore. [8][9]It can also be used to probe changes in the local environment of the biomolecule upon conjugation.

Causality Behind Experimental Choices

The selection of excitation and emission wavelengths is crucial to maximize the signal from the fluorescent payload while minimizing background interference from the biomolecule's intrinsic fluorescence (primarily from tryptophan). If the payload's fluorescence spectrum overlaps with the biomolecule's emission, careful selection of filters or the use of time-resolved fluorescence may be necessary.

Experimental Protocol: Quantifying Conjugation with a Fluorescent Payload
  • Sample Preparation:

    • Prepare a standard curve of the free fluorescent payload at known concentrations in the conjugation buffer.

    • Prepare the purified bioconjugate sample in the same buffer.

  • Data Acquisition:

    • Using a spectrofluorometer, excite the samples at the optimal excitation wavelength for the fluorescent payload.

    • Record the emission spectrum and determine the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Use the standard curve to determine the concentration of the fluorescent payload in the bioconjugate sample.

    • If the biomolecule concentration is known (e.g., from UV-Vis), the degree of labeling can be calculated.

Comparison of Spectroscopic Alternatives for Quantification
TechniqueProsConsBest For
UV-Vis Spectroscopy Simple, widely available, good for high concentrations. [10]Lower sensitivity, spectral overlap can be an issue. [11]Initial screening and DAR of ADCs.
Fluorescence Spectroscopy High sensitivity, can be used for imaging applications. [8]Requires a fluorescent payload, susceptible to quenching.Low concentration samples, fluorescently labeled bioconjugates.
Mass Spectrometry High specificity and accuracy, provides detailed structural information. [12]More complex instrumentation and data analysis.Definitive confirmation and characterization of heterogeneity.

IV. NMR Spectroscopy: Atomic-Level Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about bioconjugates in solution. [13][14]It can confirm the formation of the oxime bond and characterize the impact of conjugation on the biomolecule's structure and dynamics.

Causality Behind Experimental Choices

For larger biomolecules, 2D NMR experiments like 1H-15N HSQC are often employed. [14]These experiments provide a "fingerprint" of the protein's backbone amides. Chemical shift perturbations (CSPs) observed upon conjugation can map the binding site and assess structural changes. For smaller bioconjugates or to specifically observe the linker, 1D 1H NMR can be sufficient.

Experimental Protocol: 1H-15N HSQC Analysis of a Protein Bioconjugate
  • Sample Preparation:

    • This technique typically requires isotopic labeling of the protein (15N).

    • Prepare highly concentrated and pure samples of both the unconjugated and conjugated protein in a suitable NMR buffer (often containing D2O).

  • Data Acquisition:

    • Acquire 1H-15N HSQC spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Overlay the spectra of the unconjugated and conjugated protein.

    • Identify residues with significant chemical shift changes, which are likely at or near the conjugation site.

    • The appearance of new peaks can also confirm the presence of the conjugate.

Interpreting NMR Data for Bioconjugate Characterization
NMR ObservationInterpretation
New signals in 1D 1H NMR Correlate to protons on the 2-((Methylamino)oxy)ethanamine linker and payload.
Chemical Shift Perturbations in 1H-15N HSQC Indicates changes in the chemical environment of specific amino acid residues upon conjugation.
Line Broadening May suggest conformational exchange or aggregation.

Conclusion

The comprehensive characterization of bioconjugates derived from 2-((Methylamino)oxy)ethanamine requires a multi-faceted analytical approach. While UV-Vis spectroscopy provides a rapid and convenient initial assessment of conjugation, mass spectrometry is essential for confirming the identity and heterogeneity of the product. Fluorescence spectroscopy offers high sensitivity for quantitative analysis of fluorescently labeled conjugates, and NMR spectroscopy provides unparalleled atomic-level insights into the structural consequences of conjugation. By judiciously applying these spectroscopic techniques in a complementary fashion, researchers can gain a thorough understanding of their bioconjugates, ensuring their quality, consistency, and suitability for their intended applications in research, diagnostics, and therapeutics.

References

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  • Popp, B. V., & Finn, M. G. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2855. [Link]

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  • Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison.
  • Chen, Y. (2013). Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy. In Antibody-Drug Conjugates (pp. 267-273). Humana Press, Totowa, NJ. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 267-273. [Link]

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  • Rashidian, M., Do, P., & Distefano, M. D. (2013). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 49(78), 8849-8851. [Link]

  • Coin, I., & Beyermann, M. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15. [Link]

  • Rashidian, M., Do, P., & Distefano, M. D. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((Methylamino)oxy)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for the proper disposal of 2-((Methylamino)oxy)ethanamine dihydrochloride. Understanding the why behind each step is critical to fostering a culture of safety and ensuring regulatory compliance. This compound, while essential for many research applications, requires meticulous handling from acquisition to disposal due to its inherent hazardous properties.

Foundational Knowledge: Hazard Assessment

This compound is classified as a hazardous substance. The primary risks associated with this chemical are significant irritation and potential damage to biological tissues upon contact.[1] A thorough understanding of these hazards, as detailed in its Safety Data Sheet (SDS), is the non-negotiable first step in its safe management.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications mean that the compound must never be treated as common laboratory waste. Its disposal is governed by strict federal, state, and local regulations for hazardous materials.[2][3] The procedures outlined below are designed to meet these regulatory requirements and protect laboratory personnel and the environment.

The Core Principle: Isolate, Contain, and Await Professional Disposal

The cardinal rule for disposing of this compound is that it must never be released into the environment. This means no disposal down sinks or in regular trash receptacles.[2][4] The compound is harmful to aquatic life and improper disposal can lead to significant environmental damage and legal liability.[5][6] The only acceptable method is collection as hazardous waste for subsequent treatment by a licensed disposal facility.

The entire disposal workflow is predicated on systematic isolation and containment.

DisposalWorkflow start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 characterize Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize Step 2 container Select Compatible Waste Container (e.g., HDPE, Glass) characterize->container Step 3 transfer Transfer Waste to Container (Use Fume Hood) container->transfer Step 4 label Label Container Correctly (Contents, Hazards, Date) transfer->label Step 5 seal Securely Seal Container (No Parafilm) label->seal Step 6 store Store in Designated Satellite Accumulation Area (SAA) seal->store Step 7 pickup Arrange Pickup via Institutional EHS store->pickup Step 8

Sources

Mastering the Safe Handling of 2-((Methylamino)oxy)ethanamine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. 2-((Methylamino)oxy)ethanamine dihydrochloride, a key reagent in many synthetic pathways, requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and field-proven insights. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate the necessity for stringent personal protective equipment (PPE) protocols and careful handling to mitigate risks of exposure through ingestion, skin and eye contact, and inhalation.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process that considers the specific task being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

TaskMinimum PPE RequirementEnhanced PPE (for increased risk)
Storage and Transport (unopened container) - Standard lab coat- Safety glassesNot applicable
Weighing and Aliquoting (Solid) - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Fully-fastened lab coat- Work within a certified chemical fume hood- Face shield (in addition to goggles)- Chemical-resistant apron- NIOSH-approved N95 respirator
Dissolving and Solution Handling - Chemical splash goggles- Nitrile gloves- Fully-fastened lab coat- Face shield- Chemical-resistant apron
Reaction Quenching and Workup - Chemical splash goggles- Nitrile gloves- Fully-fastened lab coat- Face shield- Chemical-resistant apron
Waste Disposal - Chemical splash goggles- Nitrile gloves- Fully-fastened lab coat- Face shield- Chemical-resistant apron

Causality Behind PPE Choices:

  • Eye Protection: Due to the H319 classification ("Causes serious eye irritation"), chemical splash goggles are the minimum requirement to protect against accidental splashes. A face shield provides an additional layer of protection for the entire face, especially during tasks with a higher risk of splashing, such as dissolving the solid or quenching a reaction.

  • Hand Protection: Nitrile gloves are recommended for handling amine hydrochlorides as they offer good resistance to a range of chemicals.[1] Double-gloving is a best practice, particularly when handling the solid, to minimize the risk of exposure in case the outer glove is compromised.

  • Body Protection: A fully-fastened lab coat protects the skin and personal clothing from contamination. For larger scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection: The H335 classification ("May cause respiratory irritation") highlights the risk of inhaling the powdered form of this chemical. Therefore, all handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to provide adequate ventilation and containment.[2][3][4] If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved N95 respirator is mandatory.[5]

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the Task weighing Weighing or Handling Solid? start->weighing solution Handling Solution? weighing->solution No fume_hood Working in Fume Hood? weighing->fume_hood Yes spill Potential for Splash? solution->spill base_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves spill->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron spill->enhanced_ppe Yes respirator Wear N95 Respirator fume_hood->respirator No fume_hood->base_ppe Yes respirator->base_ppe end Proceed with Task base_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on the task and engineering controls.

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide step-by-step guidance for key operations involving this compound.

Donning and Doffing of PPE

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean, fully-fastened lab coat.

  • Mask/Respirator (if required): If a respirator is necessary, perform a fit check to ensure a proper seal.

  • Eye Protection: Put on chemical splash goggles. If a higher risk of splash exists, add a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unfasten the lab coat and remove it by rolling it outwards, without touching the exterior surface. Dispose of it in the designated laundry or waste bin.

  • Eye Protection: Remove the face shield (if worn) and goggles from the back to the front.

  • Mask/Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Weighing of Solid this compound
  • Preparation: Designate a specific area for weighing within a certified chemical fume hood.[3][4] Line the work surface with a disposable absorbent pad.

  • Tare Container: Place a clean, labeled container with a lid on the analytical balance and tare it.

  • Transfer to Fume Hood: Move the tared container to the fume hood.

  • Aliquot Compound: Carefully transfer the desired amount of this compound into the container. Use a disposable spatula to avoid cross-contamination.[6]

  • Seal and Re-weigh: Securely close the container and move it back to the balance to obtain the final weight.

  • Clean-up: Dispose of the spatula and any contaminated weigh paper in a designated solid waste container within the fume hood. Wipe down the work surface with a damp cloth.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared to respond swiftly and correctly is crucial.

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[7][8][9][10] Remove any contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[8][9][10][11] Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including a respirator if the material is a powder.

  • Containment: For solid spills, carefully sweep the material into a labeled waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, weigh paper, and absorbent materials, should be collected in a clearly labeled, sealed hazardous waste container.[12][13]

  • Aqueous Waste: Solutions containing the compound should be collected in a separate, labeled hazardous aqueous waste container.

  • Disposal Method: The primary recommended method for the disposal of amine hydrochloride waste is through a licensed professional waste disposal service for incineration.[12] In-lab neutralization is not recommended without a specific, validated protocol for this compound.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.[12]

By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Methylamino)oxy)ethanamine dihydrochloride
Reactant of Route 2
2-((Methylamino)oxy)ethanamine dihydrochloride

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